molecular formula C10H16O3 B7767021 (E)-9-Oxodec-2-enoic acid CAS No. 2575-01-1

(E)-9-Oxodec-2-enoic acid

货号: B7767021
CAS 编号: 2575-01-1
分子量: 184.23 g/mol
InChI 键: INJRDZMWIAYEMM-SOFGYWHQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Queen substance is a crucial pheromone secreted from the mandibular glands of queen honeybees (Apis mellifera) that regulates the social organization and reproduction of the entire colony . Its main component is identified as 9-oxo-2-decenoic acid (9-ODA) . This substance acts as a multi-functional signal: as a primer pheromone, it inhibits ovary development in worker bees, maintaining their sterility and ensuring the queen's reproductive dominance . As a releaser pheromone, it attracts worker bees to the queen, facilitating her care and stabilizing the colony's structure . Furthermore, when unfertilized queens leave the colony, the same 9-ODA acts as a long-range sex pheromone to attract male drones during mating flights . The discovery that a single compound can function as both a primer and releaser pheromone in different contexts, and even as a sexual attractant, makes queen substance an exceptional model for studying chemical communication in social insects . Researchers utilize this compound to investigate fundamental questions in behavioral ecology, olfactory receptor biology (specifically through the receptor AmOr11), and the physiological mechanisms of pheromone-mediated reproductive suppression . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-9-oxodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJRDZMWIAYEMM-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-20-3, 2575-01-1
Record name Queen substance
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Keto-2-decenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-OXO-2-DECENOIC ACID, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Technical Elucidation of Queen Bee Substance: 9-Oxodec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal discovery, chemical characterization, and biological function of 9-oxodec-2-enoic acid (9-ODA), the principal component of the queen honey bee pheromone. It details the historical context of its identification, moving from the conceptual "queen substance" to a defined chemical entity. This document summarizes key quantitative data, outlines the experimental protocols that were fundamental to its discovery and characterization, and provides visual representations of its signaling pathway and the logical progression of its discovery. This guide is intended to serve as a valuable resource for researchers in chemical ecology, neurobiology, and drug development, offering a foundational understanding of this critical semiochemical.

Introduction

The intricate social structure of a honey bee (Apis mellifera) colony is orchestrated by a complex chemical language, with pheromones serving as the primary medium of communication. At the heart of this chemical regulation is the "queen substance," a pheromone blend that signals the presence and reproductive status of the queen, thereby maintaining colony cohesion and suppressing the reproductive capabilities of worker bees. In the mid-20th century, the quest to identify this substance marked a significant milestone in chemical ecology. This guide focuses on the core component of this pheromone, 9-oxodec-2-enoic acid (9-ODA), a molecule with profound effects on bee behavior and physiology.[1]

The Discovery of 9-Oxodec-2-enoic Acid: A Historical Perspective

The journey to identifying 9-ODA began with the pioneering work of Dr. Colin G. Butler at the Rothamsted Experimental Station in the 1950s.[2] Through a series of meticulous experiments, Butler demonstrated that a chemical substance produced by the queen bee was responsible for inhibiting ovary development in worker bees and preventing them from rearing new queens.[3] This unknown compound was termed the "queen substance." Butler's research established that this substance was produced in the queen's mandibular glands and disseminated throughout the colony via physical contact and food sharing (trophallaxis).[3]

The chemical identity of the queen substance was ultimately unveiled in the early 1960s through the collaborative efforts of R.K. Callow and N.C. Johnston.[3] In 1960, they announced the chemical constitution and successful synthesis of the queen substance, identifying it as 9-oxodec-2-enoic acid.[3] A subsequent publication by Butler, Callow, and Johnston in 1962 provided further validation, confirming that the synthetic 9-ODA exhibited the same biological activity as the naturally occurring substance.[3]

Physicochemical and Biological Properties of 9-ODA

9-ODA is an unsaturated fatty acid with the chemical formula C₁₀H₁₆O₃.[4] It is the primary and most abundant component of the Queen Mandibular Pheromone (QMP), a complex blend of at least five synergistic compounds.[2][5] The other major components of QMP include (R)- and (S)-9-hydroxydec-2-enoic acid (9-HDA), methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA).[2][6]

Data Presentation

The following tables summarize the quantitative data related to the composition of QMP and the biological activity of 9-ODA.

Table 1: Quantitative Composition of Queen Mandibular Pheromone (QMP) in a Mated Queen [5]

ComponentAbbreviationAmount per Queen Equivalent (μg)
(E)-9-oxodec-2-enoic acid9-ODA240 ± 30
(R)- and (S)-9-hydroxydec-2-enoic acid9-HDA110 ± 10
Methyl p-hydroxybenzoateHOB36 ± 10
4-hydroxy-3-methoxyphenylethanolHVA3.6 ± 1.0
Methyl OleateMO3.8 ± 0.8
Coniferyl AlcoholCA0.15 ± 0.04
Palmitic AcidPA1.1 ± 0.1
Linolenic AcidLEA22 ± 6

Table 2: Biological Activity of 9-ODA

Biological EffectTarget BeeQuantitative MeasureReference
Inhibition of Worker Ovary DevelopmentWorker BeeSignificant reduction in ovary development in queenless workers exposed to 9-ODA.[7]
Inhibition of Queen RearingWorker BeePartial inhibition of queen cell construction in queenless colonies treated with synthetic 9-ODA.[8]
Drone Attraction (Sex Pheromone)Drone BeeAttraction of drones from up to 60 meters.[9][10]
Olfactory Receptor ActivationDrone and Worker BeeEC₅₀ = 280 ± 31 nM for the AmOr11 receptor.[9][10]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies that were instrumental in the discovery and characterization of 9-ODA.

Isolation of Natural 9-Oxodec-2-enoic Acid
  • Dissection: The mandibular glands were carefully dissected from a large number of queen honey bees.

  • Extraction: The glands were then subjected to solvent extraction to isolate the active compounds.

  • Purification: The crude extract was purified using techniques such as chromatography to separate the different components.

  • Bioassay-Guided Fractionation: At each stage of purification, the biological activity of the fractions was tested using bioassays (see section 4.3) to guide the isolation of the active compound.

Synthesis of 9-Oxodec-2-enoic Acid

Several synthetic routes for 9-ODA have been developed. A common starting material is azelaic acid, a nine-carbon dicarboxylic acid.[4] A plausible synthetic workflow is outlined below.

G Synthetic Workflow for 9-Oxodec-2-enoic Acid A Azelaic Acid B Monoesterification A->B 1. Protect one carboxylic acid group C Conversion of Carboxylic Acid to Acid Chloride B->C 2. Activate the other carboxylic acid group D Reaction with a Methylating Agent (e.g., Methylmagnesium Bromide) C->D 3. Form the methyl ketone E Hydrolysis of the Ester D->E 4. Deprotect the ester F Introduction of the Double Bond (e.g., via a Wittig-type reaction) E->F 5. Form the α,β-unsaturated acid G 9-Oxodec-2-enoic Acid F->G Final Product

Caption: A plausible synthetic route for 9-Oxodec-2-enoic acid.

A more detailed synthetic procedure starting from oleic acid involves an oxidative cleavage to produce azelaic acid, which can then be further modified.[11] For example, a chemo-enzymatic route can be employed for the conversion of oleic acid to azelaic acid.[11]

Bioassay for Inhibition of Worker Ovary Development

This bioassay is crucial for quantifying the primer effect of 9-ODA.[7]

  • Preparation of Experimental Units: Newly emerged worker bees are collected and placed in small cages in a queenless environment. Each cage is supplied with a sucrose (B13894) solution and pollen substitute.[7]

  • Treatment Application: A specific dose of 9-ODA, often a "queen equivalent" (approximately 200 µg), is introduced into the treatment cages, typically on a glass slide, and refreshed daily.[7] Control cages receive a solvent-only treatment.[7]

  • Incubation: The cages are maintained in a controlled environment (e.g., 32-34°C) for 10-14 days.[7]

  • Dissection and Ovary Scoring: A sample of worker bees from each cage is dissected under a stereomicroscope.[7] The developmental stage of the ovaries is scored using a standardized scale, ranging from undeveloped (Stage 1) to fully developed oocytes (Stage 4 or 5).[7]

  • Data Analysis: The ovary development scores between the 9-ODA treated and control groups are statistically compared to determine the inhibitory effect.

Signaling Pathway of 9-Oxodec-2-enoic Acid

The perception of 9-ODA in honey bees is mediated by a specific olfactory receptor, AmOr11, which is a G-protein coupled receptor (GPCR).[9][10] The binding of 9-ODA to AmOr11 initiates a signaling cascade within the olfactory sensory neurons located in the bee's antennae.

G Proposed Signaling Pathway for 9-ODA Perception cluster_0 Proposed Signaling Pathway for 9-ODA Perception A 9-ODA B AmOr11 Receptor (GPCR) A->B Binding C G-protein Activation (Gα and Gβγ subunits dissociate) B->C D Activation of Adenylyl Cyclase C->D Gαs activates E cAMP Production (Second Messenger) D->E F Activation of Protein Kinase A (PKA) E->F G Phosphorylation of Target Proteins F->G H Ion Channel Modulation G->H I Neuron Depolarization H->I J Signal Transduction to the Brain I->J K Physiological and Behavioral Responses J->K

Caption: Proposed signaling cascade for 9-ODA perception in honey bees.

While the specific downstream effectors of the 9-ODA signaling pathway are still under investigation, the general model for insect olfactory GPCRs involves the activation of a G-protein, leading to the production of second messengers like cyclic AMP (cAMP).[1][12][13] This ultimately results in the modulation of ion channels, leading to the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain, which then elicits the appropriate behavioral or physiological response.[1]

Conclusion

The discovery and elucidation of 9-oxodec-2-enoic acid represent a landmark achievement in the field of chemical ecology. From its conceptualization as the elusive "queen substance" to its precise chemical identification and synthesis, 9-ODA has provided profound insights into the chemical underpinnings of social organization in honey bees. The subsequent identification of its specific receptor, AmOr11, has opened new avenues for understanding the molecular mechanisms of olfaction and pheromonal communication.[9][10] This technical guide provides a consolidated resource of the historical and scientific journey of 9-ODA, offering valuable data and methodological context for future research in pheromone biology, neuroethology, and the development of novel pest management strategies.

References

The Queen's Decree: A Technical History of the Isolation of (E)-9-Oxodec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical and technical journey of isolating the honey bee queen's primary pheromone, (E)-9-Oxodec-2-enoic acid (9-ODA), this whitepaper offers researchers, scientists, and drug development professionals a comprehensive guide to its discovery, characterization, and the evolution of its isolation methodologies.

First identified as the elusive "queen substance," this compound is a cornerstone of chemical communication in honey bee colonies, regulating social structure and reproductive hierarchy. This document chronicles the pioneering work of scientists who first unveiled its chemical identity and biological function, and details the analytical techniques that have evolved to isolate and study this critical semiochemical.

The Dawn of an Era: Discovery and Early Isolation

The mid-20th century marked a turning point in the understanding of insect societies, largely driven by the work of C.G. Butler, R.K. Callow, and N.C. Johnston. Their research in the late 1950s and early 1960s led to the successful isolation and identification of the "queen substance" from the mandibular glands of queen honey bees (Apis mellifera).[1] This discovery was a landmark achievement, providing the first concrete evidence of a pheromone's role in regulating complex social behaviors in insects.

The initial isolation was a formidable task, relying on the meticulous dissection of thousands of queen bees and the application of classical chemical techniques. The general workflow, a testament to the analytical capabilities of the era, is outlined below.

historical_workflow Source Queen Honey Bee Mandibular Glands Dissection Manual Dissection Source->Dissection Extraction Solvent Extraction (e.g., Diethyl Ether) Dissection->Extraction Purification Column Chromatography (Adsorption) Extraction->Purification Fractionation Bioassay-Guided Fractionation Purification->Fractionation Identification Chemical Analysis & Structure Elucidation Fractionation->Identification Confirmation Biological Activity Confirmation Fractionation->Confirmation Synthesis Chemical Synthesis Identification->Synthesis Synthesis->Confirmation

A diagram illustrating the historical workflow for the isolation and identification of this compound.

Quantitative Analysis: From Queen Glands to Pure Compound

ParameterValueOrganism/SystemSource
Concentration in Mandibular Glands
Virgin Queens~124.5 µg per queenApis mellifera[1]
Drone-Laying Queens~139.2 µg per queenApis mellifera[1]
Naturally Mated Queens~160.0 µg per queenApis mellifera[1]
Receptor Binding Affinity (EC₅₀) 280 ± 31 nMAmOr11 Receptor (Apis mellifera drones)[1]

Experimental Protocols: A Blend of Classic and Modern Techniques

This section details the probable historical methods for isolation and synthesis, alongside modern analytical protocols for the characterization of this compound.

Historical Isolation and Synthesis

Isolation of Natural this compound (Circa 1961)

Based on the work of Butler, Callow, and Johnston, the following steps represent a plausible protocol for the original isolation of "queen substance":

  • Source Material: Mandibular glands were dissected from a large number of queen honey bees.

  • Extraction: The collected glands were homogenized in a solvent such as diethyl ether to extract the lipid-soluble components. The resulting solution was then filtered to remove solid debris.

  • Purification: The crude extract was subjected to column chromatography. An adsorbent material like alumina (B75360) or silica (B1680970) gel would have been used as the stationary phase, with a series of solvents of increasing polarity used as the mobile phase to separate the components of the extract.

  • Bioassay-Guided Fractionation: Each fraction collected from the chromatography column was biologically assayed to determine its ability to inhibit ovary development in worker bees. This allowed the researchers to identify and concentrate the active "queen substance."

  • Crystallization: The purified active fraction was likely subjected to crystallization to obtain the pure compound.

Synthesis of this compound (Circa 1960)

The first synthesis of 9-ODA by Callow and Johnston confirmed its structure. A likely synthetic route, starting from the readily available dicarboxylic acid, azelaic acid, is as follows:

  • Starting Material: Azelaic acid.

  • Half-Esterification: Protection of one of the carboxylic acid groups as an ester.

  • Chain Shortening and Ketone Formation: Conversion of the free carboxylic acid to an acid chloride, followed by reaction with a methyl organometallic reagent (e.g., dimethylcadmium) to form the methyl ketone.

  • α-Bromination: Introduction of a bromine atom at the carbon adjacent to the ester.

  • Elimination: Treatment with a base to form the α,β-unsaturated ester.

  • Hydrolysis: Removal of the ester protecting group to yield this compound.

Modern Analytical Techniques

Modern approaches to the isolation and analysis of 9-ODA and other semiochemicals offer significantly higher resolution, sensitivity, and speed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Quantification

  • Sample Preparation: Mandibular glands are dissected and extracted with a small volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) containing an internal standard. The extract can be derivatized (e.g., silylation) to improve volatility and chromatographic performance.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is coupled to a mass spectrometer.

  • Analysis: The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification. Quantification is achieved by comparing the peak area of 9-ODA to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Sample Preparation: A purified sample of 9-ODA (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure, confirming the presence of the carboxylic acid, the trans-double bond, the ketone, and the aliphatic chain.

Signaling Pathway: The Molecular Basis of the Queen's Rule

The biological effects of this compound are initiated by its detection by specific olfactory receptors in other bees. In drones, the receptor AmOr11 has been identified as the specific receptor for 9-ODA, mediating the long-range attraction of males to virgin queens for mating.

signaling_pathway ODA This compound (Pheromone) Receptor AmOr11 Receptor (Drone Antenna) ODA->Receptor Activation Receptor Activation Receptor->Activation Signal_Transduction Signal Transduction Cascade Activation->Signal_Transduction Behavioral_Response Behavioral Response (Attraction to Queen) Signal_Transduction->Behavioral_Response

A simplified diagram of the signaling pathway for drone attraction mediated by this compound.

Conclusion

The journey to understand this compound, from its initial discovery as the enigmatic "queen substance" to the elucidation of its molecular signaling pathways, represents a significant chapter in the history of chemical ecology. The evolution of analytical techniques has been instrumental in this progress, allowing for increasingly detailed investigations into the chemical language of the natural world. This historical and technical overview provides a foundation for future research into the diverse roles of this fascinating molecule and its potential applications in agriculture and beyond.

References

An In-depth Technical Guide to (E)-9-Oxodec-2-enoic Acid: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(E)-9-Oxodec-2-enoic acid , commonly known as the queen substance, is a fascinating unsaturated fatty acid with significant biological roles, most notably as a key component of the queen honeybee (Apis mellifera) mandibular pheromone.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological functions, with a focus on its role in honeybee social dynamics and its potential as a lead compound in drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development.

Chemical Structure and Properties

This compound is a ten-carbon unsaturated fatty acid characterized by a ketone group at the ninth carbon and a trans-configured double bond between the second and third carbons.[1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Queen substance, 9-ODA, 9-keto-2(E)-decenoic acid[1]
CAS Number 334-20-3
Molecular Formula C10H16O3[1]
Molecular Weight 184.23 g/mol [1]
Appearance Colorless to pale yellow liquid or crystalline solid
Odor Distinctive
Melting Point 54.5-55.5 °C
Boiling Point 80-100 °C at 0.001 Torr
Solubility Soluble in organic solvents (e.g., ethanol, ether), poorly soluble in water
Stability Generally stable, but sensitive to prolonged light and high temperatures

Synthesis of this compound

Several synthetic routes for this compound have been developed. Common starting materials include azelaic acid, diethyl-3-oxoglutarate, and oleic acid.[1]

Experimental Protocol: Synthesis from Azelaic Acid (Generalized)

This protocol outlines a common, generalized approach for the synthesis of this compound starting from azelaic acid.

Objective: To synthesize this compound from azelaic acid.

Materials:

  • Azelaic acid

  • Thionyl chloride

  • Cadmium or Grignard reagents

  • Appropriate alkylating agents

  • Malonic acid

  • Pyridine (B92270)

  • Piperidine

  • Anhydrous solvents (e.g., diethyl ether, benzene)

  • Hydrochloric acid

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Methodology:

  • Monoesterification of Azelaic Acid: Protect one of the carboxylic acid groups of azelaic acid, typically by conversion to a monoester. This can be achieved by reacting azelaic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst.

  • Conversion to an Acid Chloride: The remaining free carboxylic acid group is converted to an acid chloride using a reagent such as thionyl chloride.

  • Introduction of the Keto Group: The acid chloride is then reacted with an appropriate organometallic reagent (e.g., a cadmium or Grignard reagent) to introduce the methyl ketone group.

  • Deprotection: The ester protecting group is removed by hydrolysis to regenerate the carboxylic acid.

  • Chain Elongation and Introduction of the Double Bond (Doebner-von Miller Reaction): The resulting keto-acid is condensed with malonic acid in the presence of a base like pyridine with a catalytic amount of piperidine. This reaction introduces the α,β-unsaturated carboxylic acid moiety.

  • Purification: The final product is purified using techniques such as extraction, crystallization, and column chromatography.

Diagram: Synthetic Workflow from Azelaic Acid

G A Azelaic Acid B Monoesterification A->B Alcohol, Acid Catalyst C Conversion to Acid Chloride B->C Thionyl Chloride D Introduction of Keto Group C->D Organometallic Reagent E Deprotection D->E Hydrolysis F Condensation with Malonic Acid E->F Malonic Acid, Pyridine/Piperidine G This compound F->G Purification G A This compound B Binding to AmOr11 Receptor (in antenna) A->B C Signal Transduction Cascade B->C D Behavioral/Physiological Response (e.g., ovary development inhibition) C->D G cluster_0 Inferred Mechanism of this compound A This compound B Inhibition of IKK A->B F Inhibition of MAPKK A->F C Inhibition of IκBα Phosphorylation B->C D Prevention of NF-κB Nuclear Translocation C->D E Decreased Pro-inflammatory Gene Expression D->E G Inhibition of MAPK (e.g., JNK, ERK) Phosphorylation F->G H Decreased Pro-inflammatory Cytokine Production G->H G A Culture Macrophage Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Nitric Oxide (NO) Assay D->F G Cytokine ELISA D->G H Western Blotting E->H

References

(E)-9-Oxodec-2-enoic Acid: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-9-Oxodec-2-enoic acid (9-ODA), a medium-chain fatty acid, is a pivotal semiochemical in the animal kingdom, most notably as the principal component of the queen honey bee (Apis mellifera) mandibular pheromone (QMP).[1][2] This molecule plays a crucial role in regulating the complex social dynamics within a honey bee colony, including the suppression of worker bee ovary development, attracting drones for mating, and maintaining the queen's retinue.[2][3] Its potent and specific biological activities have made it a subject of interest for researchers in chemical ecology, insect physiology, and drug discovery. This technical guide provides an in-depth overview of the natural sources of 9-ODA, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic and signaling pathways.

Natural Sources of this compound

The primary and most significant natural source of this compound is the mandibular glands of the queen honey bee. While present in other hive products, its concentration is highest in the queen's glands, varying with her reproductive status.

Queen Honey Bee Mandibular Glands

The mandibular glands of the queen honey bee are the primary production site of 9-ODA. The concentration of this pheromone is a key indicator of the queen's reproductive capacity and social dominance.

Table 1: Quantitative Analysis of this compound in Queen Honey Bee (Apis mellifera) Mandibular Glands

Queen Reproductive StatusMean 9-ODA Concentration (µ g/queen )
Virgin124.5 ± 84.0
Drone-laying139.2 ± 88.4
Naturally Mated160.0 ± 75.2

Data represents the mean ± standard error.

Royal Jelly

This compound is also found in royal jelly, the protein-rich secretion from the hypopharyngeal and mandibular glands of young worker bees that serves as nutrition for larvae and the adult queen. However, its concentration in royal jelly is considerably lower than that of its precursor, (E)-9-hydroxydec-2-enoic acid (9-HDA).[4] Specific quantitative data for 9-ODA in royal jelly across different bee species is limited, with research predominantly focusing on the more abundant 10-hydroxy-2-decenoic acid (10-HDA).[5][6]

Biosynthesis of this compound

The biosynthesis of 9-ODA occurs primarily in the mandibular glands of the queen honey bee through a specialized fatty acid metabolism pathway.[1] The process begins with the common fatty acid, stearic acid, and involves a series of enzymatic reactions.

Biosynthesis_of_9_ODA acetyl_coa Acetyl-CoA stearic_acid Stearic Acid (C18:0) acetyl_coa->stearic_acid De Novo Fatty Acid Synthesis hydroxystearic_acid 17-Hydroxystearic Acid stearic_acid->hydroxystearic_acid ω-1 Hydroxylation (Cytochrome P450 Monooxygenase) hydroxydecanoic_acid 9-Hydroxydecanoic Acid hydroxystearic_acid->hydroxydecanoic_acid β-Oxidation (4 cycles) hda (E)-9-Hydroxydec-2-enoic Acid (9-HDA) hydroxydecanoic_acid->hda α,β-Desaturation oda This compound (9-ODA) hda->oda Oxidation (Alcohol Dehydrogenase)

Caption: Biosynthetic pathway of this compound in queen honey bee mandibular glands.

Signaling Pathway of this compound

In worker bees, 9-ODA acts as a primer pheromone to suppress ovary development, thus maintaining the queen's reproductive dominance.[2] This physiological effect is initiated by the binding of 9-ODA to a specific odorant receptor in the antennae of worker bees. The primary receptor for 9-ODA has been identified as AmOr11, which forms a heterodimer with the co-receptor Orco (AmOr2).[3][7] While the initial binding event is well-characterized, the complete downstream signaling cascade that leads to ovary suppression is still under investigation but is thought to involve hormonal signaling pathways.[8]

Signaling_Pathway_of_9_ODA oda This compound (9-ODA) receptor_complex AmOr11/Orco Receptor Complex (in worker antenna) oda->receptor_complex Binding downstream_signaling Downstream Signaling Cascade (largely uncharacterized) receptor_complex->downstream_signaling Activation hormonal_regulation Modulation of Hormonal Pathways (e.g., Juvenile Hormone, Vitellogenin) downstream_signaling->hormonal_regulation ovary_suppression Suppression of Ovary Development hormonal_regulation->ovary_suppression

Caption: Proposed signaling pathway for 9-ODA-mediated ovary suppression in worker honey bees.

Experimental Protocols

Accurate extraction and quantification of this compound are critical for research in this field. The following are generalized protocols for its analysis.

Extraction of 9-ODA from Queen Bee Mandibular Glands

Objective: To isolate 9-ODA and other fatty acids from the mandibular glands of queen honey bees.

Materials:

  • Queen honey bees

  • Dissecting tools (forceps, scissors)

  • Stereomicroscope

  • Glass vials (2 mL)

  • Hexane or Dichloromethane

  • Internal standard (e.g., heptadecanoic acid)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Euthanize queen bees by freezing.

  • Under a stereomicroscope, carefully dissect the mandibular glands from the head of the queen bee.

  • Place the dissected glands into a 2 mL glass vial.

  • Add a known volume of solvent (e.g., 1 mL of hexane) containing a precise concentration of the internal standard.

  • Crush the glands using a clean glass rod to ensure thorough extraction of lipids.

  • Vortex the vial vigorously for 2 minutes.

  • Centrifuge the vial at 3000 x g for 10 minutes to pellet the tissue debris.

  • Carefully transfer the supernatant to a new vial.

  • The extract is now ready for analysis by GC-MS or can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for HPLC analysis.

Quantification of 9-ODA by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polarity, 9-ODA requires derivatization to increase its volatility for GC-MS analysis.

Derivatization (Methoximation followed by Silylation):

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL). This step protects the ketone group.

  • Incubate at 60°C for 30 minutes.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). This converts the carboxylic acid to a more volatile silyl (B83357) ester.

  • Incubate at 60°C for another 30 minutes.

  • The sample is now ready for GC-MS injection.

GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Quantification: The concentration of 9-ODA is determined by comparing the peak area of its derivatized form to the peak area of the derivatized internal standard.

Quantification of 9-ODA by High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of 9-ODA without the need for derivatization.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient program starting with a low percentage of mobile phase B, ramping up to elute 9-ODA, and then re-equilibrating the column.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for 9-ODA (e.g., m/z 183.1 -> 111.1, 139.1).

Quantification: The concentration of 9-ODA is determined by constructing a calibration curve using standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Experimental_Workflow cluster_extraction Sample Extraction cluster_gcms GC-MS Analysis cluster_hplc HPLC-MS/MS Analysis dissection Dissection of Mandibular Glands extraction Solvent Extraction with Internal Standard dissection->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization (Methoximation & Silylation) supernatant->derivatization hplc_analysis HPLC-MS/MS Injection and Data Acquisition supernatant->hplc_analysis gcms_analysis GC-MS Injection and Data Acquisition derivatization->gcms_analysis gcms_quant Quantification gcms_analysis->gcms_quant hplc_quant Quantification hplc_analysis->hplc_quant

References

The Biological Role of 9-Oxo-2-Decenoic Acid (9-ODA) in Honeybee Colonies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-oxo-2-decenoic acid (9-ODA) is a cornerstone of chemical communication in honeybee (Apis mellifera) colonies, functioning as the primary component of the queen mandibular pheromone (QMP). This powerful semiochemical orchestrates a remarkable array of physiological and behavioral responses that are fundamental to the colony's social structure, reproductive hierarchy, and overall cohesion. As a releaser pheromone, 9-ODA elicits immediate behavioral changes, such as the formation of the queen's retinue and the attraction of drones during mating flights. Concurrently, as a primer pheromone, it induces long-term physiological modifications, most notably the suppression of ovary development in worker bees, thereby ensuring the queen's reproductive dominance. This technical guide provides a comprehensive examination of the multifaceted biological roles of 9-ODA, detailing the molecular mechanisms of its perception, the downstream signaling cascades, and its profound impact on individual bees and colony dynamics. This document synthesizes quantitative data, outlines key experimental methodologies, and presents visual representations of the pertinent biological pathways to serve as a resource for ongoing research and potential applications in apiculture and drug development.

Introduction

The intricate social organization of a honeybee colony, a marvel of biological engineering, is largely governed by a sophisticated chemical language. At the heart of this communication network is the queen mandibular pheromone (QMP), a complex blend of substances that unequivocally signals the presence, reproductive status, and health of the queen. The most abundant and functionally significant component of QMP is (E)-9-oxo-2-decenoic acid (9-ODA).[1]

The influence of 9-ODA is pervasive, impacting nearly every facet of colony life. It is the chemical embodiment of the queen's authority, maintaining social order and ensuring the coordinated functioning of tens of thousands of individuals. This guide delves into the core biological functions of 9-ODA, presenting a synthesis of current knowledge for researchers and professionals in related fields.

The Dual Role of 9-ODA: Releaser and Primer Pheromone

9-ODA exhibits a remarkable dual functionality, acting as both a releaser and a primer pheromone to modulate the behavior and physiology of colony members.[2][3]

  • Releaser Effects (Short-term Behavioral Responses):

    • Retinue Formation: 9-ODA is a potent attractant for worker bees, compelling them to form a retinue around the queen.[4] These workers groom and feed the queen, and in doing so, become coated with QMP, which they then distribute throughout the colony via physical contact and food exchange (trophallaxis).[5] This dissemination is crucial for maintaining the queen's signal throughout the hive.

    • Drone Attraction: During her nuptial flights, a virgin queen releases 9-ODA as a long-distance sex attractant, guiding drones to her location for mating.[2][5] It can attract drones from distances of up to 60 meters.[2] While 9-ODA is the primary long-range signal, other QMP components can act as close-range aphrodisiacs.[2]

    • Swarm Cohesion: In the context of colony reproduction (swarming), 9-ODA helps to keep the swarm clustered together around the queen.

  • Primer Effects (Long-term Physiological Responses):

    • Inhibition of Worker Ovary Development: Perhaps the most critical primer effect of 9-ODA is the suppression of ovary development in worker bees.[6][7] In a queenright colony, the constant presence of 9-ODA ensures that the workers remain sterile, thus preventing reproductive competition and maintaining the queen as the sole egg-layer. The absence of 9-ODA, as occurs when a queen is lost, triggers ovary activation in some workers.

    • Regulation of Worker Maturation: Exposure to QMP, with 9-ODA as a key component, influences the behavioral maturation of worker bees, delaying the transition from in-hive tasks (such as nursing) to foraging.

    • Inhibition of Queen Rearing: The presence of adequate levels of 9-ODA in the colony inhibits the workers' instinct to construct queen cells and rear new queens. A decrease in the pheromone's concentration, often due to an aging or failing queen, can trigger queen-rearing behavior.[8]

Quantitative Analysis of 9-ODA

The concentration of 9-ODA produced by a queen is a dynamic indicator of her reproductive status and health. Quantitative analysis, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals significant variations in 9-ODA levels.

Queen StatusMean 9-ODA Quantity (µ g/queen )Standard Error (SE)Analytical MethodReference(s)
Virgin124.5± 84.0GC[1]
Mated (Overall)159± 26GC-MS[9]
Mated (Laying)~200Not specifiedNot specified[4]
Drone-Laying139.2± 88.4GC[1]

Molecular Mechanism of 9-ODA Perception and Signaling

The perception of 9-ODA is initiated in the antennae of honeybees, where it binds to a specific olfactory receptor, triggering a cascade of neural signals that culminate in a physiological or behavioral response.

The Olfactory Receptor: AmOr11

Research has identified a specific odorant receptor in Apis mellifera, AmOr11, that is highly selective for 9-ODA.[2] Functional studies have demonstrated that AmOr11 responds specifically to 9-ODA and not to other components of QMP or general floral odors.[10] The half-maximal effective concentration (EC₅₀) for 9-ODA activation of AmOr11 has been determined to be approximately 280 ± 31 nM.[2][10]

The Olfactory Receptor Signaling Pathway

Insect olfactory receptors, including AmOr11, form a heteromeric complex with a highly conserved co-receptor known as Orco (Olfactory receptor co-receptor).[11] The binding of 9-ODA to AmOr11 is believed to induce a conformational change in the AmOr11/Orco complex. The exact downstream signaling cascade is an area of active research, with evidence supporting both ionotropic and metabotropic mechanisms.[12][13]

  • Ionotropic Mechanism: The current consensus suggests that the OR-Orco complex functions as a ligand-gated ion channel. Upon 9-ODA binding, the channel opens, allowing an influx of cations and leading to the depolarization of the olfactory sensory neuron (OSN) membrane.[13] This generates an action potential that is transmitted to the antennal lobe of the brain.

  • Metabotropic Mechanism: There is also evidence for the involvement of G-protein coupled receptor (GPCR) signaling pathways.[12][14] These pathways may modulate the sensitivity of the receptor and contribute to the overall neuronal response, potentially through the generation of second messengers like cAMP.

The signal from the OSNs is then processed in the antennal lobe, the primary olfactory center in the insect brain, and subsequently relayed to higher brain centers like the mushroom bodies, where it is integrated to produce a specific behavioral or physiological output.[15][16]

G cluster_extracellular Extracellular Space cluster_membrane OSN Membrane cluster_intracellular Intracellular Space 9-ODA 9-ODA AmOr11 AmOr11 9-ODA->AmOr11 Binding Orco Orco GPCR GPCR AmOr11->GPCR Activation IonChannel Ion Channel AmOr11->IonChannel Conformational Change G_Protein G-Protein GPCR->G_Protein Activation Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx SecondMessenger Second Messengers (e.g., cAMP) G_Protein->SecondMessenger Activation SecondMessenger->Depolarization Modulation ActionPotential Action Potential to Antennal Lobe Depolarization->ActionPotential

9-ODA Olfactory Signaling Pathway

Experimental Protocols

Investigating the biological roles of 9-ODA requires a suite of specialized bioassays and analytical techniques. Detailed methodologies for key experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for 9-ODA Quantification

This protocol outlines the general steps for the quantitative analysis of 9-ODA from honeybee mandibular glands.

Objective: To extract, identify, and quantify 9-ODA from the mandibular glands of a honeybee queen.

Materials:

  • Honeybee queen(s)

  • Dissection tools (fine forceps, scissors)

  • Vials with solvent-resistant caps

  • Methanol (B129727)

  • Internal standard (e.g., decanoic acid)

  • GC-MS system with a suitable column (e.g., HP-5MS)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • Sample Collection: Euthanize the queen by freezing.

  • Dissection: Under a dissecting microscope, carefully dissect the mandibular glands from the queen's head.

  • Extraction: Place the glands in a vial containing a known volume of methanol and the internal standard. Crush the glands with a clean glass rod to ensure complete extraction.

  • Centrifugation: Centrifuge the sample to pellet any tissue debris.

  • Derivatization: Transfer the supernatant to a new vial and evaporate the solvent under a gentle stream of nitrogen. Add the derivatizing agent to convert 9-ODA into a more volatile form for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS.

    • Typical GC Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp 1: Increase to 120°C at 40°C/minute.

      • Ramp 2: Increase to 310°C at 5°C/minute.

    • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for identification.

  • Data Analysis: Identify the 9-ODA peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of 9-ODA relative to the internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Dissection Dissection Extraction Extraction Dissection->Extraction Centrifugation Centrifugation Extraction->Centrifugation Derivatization Derivatization Centrifugation->Derivatization GC_MS GC-MS Injection Derivatization->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

GC-MS Workflow for 9-ODA Analysis
Retinue Attraction Bioassay

This bioassay measures the releaser effect of 9-ODA on worker bees.

Objective: To quantify the attractiveness of 9-ODA to worker bees.

Materials:

  • Observation arena (e.g., a Petri dish)

  • Young worker bees (nurse bees)

  • Dummy queen (e.g., a small piece of filter paper on a glass rod)

  • 9-ODA solution in a solvent (e.g., ethanol)

  • Solvent-only control

  • Video recording equipment (optional)

Procedure:

  • Arena Setup: Place a known number of worker bees (e.g., 50) in the observation arena and allow them to acclimatize.

  • Treatment Application: Apply a specific amount of the 9-ODA solution to the dummy queen. Prepare a control dummy queen with only the solvent.

  • Introduction of Dummy Queen: Introduce the treated or control dummy queen into the center of the arena.

  • Observation: Record the number of bees in the retinue (licking and antennating the dummy queen) at regular intervals over a set period (e.g., 10 minutes).

  • Data Analysis: Compare the average number of bees attracted to the 9-ODA-treated dummy queen versus the control.

Worker Ovary Development Inhibition Assay

This assay assesses the primer effect of 9-ODA on worker bee physiology.

Objective: To determine the inhibitory effect of 9-ODA on worker ovary development.

Materials:

  • Cages for housing bees

  • Newly emerged worker bees

  • Diet (sucrose solution and pollen patty)

  • 9-ODA incorporated into the diet

  • Control diet without 9-ODA

  • Dissection microscope and tools

  • Saline solution

Procedure:

  • Experimental Setup: Place groups of newly emerged worker bees in cages. Provide each cage with either the 9-ODA-laced diet or the control diet.

  • Incubation: Maintain the cages in an incubator under controlled conditions (temperature and humidity) for a set period (e.g., 10-14 days).

  • Dissection: At the end of the incubation period, dissect a sample of bees from each cage in saline solution.

  • Ovary Scoring: Examine the ovaries under the microscope and score their developmental stage based on a pre-defined scale.

Ovary Activation Scoring System: [17][18]

  • Score 0/1 (Inactive): Ovaries are small and translucent, with no visible oocytes.

  • Score 2 (Pre-vitellogenic): Ovaries are slightly swollen, with small, white oocytes beginning to develop.

  • Score 3 (Vitellogenic): Ovaries are enlarged, with developing oocytes containing yolk.

  • Score 4 (Mature): Ovaries are fully developed, with at least one mature egg ready to be laid.

  • Data Analysis: Compare the average ovary activation scores between the 9-ODA-treated and control groups.

G cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Cage_Setup Cage newly emerged workers Diet_Prep Prepare 9-ODA and control diets Incubate Incubate for 10-14 days Diet_Prep->Incubate Dissection Dissection Incubate->Dissection Scoring Scoring Dissection->Scoring Data_Analysis Data_Analysis Scoring->Data_Analysis

Ovary Inhibition Assay Workflow

Conclusion and Future Directions

(E)-9-oxo-2-decenoic acid is a molecule of paramount importance in the sociobiology of the honeybee. Its dual role as a releaser and primer pheromone underscores the efficiency and elegance of chemical communication in regulating complex social behaviors and physiological processes. The identification of its specific receptor, AmOr11, has opened new avenues for understanding the molecular basis of chemosensation in insects.

Future research should continue to elucidate the downstream signaling pathways of the AmOr11/Orco complex to provide a more complete picture of how the 9-ODA signal is transduced into a cellular response. Further investigation into the interplay between 9-ODA and other components of the queen's pheromonal bouquet will also be crucial for a holistic understanding of honeybee chemical communication. A deeper knowledge of the mechanisms of 9-ODA action holds promise for the development of novel tools for honeybee management, such as improving queen rearing practices and managing colony health. Furthermore, the intricate signaling pathways modulated by 9-ODA may offer insights for the development of new therapeutic agents.

References

(E)-9-Oxodec-2-enoic Acid as a Primer Pheromone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Oxodec-2-enoic acid (9-ODA) is a pivotal semiochemical in the honeybee, Apis mellifera, where it functions as a key component of the queen mandibular pheromone (QMP). This molecule exhibits a dual role, acting as both a releaser pheromone, eliciting immediate behavioral responses, and a primer pheromone, inducing long-term physiological changes within the colony. As a primer pheromone, 9-ODA is primarily responsible for maintaining the reproductive hierarchy by inhibiting ovary development in worker bees. This guide provides a comprehensive technical overview of 9-ODA's role as a primer pheromone, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular mechanism of action.

Introduction

The social structure of a honeybee colony is intricately regulated by a complex language of chemical signals, or pheromones. Among these, the queen mandibular pheromone (QMP) is paramount in orchestrating colony cohesion and reproductive division of labor. This compound (9-ODA) is the most abundant and well-characterized component of QMP.[1] Its primary primer effect is the physiological suppression of oogenesis in worker bees, ensuring the queen's reproductive dominance.[1] Beyond this, 9-ODA also influences drone physiology and behavior.[2][3] Understanding the mechanisms by which 9-ODA exerts its primer effects is crucial for fields ranging from basic insect sociobiology to the development of novel pest management strategies and potential drug discovery pathways targeting similar signaling systems.

Quantitative Data

The physiological effects of 9-ODA are dose-dependent. The following tables summarize key quantitative data from the literature regarding its receptor affinity and its impact on honeybee physiology.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandEC50 (nM)SpeciesReference
AmOr11This compound280 ± 31Apis mellifera[4][5]

Table 2: Effect of Queen Presence (and thus 9-ODA) on Worker Ovary Activation

Social ConditionNumber of Workers AnalyzedPercentage of Workers with Activated Ovaries (Stage III or higher)SpeciesReference
Queenright (QR)2810.71%Apis mellifera capensis[6]
Queenless (QL)36100% (displaying Stage III, IV, or V ovaries)Apis mellifera capensis[6]

Signaling Pathway

The perception of 9-ODA is initiated by its binding to a specific odorant receptor, AmOr11, located in the antennae of honeybees.[4][5] Insect olfactory receptors are complex proteins that can function as both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The binding of 9-ODA to AmOr11 is believed to trigger a conformational change that initiates an intracellular signaling cascade, ultimately leading to changes in gene expression and physiology.

Gprotein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9_ODA This compound AmOr11 AmOr11 Receptor 9_ODA->AmOr11 Binding G_protein G-protein (αβγ) AmOr11->G_protein Activation AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Gene_Expression Changes in Gene Expression (e.g., inhibition of ovary development genes) CREB->Gene_Expression Modulation

Caption: Generalized G-protein coupled signaling pathway for 9-ODA.

Experimental Protocols

Bioassay for Inhibition of Worker Ovary Development

This protocol is adapted from methodologies used to assess the impact of queen pheromones on worker physiology.[6]

Objective: To quantify the inhibitory effect of this compound on the ovary development of worker honeybees.

Materials:

  • Cages for housing worker bees

  • Newly emerged worker honeybees (Apis mellifera)

  • Sucrose (B13894) solution (50% w/v)

  • Pollen patty (or other protein source)

  • This compound (synthetic)

  • Solvent for 9-ODA (e.g., ethanol)

  • Dissecting microscope

  • Fine-tipped forceps

  • Microscope slides

  • Saline solution (e.g., Ringer's solution)

  • Digital camera with microscope adapter (optional)

Procedure:

  • Preparation of Treatment Groups:

    • Prepare different concentrations of 9-ODA in the chosen solvent.

    • Apply a known amount of each 9-ODA solution to a small, inert substrate (e.g., a glass slide) and allow the solvent to evaporate.

    • Prepare a control group with the solvent only.

  • Experimental Setup:

    • Collect newly emerged worker bees from a queenright colony.

    • Place a standardized number of worker bees (e.g., 50) into each cage.

    • Provide each cage with ad libitum access to sucrose solution and a pollen patty.

    • Introduce the 9-ODA-treated or control substrate into each cage.

  • Incubation:

    • Maintain the cages in a controlled environment (e.g., incubator at 34°C and 50-70% relative humidity) for a set period (e.g., 10-14 days).

  • Dissection and Ovary Staging:

    • After the incubation period, anesthetize the bees by chilling.

    • Individually dissect each bee in a drop of saline solution under a dissecting microscope.

    • Carefully remove the abdominal tergites to expose the internal organs.

    • Locate and excise the ovaries.

    • Mount the ovaries on a microscope slide in a drop of saline.

    • Examine the ovaries and classify them according to a standardized staging system (see Table 3).

  • Data Analysis:

    • Calculate the percentage of workers in each treatment group that exhibit activated ovaries (e.g., Stage III or higher).

    • Use appropriate statistical tests (e.g., Chi-squared test) to compare the different treatment groups.

Table 3: Stages of Honeybee Worker Ovary Development

StageDescription
IOvarioles are thread-like and undifferentiated.
IIOvarioles remain thread-like but may show slight swelling.
IIIOvarioles are swollen with early oocyte development visible.
IVOvarioles contain clearly developed oocytes.
VOvarioles are fully developed with mature oocytes ready for laying.

This staging is a composite based on descriptions in the literature.[6]

Ovary_Inhibition_Workflow Start Start Prep_Bees Collect newly emerged worker bees Start->Prep_Bees Prep_Treatments Prepare 9-ODA solutions and controls Start->Prep_Treatments Setup_Cages Set up experimental cages with bees, food, and treatments Prep_Bees->Setup_Cages Prep_Treatments->Setup_Cages Incubation Incubate for 10-14 days Setup_Cages->Incubation Dissection Dissect individual bees and excise ovaries Incubation->Dissection Staging Stage ovary development under a microscope Dissection->Staging Analysis Analyze data and compare treatment groups Staging->Analysis End End Analysis->End

Caption: Experimental workflow for the ovary development inhibition bioassay.

Single Sensillum Recording (SSR) of Olfactory Sensory Neurons

This protocol provides a general framework for performing SSR on honeybee antennae to measure the response of olfactory sensory neurons to 9-ODA.[7][8]

Objective: To record the action potentials from individual olfactory sensory neurons in response to stimulation with this compound.

Materials:

  • Live honeybees (Apis mellifera)

  • Dissecting microscope with a stable platform

  • Micromanipulators

  • Tungsten electrodes (sharpened electrolytically)

  • Reference electrode (e.g., silver/silver chloride)

  • High-impedance amplifier

  • Data acquisition system and software

  • Odor delivery system (e.g., a continuous flow of purified air with a stimulus injection port)

  • This compound (synthetic)

  • Solvent for 9-ODA (e.g., mineral oil or hexane)

Procedure:

  • Bee Preparation:

    • Anesthetize a honeybee by chilling.

    • Mount the bee in a holder (e.g., a pipette tip) with its head and antennae exposed and immobilized.

  • Electrode Placement:

    • Insert the reference electrode into an indifferent part of the body, such as the eye.

    • Under high magnification, carefully advance the recording electrode with a micromanipulator to make contact with and penetrate the cuticle of a single sensillum on the antenna. Successful contact is usually indicated by an increase in baseline noise.

  • Odor Stimulation:

    • Prepare a dilution series of 9-ODA in the chosen solvent.

    • Apply a small amount of the 9-ODA solution to a piece of filter paper and insert it into the odor delivery cartridge.

    • Deliver a puff of the odorant-laden air over the antenna for a defined duration.

  • Recording and Analysis:

    • Record the electrical activity from the neuron before, during, and after odor stimulation.

    • Use spike-sorting software to distinguish the action potentials of individual neurons if the sensillum houses more than one.

    • Quantify the neuronal response by measuring the change in spike frequency upon stimulation.

    • Construct a dose-response curve by plotting the neuronal response against the concentration of 9-ODA.

SSR_Workflow Start Start Prep_Bee Anesthetize and mount honeybee Start->Prep_Bee Prep_Stimulus Prepare 9-ODA dilutions Start->Prep_Stimulus Place_Electrodes Insert reference and recording electrodes Prep_Bee->Place_Electrodes Deliver_Stimulus Deliver odor puff to antenna Place_Electrodes->Deliver_Stimulus Prep_Stimulus->Deliver_Stimulus Record_Activity Record neuronal activity Deliver_Stimulus->Record_Activity Analyze_Data Analyze spike frequency and dose-response Record_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Single Sensillum Recording (SSR).

Conclusion

This compound is a cornerstone of chemical communication in honeybees, with profound primer effects that are essential for the maintenance of social order. Its role in the suppression of worker ovary development is a classic example of pheromonal control of reproduction in a social insect. The identification of its specific receptor, AmOr11, has opened the door to a more detailed molecular understanding of its mechanism of action. The experimental protocols and data presented in this guide provide a foundation for further research into this fascinating pheromone and its potential applications. Future studies focusing on the precise downstream signaling cascade of the AmOr11 receptor and the generation of detailed dose-response curves for ovary inhibition will further illuminate the intricate workings of this vital chemical signal.

References

The Role of 9-Oxo-2-decenoic Acid (9-ODA) in the Suppression of Worker Honey Bee Ovarian Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate social structure of a honey bee (Apis mellifera) colony, a single queen is typically responsible for all reproduction. This reproductive dominance is maintained, in large part, through a sophisticated chemical communication system. The queen produces a blend of pheromones, collectively known as the Queen Mandibular Pheromone (QMP), which regulates various aspects of colony life, including the suppression of ovary development in worker bees. The primary component of QMP responsible for this physiological inhibition is 9-oxo-2-decenoic acid (9-ODA).[1][2] This technical guide provides a comprehensive overview of the function of 9-ODA in worker bee ovary suppression, detailing the underlying signaling pathways, experimental methodologies for its study, and quantitative data from key research.

The Primer Pheromone Effect of 9-ODA on Worker Ovary Suppression

9-ODA acts as a primer pheromone, eliciting long-term physiological changes in worker bees that prevent them from developing their ovaries and laying eggs.[1][2] This ensures that the queen remains the sole reproductive individual in the colony, maintaining social cohesion and preventing reproductive conflict. The absence of a queen and her 9-ODA signal leads to ovary activation in a proportion of worker bees, who can then lay unfertilized, male-destined eggs.

Quantitative Data on Ovary Development

The presence of a queen and her pheromones has a dramatic impact on the reproductive anatomy of worker bees. This is most evident in the number of ovarioles, the egg-producing filaments within the ovaries.

Table 1: Ovariole Number in Honey Bee Castes and Conditions

Caste/ConditionSpecies/StrainMean Total Ovariole Number (per bee)Range of Ovariole NumberReference
QueenApis mellifera200 - 360-[3]
Worker (Queenright)Apis mellifera (European)51 - 14[3]
Worker (Queenright)Apis mellifera (Africanized)81 - 30[3]
Worker (Queenless)Apis mellifera (Russian)Not specified, but positive correlation between ovary size and activation1 - 6 (per ovary)[4]

The amount of 9-ODA produced by workers also changes significantly in the absence of a queen, reflecting a shift towards a more queen-like physiological state.

Table 2: 9-ODA Levels in Worker Bees in Queenright vs. Queenless Conditions

Worker Bee Condition9-ODA (% of mandibular gland contents)9-HDA (% of mandibular gland contents)10-HDA (% of mandibular gland contents)Reference
Queenright (QR) Clones8.08 ± 2.26%63.64 ± 3.00%15.34 ± 2.11%[5]
Queenless (QL) Clones66.18 ± 1.64%25.46 ± 1.77%Not specified[5]

Signaling Pathways in 9-ODA Mediated Ovary Suppression

The mechanism by which 9-ODA inhibits worker ovary development is complex and involves the interplay of the olfactory system, neuroendocrine pathways, and key hormones.

Olfactory Reception of 9-ODA

The perception of 9-ODA begins in the worker bee's antennae. A specific odorant receptor, AmOr11, has been identified as the receptor for 9-ODA.[1][2] The binding of 9-ODA to AmOr11 initiates a signaling cascade that is transmitted to the brain.

Downstream Effects on Juvenile Hormone and Dopamine (B1211576)

The olfactory signal triggered by 9-ODA is thought to influence the levels of two key signaling molecules: juvenile hormone (JH) and dopamine.

  • Juvenile Hormone (JH): In many insects, JH has a gonadotropic function, promoting ovary development. In honey bee workers, lower levels of JH are associated with suppressed ovarian development. The presence of the queen and her QMP is known to keep JH titers low in young worker bees.

  • Dopamine: Dopamine pathways in the brain are also modulated by QMP.[6] Studies have shown that queenless bees, which exhibit ovary development, have higher levels of brain dopamine. Conversely, exposure to QMP components can reduce dopamine levels in young workers.[6]

The precise signaling cascade linking the activation of the 9-ODA receptor to the regulation of JH and dopamine is still an active area of research. However, it is clear that 9-ODA plays a crucial role in modulating these neuroendocrine pathways to suppress worker reproduction.

Figure 1: Simplified signaling pathway of 9-ODA in worker bee ovary suppression.

Experimental Protocols

The study of 9-ODA's effects on worker bee physiology relies on a set of established experimental protocols.

Protocol for 9-ODA Treatment and Ovary Analysis

This protocol describes a common method for assessing the impact of synthetic 9-ODA on worker bee ovary development in a controlled laboratory setting.

Experimental_Workflow_Ovary_Analysis cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Collect newly emerged worker bees B 2. House bees in cages with food (e.g., sugar candy) A->B C 3. Divide into control and treatment groups B->C D 4. Treatment Group: Incorporate synthetic 9-ODA into the food source C->D E 5. Control Group: Provide food without 9-ODA C->E F 6. Maintain in incubator for a set period (e.g., 10-14 days) D->F E->F G 7. Dissect ovaries from a sample of bees from each group F->G H 8. Score ovary activation (e.g., 5-point scale) G->H I 9. Count the number of ovarioles H->I J 10. Statistically compare the results between groups I->J

Figure 2: Experimental workflow for 9-ODA treatment and ovary analysis.

Methodology:

  • Bee Collection: Collect newly emerged worker bees from a healthy, queenright colony. This ensures a standardized age and physiological state.

  • Housing: Place the bees in small cages with access to water and a food source, typically a sugar candy or sucrose (B13894) solution.

  • Treatment: For the treatment group, incorporate a known concentration of synthetic 9-ODA into the food. The control group receives the same food without 9-ODA.

  • Incubation: Maintain the cages in an incubator under controlled conditions (e.g., 34°C and constant darkness) for a period sufficient for ovary development to occur in the absence of inhibitory signals (typically 10-14 days).

  • Dissection and Ovary Scoring:

    • Immobilize bees by chilling them.

    • Under a dissecting microscope, open the abdomen dorsally to expose the internal organs.

    • Carefully remove the ovaries and place them on a microscope slide with a drop of saline.

    • Assess the stage of ovary activation using a standardized scoring system. A common 5-point scale ranges from inactive, thread-like ovarioles (score 0) to ovaries containing fully developed oocytes (score 4).[4]

  • Ovariole Counting:

    • Gently tease apart the ovarioles in each ovary using fine forceps.

    • Count the number of ovarioles per ovary. The total ovariole number is the sum of the counts for both ovaries.[3]

  • Data Analysis: Statistically compare the ovary activation scores and ovariole numbers between the 9-ODA treated and control groups.

Protocol for Juvenile Hormone (JH) Titer Quantification by Radioimmunoassay (RIA)

This protocol outlines the key steps for measuring JH levels in the hemolymph of worker bees.

Methodology:

  • Hemolymph Collection:

    • Chill bees to immobilize them.

    • Collect hemolymph using a calibrated microcapillary tube from an incision in the dorsal sinus of the abdomen or between the head and thorax.[7]

    • Pool hemolymph from multiple individuals for each sample to ensure sufficient volume.[8]

  • JH Extraction:

    • Immediately transfer the collected hemolymph into a solvent such as acetonitrile (B52724) to prevent degradation.[7]

    • Perform a liquid-phase extraction, typically with hexane, to isolate the JH.[9]

  • Radioimmunoassay (RIA):

    • The RIA is a competitive binding assay. A known amount of radiolabeled JH (tracer) and an antibody specific to JH are used.

    • The extracted JH from the hemolymph sample competes with the radiolabeled JH for binding to the antibody.

    • The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of JH in the sample.

    • A standard curve is generated using known concentrations of synthetic JH to quantify the amount of JH in the bee hemolymph samples.[7][10]

Protocol for Quantification of 9-ODA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the method for extracting and quantifying 9-ODA from the mandibular glands of honey bees.

Methodology:

  • Dissection and Extraction:

    • Dissect the heads of individual bees.

    • Extract the mandibular glands in a suitable solvent, such as methanol, along with an internal standard (e.g., decanoic acid).[11]

    • Crush the glands to ensure complete extraction and centrifuge to separate the supernatant.[11]

  • Derivatization:

    • Concentrate the supernatant and derivatize the sample using an agent like bistrimethylsilyltrifluoroacetamide (BSTFA). This process makes the compounds more volatile and suitable for GC analysis.[11]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • The compounds are separated based on their boiling points and retention times in the GC column.

    • The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are used for identification by comparing them to known standards and libraries.

    • Quantification is achieved by comparing the peak area of 9-ODA to that of the internal standard.[11]

Conclusion

9-ODA is a critical component of the queen honey bee's chemical arsenal (B13267) for maintaining reproductive dominance. Its primer pheromone effect on worker bees, leading to the suppression of ovary development, is a cornerstone of honey bee social organization. The intricate signaling pathway, involving the olfactory receptor AmOr11 and the downstream modulation of juvenile hormone and dopamine, highlights the sophisticated nature of this chemical communication system. The experimental protocols detailed in this guide provide a framework for further investigation into the nuances of this critical chemical communication system. A deeper understanding of the 9-ODA signaling pathway not only enhances our knowledge of insect social behavior but also opens avenues for the development of novel strategies for bee management and conservation.

References

An In-depth Technical Guide on the Core Mechanism of Action of (E)-9-Oxodec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Oxodec-2-enoic acid (9-ODA), famously known as the queen bee substance, is a medium-chain fatty acid with well-established pheromonal functions in honeybee colonies. Beyond its role in entomology, emerging research suggests a broader range of biological activities, positioning 9-ODA and structurally related compounds as molecules of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 9-ODA, with a focus on its potential effects in mammalian systems. While direct research on 9-ODA is still developing, this guide synthesizes findings from closely related oxo-fatty acids to propose and detail likely signaling pathways and molecular targets. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a structured presentation of available data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound (9-ODA) is a naturally occurring unsaturated keto-fatty acid. In the honeybee (Apis mellifera), it is a primary component of the queen mandibular pheromone, regulating social structure, worker bee ovary development, and drone attraction.[1] The specificity of this action in insects is highlighted by the identification of a dedicated olfactory receptor, AmOr11, which exhibits high sensitivity to 9-ODA.[2] While its role in honeybees is well-characterized, the broader physiological effects of 9-ODA, particularly in mammalian systems, are an area of growing interest. Structurally similar fatty acids have been shown to possess anti-inflammatory, anti-cancer, and metabolic regulatory properties. This guide will explore the hypothesized mechanisms of action of 9-ODA in mammals based on current evidence from analogous compounds.

Known and Hypothesized Mechanisms of Action

The biological effects of this compound in mammalian systems are not yet fully elucidated. However, based on the activities of structurally similar oxo-fatty acids, several key signaling pathways have been identified as potential targets. These include the modulation of inflammatory responses, activation of metabolic regulators, induction of programmed cell death, and epigenetic modifications.

Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Signaling

Chronic inflammation is a key driver of numerous diseases. Structurally related oxo-fatty acids have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3] These pathways are central to the production of pro-inflammatory mediators. The proposed mechanism involves the suppression of IκB-α phosphorylation, which prevents the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.[3] Similarly, the inhibition of JNK and ERK phosphorylation within the MAPK cascade contributes to the reduction of inflammatory responses.[3]

NF_kB_MAPK_Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK ODA This compound (Hypothesized) MAPKK MAPKK ODA->MAPKK ODA->IKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes_MAPK Inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc translocation Inflammatory_Genes_NFkB Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes_NFkB

Figure 1: Hypothesized anti-inflammatory action of 9-ODA.
Metabolic Regulation: PPARα Agonism

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism. Isomers of 9-ODA have been identified as potent PPARα agonists.[4][5] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, which can result in reduced triglyceride accumulation in hepatocytes.[4] This suggests that 9-ODA may have therapeutic potential for metabolic disorders such as dyslipidemia.

PPARa_Activation ODA This compound (and isomers) PPARa PPARα ODA->PPARa binds and activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE binds Target_Genes Target Gene Transcription PPRE->Target_Genes Lipid_Metabolism Increased Fatty Acid Oxidation Target_Genes->Lipid_Metabolism

Figure 2: PPARα activation pathway by 9-ODA and its isomers.
Induction of Apoptosis in Cancer Cells

Several oxo-fatty acids have been shown to induce apoptosis in various cancer cell lines.[6] For instance, 9-oxo-(10E,12E)-octadecadienoic acid, a structurally similar compound, induces apoptosis in human ovarian cancer cells through the mitochondrial pathway.[7] This process is characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[7] This suggests that 9-ODA could be a candidate for anti-cancer drug development.

Apoptosis_Induction ODA This compound (Hypothesized) Bax Bax (pro-apoptotic) ODA->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) ODA->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Proposed mitochondrial apoptosis pathway induced by 9-ODA.
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids are a known class of histone deacetylase (HDAC) inhibitors.[8] By inhibiting HDACs, these molecules can induce histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[9] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. While direct evidence for 9-ODA as an HDAC inhibitor is limited, its structural similarity to other fatty acids that exhibit this activity suggests it is a plausible mechanism of action.

Quantitative Data

Quantitative data on the biological activity of this compound in mammalian systems is currently limited. The following tables summarize the available data for 9-ODA and its structurally related compounds.

Table 1: Receptor Activity and Cellular Effects

CompoundTarget/AssayEffectQuantitative ValueReference(s)
This compoundHoneybee Olfactory Receptor (AmOr11 + AmOr2)AgonistEC50 = 280 ± 31 nM[10]
9-oxo-10(E),12(E)-octadecadienoic acidPPARα Luciferase Reporter AssayAgonist-[4]
13-oxo-9,11-octadecadienoic acidPPARα Luciferase Reporter AssayAgonist (stronger than 9-oxo-ODA)-[5]
10-hydroxy-2E-decenoic acidHDAC3 InhibitionInhibitorKi = 5.32 mM[11]

Table 2: Effects on Inflammatory Markers (from related compounds)

CompoundCell LineTreatmentEffectReference(s)
8-oxo-9-octadecenoic acidRAW 246.7 macrophagesLPS-stimulatedInhibition of NO, TNF-α, and IL-6 production[12]
(E)-9-octadecenoic acid ethyl esterRAW264.7 macrophagesLPS-stimulatedSuppression of NO, PGE2, and TNF-α production[13]

Experimental Protocols

PPARα Luciferase Reporter Assay

This protocol is designed to assess the ability of this compound to activate the PPARα signaling pathway.

Objective: To quantify the activation of PPARα by 9-ODA in a cell-based reporter assay.

Materials:

  • HepG2 cells (or other suitable cell line)

  • PPARα expression plasmid

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine or other transfection reagent

  • DMEM supplemented with 10% charcoal-stripped FBS

  • 96-well plates

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold activation relative to the vehicle control.

PPARa_Assay_Workflow Start Start Seed_Cells Seed HepG2 cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with plasmids: - PPARα expression - PPRE-luciferase reporter - Renilla control Seed_Cells->Transfect Incubate_24h_1 Incubate for 24 hours Transfect->Incubate_24h_1 Treat Treat with this compound (various concentrations) or vehicle Incubate_24h_1->Treat Incubate_24h_2 Incubate for 24 hours Treat->Incubate_24h_2 Lyse Lyse cells Incubate_24h_2->Lyse Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse->Measure_Luciferase Analyze Normalize and calculate fold activation Measure_Luciferase->Analyze End End Analyze->End

Figure 4: Workflow for PPARα Luciferase Reporter Assay.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This protocol details a common method for detecting apoptosis induced by this compound using flow cytometry.[2][14][15][16]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 9-ODA.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time to induce apoptosis. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Washing: Wash the cells with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Fluorometric HDAC Activity/Inhibition Assay

This protocol provides a method to determine if this compound can inhibit the activity of histone deacetylases.[1][17][18][19][20]

Objective: To measure the inhibitory effect of 9-ODA on HDAC activity.

Materials:

  • HDAC Activity/Inhibition Assay Kit (Fluorometric) (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A)

  • Nuclear extract or purified HDAC enzyme

  • This compound

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay reagents according to the kit manufacturer's instructions.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the HDAC substrate, and either this compound at various concentrations, a vehicle control, or a known HDAC inhibitor (positive control).

  • Enzyme Addition: Add the nuclear extract or purified HDAC enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Developing: Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Incubate for a further 10-30 minutes at room temperature and then measure the fluorescence using a microplate reader (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of 9-ODA relative to the vehicle control. Determine the IC50 value if applicable.

Conclusion

This compound is a molecule with significant, well-defined biological roles in the insect world. While its mechanisms of action in mammalian systems are still under active investigation, the existing evidence from structurally related fatty acids provides a strong rationale for exploring its therapeutic potential. The hypothesized involvement of 9-ODA in key cellular processes such as inflammation, metabolism, and apoptosis suggests that it could be a valuable lead compound for the development of novel therapeutics for a range of human diseases. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to further probe the multifaceted biological activities of this intriguing molecule. Future studies should focus on validating these proposed mechanisms with direct evidence for 9-ODA and expanding the quantitative understanding of its dose-dependent effects in relevant preclinical models.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Synthetic 9-Oxodecanoic Acid (9-ODA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxodecanoic acid (9-ODA) is a medium-chain fatty acid of significant interest in both chemical ecology and pharmacology. In nature, the unsaturated form, (2E)-9-oxodec-2-enoic acid, is famously known as the "queen substance," a primary component of the queen honeybee's mandibular pheromone.[1][2] This pheromone is critical for regulating social order within the hive, inhibiting ovary development in worker bees, and acting as a sex attractant for drones.[1][2]

Beyond its role in entomology, synthetic 9-ODA and its structural analogs are gaining attention from researchers for their potential biological activities. Studies have explored the roles of related oxo-fatty acids as agonists for peroxisome proliferator-activated receptor alpha (PPARα), in anti-inflammatory signaling, and as potential cytotoxic agents against cancer cells.[3][4][5]

This technical guide provides a detailed overview of the core physicochemical properties of synthetic 9-ODA, outlines established experimental protocols for its synthesis and characterization, and visualizes its key signaling pathways to support ongoing research and development efforts. It is important to distinguish between the saturated "9-oxodecanoic acid" and the more commonly studied unsaturated pheromone "(2E)-9-oxodec-2-enoic acid," both often referred to as 9-ODA. This guide will focus primarily on the latter, with data for the former specified where available.

Physicochemical Properties

A precise understanding of the physicochemical characteristics of 9-ODA is essential for its effective handling, formulation, and application in experimental settings. The key properties are summarized below.

PropertyValue (for (2E)-9-oxodec-2-enoic acid)Value (for 9-oxodecanoic acid)Source(s)
Molecular Formula C₁₀H₁₆O₃C₁₀H₁₈O₃[6][7][8]
Molecular Weight 184.23 g/mol 186.25 g/mol [7][8]
IUPAC Name (2E)-9-oxodec-2-enoic acid9-oxodecanoic acid[6]
Melting Point 52-55 °CNot available[7][9]
Boiling Point 269-271 °C (estimated)Not available[7]
Appearance SolidSolid[10]
Solubility Poorly soluble in water. Soluble in organic solvents (e.g., ethanol, diethyl ether, ethyl acetate).Not available[7][11]
pKa (predicted) 4.75 ± 0.10Not available[7]
LogP (calculated) 1.61.7[7][8]

Experimental Protocols

The following sections detail common methodologies for the synthesis, purification, and characterization of 9-ODA.

Synthesis Methodologies

Several synthetic routes to 9-ODA have been established, offering researchers flexibility based on available starting materials and desired yield.

Protocol 1: Synthesis from Azelaic Acid [12] This method involves the conversion of a more readily available dicarboxylic acid.

  • Monomethyl Esterification: Reflux azelaic acid in methanol (B129727) with a catalytic amount of sulfuric acid for 4-6 hours. After cooling, remove methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate and brine. Dry the organic layer and concentrate to yield the monomethyl ester.

  • Conversion to Acid Chloride: Treat the monomethyl azelate with thionyl chloride or oxalyl chloride in an anhydrous solvent (e.g., dichloromethane) at 0 °C, then allow it to warm to room temperature for 2-3 hours. Remove the solvent and excess reagent under reduced pressure.

  • Methylation: React the resulting acid chloride with a suitable methylating agent, such as a Gilman reagent (lithium dimethylcuprate), in an anhydrous ethereal solvent at low temperature. Quench the reaction with a saturated ammonium (B1175870) chloride solution.

  • Purification & Hydrolysis: Extract the product (methyl 9-oxodecanoate) with diethyl ether and purify by column chromatography. Subsequently, hydrolyze the ester using aqueous lithium hydroxide (B78521) in a THF/water mixture. Acidify the mixture and extract the final 9-oxodecanoic acid product.

Protocol 2: Enzymatic Synthesis from Linoleic Acid [11] This biocatalytic route offers a greener alternative under milder conditions.

  • Enzymatic Conversion: Prepare a solution of linoleic acid in a phosphate (B84403) buffer (pH ~6.5-7.0).

  • Add 9S-lipoxygenase and stir at room temperature to form a hydroperoxy intermediate.

  • Introduce 9/13-hydroperoxide lyase to the mixture to cleave the intermediate, forming 9-oxononanoic acid.

  • Extraction: Monitor the reaction via GC-MS. Once complete, acidify the mixture to pH 3-4 with a dilute acid (e.g., 1M HCl).

  • Extract the product multiple times with ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent and purify the crude product using silica (B1680970) gel column chromatography or crystallization.

Purification and Characterization

Rigorous purification and characterization are critical to ensure the quality of synthetic 9-ODA for experimental use.

Purification Protocol: Column Chromatography and Recrystallization [12]

  • Column Chromatography: Prepare a silica gel slurry in a nonpolar solvent like hexane (B92381). Dissolve the crude 9-ODA in a minimal amount of the eluent and load it onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., 5% to 30% ethyl acetate). Collect and analyze fractions by TLC to isolate the pure product.

  • Recrystallization: Dissolve the purified 9-ODA in a minimal volume of a hot solvent in which it has low solubility at room temperature (e.g., hexane). If necessary, treat with activated charcoal and filter while hot. Allow the solution to cool slowly to form crystals, which are then collected by filtration.

Characterization Protocol: Spectroscopic and Chromatographic Analysis [11]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials during synthesis.

  • Structural Elucidation:

    • ¹H and ¹³C NMR: Confirm the chemical structure. For 9-oxodecanoic acid in CDCl₃, key ¹H NMR signals appear around 2.14 ppm (s, 3H, -C(O)CH₃) and 2.35 ppm (t, 2H, -CH₂COOH). Key ¹³C NMR signals are expected near 209 ppm (-C(O)CH₃) and 180 ppm (-COOH).

  • Purity and Impurity Analysis:

    • HPLC: Use a C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% formic acid) for quantitative purity analysis.

    • GC-MS: Identify and quantify volatile impurities. Derivatization of the carboxylic acid group (e.g., to a methyl ester) is often required.

G General Experimental Workflow for 9-ODA start Starting Materials (e.g., Azelaic Acid, Linoleic Acid) synthesis Chemical or Enzymatic Synthesis start->synthesis monitoring In-Process Monitoring (TLC, GC) synthesis->monitoring extraction Work-up & Extraction synthesis->extraction crude Crude 9-ODA extraction->crude purification Purification (Column Chromatography, Recrystallization) crude->purification pure Pure Synthetic 9-ODA purification->pure characterization Characterization (NMR, HPLC, GC-MS) pure->characterization final_product Final Validated Product characterization->final_product

General workflow for the synthesis and analysis of 9-ODA.

Signaling Pathways

9-ODA and its analogs exert their biological effects by interacting with specific molecular pathways. The diagrams below illustrate key mechanisms identified in the literature.

Olfactory Signaling in Honeybees

In honeybees, 9-ODA acts as a pheromone by binding to a specific odorant receptor (AmOr11) in the antennae, triggering a neural signal.[7][13]

G 9-ODA Olfactory Signaling Pathway in Honeybees oda 9-ODA Pheromone receptor Odorant Receptor (AmOr11 + AmOr2) oda->receptor cascade Intracellular Signaling Cascade (G-protein coupled) receptor->cascade channel Ion Channel Activation cascade->channel depolarization Neuron Depolarization channel->depolarization signal Signal to Antennal Lobe of Brain depolarization->signal response Behavioral/Physiological Response signal->response

Proposed signaling cascade for 9-ODA perception in honey bees.[1]
PPARα Agonism and Lipid Metabolism

A structural isomer, 9-oxo-10(E),12(E)-octadecadienoic acid, found in tomatoes, has been identified as a potent agonist of PPARα, a nuclear receptor that plays a central role in regulating fatty acid metabolism.[3][14]

G PPARα Activation Pathway by 9-ODA Isomer oda_isomer 9-Oxo-Octadecadienoic Acid (9-oxo-ODA Isomer) ppara PPARα oda_isomer->ppara Binds & Activates complex PPARα/RXR Heterodimer ppara->complex rxr RXR rxr->complex dna Binds to PPRE on DNA complex->dna transcription Increased Transcription of Target Genes (e.g., CPT1, ACOX1) dna->transcription effect Increased Fatty Acid Oxidation Decreased Triglyceride Accumulation transcription->effect

9-ODA isomer activates PPARα, leading to increased fatty acid oxidation.
Pro-Apoptotic Activity in Cancer Cells

The isomer 9-Oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells through the mitochondrial pathway.[5]

G Mitochondrial Apoptosis Pathway Induced by 9-ODA Isomer kode 9-Oxo-(10E,12E)-octadecadienoic Acid (9-EE-KODE) bcl2 Down-regulation of Bcl-2 kode->bcl2 bax Up-regulation of Bax kode->bax mito Mitochondrial Membrane Potential Dissipation bcl2->mito bax->mito cyto Cytochrome c Release (from Mitochondria to Cytosol) mito->cyto caspase Caspase-3/7 Activation cyto->caspase apoptosis Apoptosis caspase->apoptosis

Proposed mitochondrial pathway for 9-EE-KODE-induced apoptosis.

References

A Technical Guide to the Spectroscopic Profile of (E)-9-Oxodec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(E)-9-Oxodec-2-enoic acid, a medium-chain fatty acid and a key component of the queen honey bee pheromone, is of significant interest in chemical ecology and drug development.[1][2] This guide presents a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a detailed understanding of its structural and analytical characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data[1]
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-171.0
25.82 (d, J=15.6 Hz)122.0
37.08 (dt, J=15.6, 7.0 Hz)149.0
42.23 (q, J=7.0 Hz)32.0
51.48 (quint, J=7.0 Hz)28.0
61.35 (m)29.0
71.63 (quint, J=7.2 Hz)24.0
82.53 (t, J=7.2 Hz)43.0
9-209.0
102.14 (s)30.0
Note: Data was recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz for ¹H NMR.[1]

An alternative ¹H NMR dataset recorded in carbon tetrachloride (CCl₄) is also available: δ 1.1-1.3 (m, 6H, (-CH₂-)₃), 1.85 (m, 2H, -CH₂-CH=CH-), 2.1 (s, 3H, CH₃CO-), 2.25 (t, 2H, J=7, -CH₂CO-), 5.6 (d, 1H, J=16, -CH=CH-COOH), 6.5-6.7 (m, 1H, -CH=CH-COOH), 10.8 (bs, 1H, -COOH, D₂O exchangeable).[3]

Table 2: Infrared (IR) Spectroscopy Data[1]
Functional GroupVibrational ModeAbsorption Band (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Alkane)Stretching2935, 2860
C=O (Ketone)Stretching1715
C=O (Carboxylic Acid)Stretching1695
C=C (Alkene)Stretching1650
C-O (Carboxylic Acid)Stretching1300-1200
=C-H (Alkene)Bending (out-of-plane)980

Additional reported IR peaks include absorptions at 1710, 1690, 1650, 1310, 1280, and 990 cm⁻¹.[3]

Table 3: Mass Spectrometry (MS) Data[1]
TechniqueIonization Modem/z (relative intensity %)
GC-MSElectron Ionization (EI)184 [M]⁺, 166, 125, 97, 84, 69, 58, 43

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the general experimental protocols for the acquisition of NMR, IR, and MS data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).[1] Tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[1]

  • Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer, for instance, a 600 MHz instrument.[1]

    • For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[1]

    • For ¹³C NMR, a proton-decoupled sequence is utilized with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds).[1] Two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate proton and carbon signals.[1]

Infrared (IR) Spectroscopy[1]
  • Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is common.[1] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.[1] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1]

  • Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[1] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[1] A background spectrum is recorded first and automatically subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)[1]
  • Sample Preparation and Chromatography: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the carboxylic acid group of this compound is often derivatized, for example, through esterification to its methyl ester, to enhance its volatility.[1] The derivatized sample is dissolved in a suitable organic solvent like hexane (B92381) or dichloromethane (B109758) before injection.[1]

  • Instrumentation and Data Acquisition: A GC-MS system with a capillary column is used.[1] The oven temperature is programmed to ramp up for effective separation.[1] The separated compounds are introduced into the mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV.[1] The mass analyzer scans a mass-to-charge (m/z) range to detect the molecular ion and fragment ions.[1]

Biological Signaling and Experimental Workflow

This compound is a crucial semiochemical that regulates social behaviors in honey bee colonies.[2] One of its functions is to act as a long-range sex pheromone to attract drones for mating.[2] This is mediated through a specific olfactory signaling pathway.

Drone_Attraction_Signaling_Pathway cluster_environment Environment cluster_drone Drone Olfactory System 9_ODA This compound AmOr11 Odorant Receptor (AmOr11) 9_ODA->AmOr11 Binds to Signal_Transduction Signal Transduction Cascade AmOr11->Signal_Transduction Activates Behavioral_Response Mating Behavior Signal_Transduction->Behavioral_Response Initiates

Caption: Drone Attraction Signaling Pathway for this compound.

The analysis of this compound from natural sources, such as the mandibular glands of queen honey bees, follows a structured workflow.

Experimental_Workflow_for_9_ODA_Analysis Sample_Collection Sample Collection (e.g., Queen Mandibular Glands) Extraction Solvent Extraction Sample_Collection->Extraction Derivatization Derivatization (Optional) (e.g., Esterification) Extraction->Derivatization Chromatographic_Separation Chromatographic Separation (e.g., GC or LC) Derivatization->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection (e.g., ESI-MS) Chromatographic_Separation->Mass_Spectrometric_Detection Data_Analysis Data Analysis and Quantification Mass_Spectrometric_Detection->Data_Analysis

Caption: General Experimental Workflow for the Analysis of this compound.

References

A Comprehensive Literature Review of 9-Oxo-2-Decenoic Acid Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biological Activities, Experimental Protocols, and Signaling Pathways of a Promising Natural Compound

Introduction

9-Oxo-2-decenoic acid (9-ODA), a naturally occurring medium-chain fatty acid, is most famously recognized as a primary component of the queen honeybee's mandibular pheromone, where it plays a pivotal role in regulating the intricate social dynamics of the hive.[1] Beyond its well-established role in chemical communication among insects, a growing body of research is beginning to shed light on the potential therapeutic applications of 9-ODA and structurally related oxo-fatty acids in human health. This technical guide provides a comprehensive review of the existing literature on 9-ODA, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Tailored for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying signaling pathways to facilitate further investigation into this promising bioactive molecule.

Anti-Cancer Activity

While direct research on the anti-cancer effects of 9-oxo-2-decenoic acid is still emerging, studies on closely related oxo-fatty acids provide compelling evidence for its potential as an anti-neoplastic agent. The primary mechanism appears to be the induction of apoptosis in cancer cells through the mitochondrial pathway.

A study on a mixture of 9-oxo-(10E,12Z)-octadecadienoic acid and 9-oxo-(10E,12E)-octadecadienoic acid (9-oxo-ODAs) demonstrated significant cytotoxic effects against human cervical cancer cell lines (HeLa and SiHa).[2] The research reported a concentration-dependent suppression of proliferation with half-maximal inhibitory concentration (IC50) values in the range of 25–50 µM.[2] Furthermore, the study confirmed that this reduction in cell viability was due to the induction of apoptosis, as evidenced by flow cytometry analysis showing an increase in annexin (B1180172) V and 7-AAD positive cells.[2]

The proposed mechanism for this pro-apoptotic activity, based on studies of similar compounds like 9-oxo-(10E,12E)-octadecadienoic acid, involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death.[3]

Quantitative Data on the Anti-Cancer Effects of Related Oxo-Fatty Acids
CompoundCell LineEffectIC50 Value (µM)Reference
9-oxo-ODAsHeLa (Cervical Cancer)Suppression of proliferation30.532[2]
9-oxo-ODAsSiHa (Cervical Cancer)Suppression of proliferation25-50[2]
Experimental Protocols

This protocol is adapted from standard methodologies for assessing the effect of a test compound on cancer cell proliferation.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 9-oxo-2-decenoic acid in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of the 9-ODA dilutions (e.g., concentrations ranging from 1 µM to 100 µM). Include untreated cells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 9-ODA for the desired time period (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.

Signaling Pathway for 9-ODA Induced Apoptosis (Hypothesized)

apoptosis_pathway 9-ODA 9-ODA Bcl-2 Bcl-2 9-ODA->Bcl-2 Inhibits Bax Bax 9-ODA->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl-2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Anti-Inflammatory and Immunomodulatory Effects

Research on structurally similar oxo-fatty acids strongly suggests that 9-ODA possesses anti-inflammatory properties, primarily through the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK.[4] These pathways are central to the production of pro-inflammatory mediators in immune cells like macrophages.

Studies on compounds like 8-oxo-9-octadecenoic acid have shown a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[5] The mechanism involves the inhibition of IκB-α phosphorylation, which prevents the nuclear translocation of the NF-κB p50 subunit, and the suppression of JNK and ERK phosphorylation within the MAPK cascade.[5] Additionally, some oxo-fatty acids are known to activate Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor with well-documented anti-inflammatory functions.[6]

Quantitative Data on the Anti-Inflammatory Effects of Related Oxo-Fatty Acids
CompoundCell LineTreatmentEffectReference
8-oxo-9-octadecenoic acidRAW 264.7LPSInhibition of NO production[5]
8-oxo-9-octadecenoic acidRAW 264.7LPSInhibition of TNF-α and IL-6 production[5]
10-hydroxy-trans-2-decenoic acidRAW264LPSDose-dependent inhibition of IL-6 production[7]
Experimental Protocols

This protocol outlines the steps for investigating the anti-inflammatory effects of 9-ODA on macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Plating: Seed cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of 9-ODA (e.g., 10 µM, 25 µM, 50 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants for cytokine analysis.

  • Cell Lysis: Lyse the remaining cells for protein extraction and subsequent Western blot analysis.

This protocol is for quantifying the levels of pro-inflammatory cytokines in the collected cell culture supernatants.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution.

  • Reaction Termination and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

This protocol is for analyzing the effect of 9-ODA on key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: Lyse the treated macrophage cells and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK, and JNK overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Signaling Pathways for the Anti-Inflammatory Effects of 9-ODA (Hypothesized)

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 IKK IKK IkB IκB NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB in Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression LPS_MAPK LPS TLR4_MAPK TLR4 MAPKKK MAPKKK MAPKK MAPKK MAPK ERK/JNK AP-1 AP-1 Proinflammatory_Genes_MAPK Pro-inflammatory Gene Expression

Neuroprotective Effects

The potential neuroprotective effects of 9-oxo-2-decenoic acid are the least studied area of its biological activity. However, research on a closely related compound, trans-2-decenoic acid ethyl ester (DAEE), has shown promising results in a mouse model of cerebral infarction.[8] Intraperitoneal administration of DAEE significantly improved neurological deficits, including motor paralysis.[8] The proposed mechanism is not through preventing neuronal death, as the infarct volume remained unchanged, but rather by enhancing the function of surviving neurons in the damaged areas. This was supported by the observation of increased phosphorylation of ERK1/2, a key component of a neurotrophin-like signaling pathway, in the brains of DAEE-treated mice.[8] Given the structural similarity, it is plausible that 9-ODA may exert similar neuro-supportive effects.

Experimental Workflow for Investigating Neuroprotective Effects

neuroprotection_workflow Induce_Neuronal_Damage Induce Neuronal Damage (e.g., Oxidative Stress, Excitotoxicity) Treatment Treat with 9-ODA Induce_Neuronal_Damage->Treatment Cell_Culture Neuronal Cell Culture Cell_Culture->Induce_Neuronal_Damage Viability_Assay Assess Cell Viability (MTT, LDH assay) Treatment->Viability_Assay Western_Blot Western Blot for Neuroprotective Markers (e.g., p-ERK, BDNF) Treatment->Western_Blot Functional_Assay Functional Assays (e.g., Neurite Outgrowth) Treatment->Functional_Assay

Conclusion and Future Directions

9-Oxo-2-decenoic acid is a fascinating natural product with a well-established role in the chemical ecology of honeybees. The preliminary evidence from studies on 9-ODA and structurally similar oxo-fatty acids suggests a promising future for this compound in the realm of therapeutic development. The potential for anti-cancer activity through apoptosis induction and anti-inflammatory effects via modulation of the NF-κB and MAPK signaling pathways warrants more direct and in-depth investigation. The nascent research into its neuroprotective capabilities also opens up an exciting new avenue for exploration.

Future research should focus on a systematic evaluation of 9-ODA's pharmacological properties in various in vitro and in vivo models. Key areas of investigation should include:

  • Quantitative analysis of its anti-proliferative effects against a broader range of cancer cell lines to determine its spectrum of activity and IC50 values.

  • Detailed mechanistic studies to confirm its effects on the NF-κB, MAPK, and potentially PPARγ signaling pathways in mammalian immune cells.

  • In vivo studies using animal models of inflammation, cancer, and neurodegenerative diseases to assess its efficacy and safety profile.

  • Exploration of its neuroprotective mechanisms , including its influence on neurotrophin signaling and neuronal function.

The detailed experimental protocols and visualized signaling pathways provided in this technical guide offer a solid foundation for researchers to build upon. A deeper understanding of the biological activities of 9-oxo-2-decenoic acid holds the potential to unlock new therapeutic strategies for a variety of human diseases.

References

Potential Therapeutic Applications of 9-Oxo-10(E),12(Z)-octadecadienoic Acid (9-ODA) Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA), a class of oxidized linoleic acid metabolites, are emerging as potent bioactive lipids with significant therapeutic potential.[1] Found in various natural sources, including tomatoes and eggplants, these molecules are gaining attention for their diverse physiological effects.[2][3] This technical guide provides a comprehensive overview of the current scientific understanding of 9-ODA derivatives, with a focus on their applications in metabolic regulation, inflammation, and oncology. This document details the quantitative efficacy of these compounds, outlines key experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this promising field.

Core Therapeutic Areas and Mechanisms of Action

The therapeutic potential of 9-ODA derivatives stems from their ability to modulate key cellular signaling pathways. The primary areas of investigation include their roles as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), their anti-inflammatory properties, and their anti-cancer activities.[1][2]

Metabolic Regulation via PPARα Agonism

Several 9-ODA derivatives have been identified as potent agonists of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose metabolism. Activation of PPARα by these compounds leads to the upregulation of genes involved in fatty acid oxidation, resulting in decreased triglyceride accumulation in hepatocytes.[3][4] This makes them attractive candidates for the development of therapies for metabolic disorders such as dyslipidemia.[3][5]

The 9-oxo-10(E),12(E)-octadecadienoic acid isomer, found in tomatoes, has been shown to be a potent PPARα agonist, activating it at concentrations between 10-20 µM.[3] Another isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also demonstrates strong PPARα agonistic activity.[6][7][8]

Compound/DerivativeAssay SystemEffective ConcentrationKey FindingsReference(s)
9-oxo-10(E),12(E)-octadecadienoic acidPPARα Luciferase Reporter Assay10-20 µMPotent PPARα agonist; decreases triglyceride accumulation in mouse primary hepatocytes.[3]
13-oxo-9,11-octadecadienoic acid (13-oxo-ODA)In vitro luciferase assayNot specifiedSignificantly induced PPARα activation, stronger than 9-oxo-ODA and conjugated linoleic acid.[6][7][8]

PPAR_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ODA 9-oxo-ODA PPARa PPARα ODA->PPARa Binds and activates RXR RXR Heterodimer PPARα-RXR Heterodimer RXR->Heterodimer PPARa->Heterodimer Forms heterodimer with PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates MetabolicEffects Increased Fatty Acid Oxidation Decreased Triglycerides TargetGenes->MetabolicEffects Leads to

Caption: PPARα signaling pathway activated by 9-oxo-ODA.

Anti-Inflammatory Effects

Certain 9-ODA derivatives have demonstrated significant anti-inflammatory properties.[1] These effects are primarily mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9] By suppressing these pathways, 9-ODA derivatives can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10][11]

For instance, 8-oxo-9-octadecenoic acid has been shown to inhibit the phosphorylation of IκB-α, JNK, and ERK in lipopolysaccharide (LPS)-stimulated macrophages.[11] Another derivative, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid, also exhibits anti-inflammatory effects through the inhibition of NF-κB and MAPK activation.[9]

Compound/DerivativeCell LineAssayConcentration% InhibitionReference(s)
8-oxo-9-octadecenoic acidRAW 264.7 MacrophagesNO Production12.5 µMNot specified (significant)[11]
8-oxo-9-octadecenoic acidRAW 264.7 MacrophagesNO Production25 µMNot specified (significant)[11]
8-oxo-9-octadecenoic acidRAW 264.7 MacrophagesNO Production50 µMNot specified (significant)[11]
(9Z,11E)-13-oxooctadeca-9,11-dienoic acidRAW 264.7 MacrophagesNO ProductionNot specifiedSignificant[9]

Inflammatory_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_Receptor LPS Receptor (TLR4) IKK IKK LPS_Receptor->IKK MAPK_cascade MAPK Cascade (JNK, ERK) LPS_Receptor->MAPK_cascade ODA_deriv 9-ODA Derivative ODA_deriv->IKK Inhibits ODA_deriv->MAPK_cascade Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription NFκB_nuc->Inflammatory_Genes Activates NO NO Inflammatory_Genes->NO TNF-α TNF-α Inflammatory_Genes->TNF-α IL-6 IL-6 Inflammatory_Genes->IL-6 LPS LPS LPS->LPS_Receptor

Caption: Inhibition of NF-κB and MAPK pathways by 9-ODA derivatives.

Anti-Cancer Activity

Derivatives of 9-ODA have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[9][12]

Studies have shown that 9-oxo-ODAs can suppress the proliferation of human cervical cancer cell lines (HeLa, SiHa, and CasKi) and induce apoptosis in human ovarian cancer (HRA) cells.[2][12][13] This is achieved by altering the expression of key apoptosis-regulating proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[14]

Compound/DerivativeCancer Cell LineIC50 ValueKey FindingsReference(s)
9-oxo-ODAsHeLa (Cervical Cancer)30.532 µMSuppressed proliferation and induced apoptosis.[2][13]
9-oxo-ODAsSiHa (Cervical Cancer)25-50 µMSuppressed proliferation and induced apoptosis.[2][13]
9-oxo-ODAsCasKi (Cervical Cancer)25-50 µMSuppressed proliferation and induced apoptosis.[2]
9-oxo-(10E,12E)-octadecadienoic acidHRA (Ovarian Cancer)Not specifiedInduced apoptosis via the mitochondrial regulation pathway.[9][12]

Apoptosis_Induction cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm ODA_deriv 9-ODA Derivative Bcl2 Bcl-2 (Anti-apoptotic) ODA_deriv->Bcl2 Downregulates Bax Bax (Pro-apoptotic) ODA_deriv->Bax Upregulates Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits release Bax->Cytochrome_c Promotes release Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms with Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: 9-ODA derivative-induced apoptosis via the mitochondrial pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 9-ODA derivative for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[15]

The WST-8 assay is another colorimetric assay for the determination of cell viability.

  • Procedure:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • Add 10 µL of the WST-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • The amount of formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.[13]

Anti-Inflammatory Activity Assays

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and treat with the 9-ODA derivative for 1 hour before stimulating with 1 µg/mL of LPS.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.[10]

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines.

  • Procedure:

    • Collect the cell culture supernatant after treatment with the 9-ODA derivative and LPS stimulation.

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions to perform the assay.

    • Measure the absorbance and determine the cytokine concentrations based on the standard curves provided in the kits.[10]

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify specific proteins in a sample.

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., iNOS, COX-2, phospho-IκB-α, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).[1][16]

Experimental Workflows

Workflow for Assessing Anti-Cancer Activity

Anticancer_Workflow start Start cell_culture Cancer Cell Culture (e.g., HeLa, HRA) start->cell_culture treatment Treatment with 9-ODA Derivative cell_culture->treatment viability_assay Cell Viability Assay (MTT, WST-8) treatment->viability_assay apoptosis_detection Apoptosis Detection (Flow Cytometry) treatment->apoptosis_detection western_blot Western Blot Analysis (Bcl-2, Bax, Caspases) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis apoptosis_detection->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the anti-cancer activity of 9-ODA derivatives.

Workflow for Assessing Anti-Inflammatory Activity

Antiinflammatory_Workflow start Start macrophage_culture Macrophage Culture (e.g., RAW 264.7) start->macrophage_culture pretreatment Pre-treatment with 9-ODA Derivative macrophage_culture->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis no_assay Nitric Oxide Assay (Griess Assay) supernatant_collection->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant_collection->elisa data_analysis Data Analysis no_assay->data_analysis elisa->data_analysis western_blot Western Blot Analysis (iNOS, COX-2, p-IκBα) cell_lysis->western_blot western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the anti-inflammatory activity of 9-ODA derivatives.

Conclusion and Future Directions

The scientific literature strongly supports the therapeutic potential of 9-ODA derivatives across multiple domains, including metabolic diseases, inflammation, and cancer. Their ability to act as potent PPARα agonists, inhibit key inflammatory signaling pathways, and induce apoptosis in cancer cells makes them a compelling class of molecules for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic evaluation of a broader range of 9-ODA derivatives is needed to identify the most potent and selective compounds for specific therapeutic targets.

  • In Vivo Efficacy and Safety: While in vitro data is promising, comprehensive in vivo studies in relevant animal models are crucial to validate the therapeutic efficacy and assess the safety profiles of these compounds.

  • Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 9-ODA derivatives is essential for their development as clinical drug candidates.

  • Elucidation of Novel Mechanisms: Further research may uncover additional molecular targets and signaling pathways modulated by these versatile lipid molecules.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of 9-ODA derivatives as a novel class of therapeutic agents. The detailed data, protocols, and pathway diagrams presented herein are intended to facilitate and accelerate future discoveries in this exciting field.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 9-Oxo-2-decenoic Acid (9-ODA) from Honey Bee Mandibular Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxo-2-decenoic acid (9-ODA) is the primary component of the queen mandibular pheromone (QMP) in the honey bee (Apis mellifera). This fatty acid derivative is a critical semiochemical that regulates colony cohesion, suppresses worker ovary development, and acts as a sex attractant for drones. The accurate extraction and quantification of 9-ODA from mandibular glands are essential for research in chemical ecology, sociobiology, and for the development of novel apicultural products and pest management strategies. These application notes provide a detailed protocol for the dissection of mandibular glands, extraction of 9-ODA, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The quantity of 9-ODA in the mandibular glands of queen bees can vary depending on their reproductive status. The following table summarizes the absolute amounts of 9-ODA and its precursor, 9-hydroxy-2-decenoic acid (9-HDA), in virgin, drone-laying, and naturally mated queens.

Queen StatusAverage 9-ODA (μg ± SE)Average 9-HDA (μg ± SE)
Virgin124.5 ± 84.0-
Drone-Laying139.2 ± 88.4-
Naturally Mated160.0 ± 75.2-

Data compiled from studies on Apis mellifera queens. SE = Standard Error.

Experimental Protocols

Part 1: Dissection of Honey Bee Mandibular Glands

This protocol details the procedure for the careful dissection of mandibular glands from a queen honey bee.

Materials:

  • Stereomicroscope

  • Fine dissection scissors

  • Fine-tipped forceps (2 pairs)

  • Insect pins

  • Wax dissection dish

  • Phosphate-buffered saline (PBS) or insect Ringer's solution

  • Eppendorf tubes (1.5 mL)

  • Ice

Procedure:

  • Anesthetize the Bee: Anesthetize the honey bee queen by cooling her on ice or using carbon dioxide.

  • Decapitation: Carefully decapitate the bee using the fine dissection scissors.

  • Positioning the Head: Place the head in the wax dissection dish with the frons (front of the head) facing downwards. Secure the head by placing insect pins through the compound eyes.

  • Exposure of Glands: Add a few drops of cold PBS or insect Ringer's solution to the dish to keep the tissues hydrated. Using the fine-tipped forceps and scissors, carefully remove the cuticle from the posterior of the head to expose the internal structures.

  • Locating the Mandibular Glands: The mandibular glands are a pair of sac-like structures located at the base of the mandibles. They will appear as whitish or yellowish tissue.

  • Excision: Gently grasp the gland with one pair of forceps and carefully dissect it away from the surrounding tissue and the mandible using the other pair of forceps or the scissors.

  • Storage: Immediately transfer the dissected glands into a pre-chilled 1.5 mL Eppendorf tube on ice. For multiple dissections, pool the glands in the same tube. The glands can be processed immediately or stored at -80°C for later extraction.

Part 2: Solvent Extraction of 9-ODA

This protocol describes the extraction of 9-ODA from the dissected mandibular glands using an organic solvent mixture.

Materials:

  • Dissected mandibular glands

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Internal standard solution (e.g., decanoic acid at 250 ng/μL)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

  • Glass vials

  • Nitrogen gas supply with a gentle stream evaporator

Procedure:

  • Homogenization: To the Eppendorf tube containing the mandibular glands, add 200 µL of a 1:1 (v/v) mixture of hexane and ethyl acetate.

  • Internal Standard: Add a known amount of the internal standard solution (e.g., 10 µL of 250 ng/µL decanoic acid) to the tube. The internal standard is crucial for accurate quantification.

  • Tissue Disruption: Crush the glands with a glass rod for 2 minutes within the solvent mixture.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C to pellet the tissue debris.

  • Supernatant Collection: Carefully transfer the upper organic layer (the supernatant) containing the extracted lipids to a clean glass vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried extract is now ready for derivatization and GC-MS analysis.

Part 3: Derivatization and GC-MS Analysis

For successful analysis by GC-MS, the non-volatile 9-ODA must be derivatized to increase its volatility. A two-step methoximation and silylation process is recommended.

Materials:

  • Dried 9-ODA extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or incubator at 60°C

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample extract. Incubate the mixture at 60°C for 30 minutes. This step converts the ketone group to a methoxime derivative.

  • Silylation: Add 50 µL of BSTFA with 1% TMCS to the vial. Incubate the mixture at 60°C for another 30 minutes. This step converts the carboxylic acid group to its more volatile trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS.

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a temperature program suitable for the separation of fatty acid methyl esters. A typical program might be: start at 60°C for 1 min, ramp to 110°C at 50°C/min, then ramp to 220°C at 3°C/min, and hold for 10 min. Use helium as the carrier gas.

    • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode. Scan a mass-to-charge ratio (m/z) range of 70 to 400.

  • Quantification: Identify the 9-ODA derivative peak based on its retention time and mass spectrum compared to a derivatized 9-ODA standard. Quantify the amount of 9-ODA by comparing the peak area of the 9-ODA derivative to the peak area of the internal standard derivative.

Mandatory Visualization

experimental_workflow cluster_dissection Dissection cluster_extraction Extraction cluster_analysis Analysis start Anesthetize Queen Bee dissect Dissect Mandibular Glands start->dissect store Store Glands at -80°C or Proceed dissect->store homogenize Homogenize Glands in Hexane:Ethyl Acetate (1:1) store->homogenize add_is Add Internal Standard homogenize->add_is vortex Vortex and Centrifuge add_is->vortex collect Collect Supernatant vortex->collect dry Evaporate Solvent collect->dry derivatize Derivatize (Methoximation & Silylation) dry->derivatize inject Inject into GC-MS derivatize->inject analyze Analyze and Quantify inject->analyze

Caption: Experimental workflow for the extraction and analysis of 9-ODA.

signaling_pathway Queen Queen Bee MandibularGlands Mandibular Glands Queen->MandibularGlands Controls ODA_Production Production of 9-ODA MandibularGlands->ODA_Production Dispersal Dispersal via Contact ODA_Production->Dispersal DroneAttraction Drone Attraction ODA_Production->DroneAttraction WorkerBees Worker Bees Dispersal->WorkerBees OvarySuppression Ovary Development Suppression WorkerBees->OvarySuppression

Caption: Biosynthesis and function of 9-ODA in a honey bee colony.

Application Notes and Protocols for the Derivatization of 9-Oxodecanoic Acid (9-ODA) for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Oxodecanoic acid (9-ODA) is a significant bioactive lipid molecule involved in various physiological and pathological processes. Accurate and reliable quantification of 9-ODA in biological matrices is crucial for understanding its roles in signaling pathways and for the development of potential therapeutic interventions. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the inherent chemical properties of 9-ODA, specifically its polar carboxylic acid group and a reactive ketone group, render it unsuitable for direct GC analysis due to low volatility and potential for thermal degradation.[1][2][3]

To overcome these limitations, a chemical derivatization process is necessary to convert 9-ODA into a more volatile and thermally stable form.[1] This document provides detailed application notes and protocols for the derivatization of 9-ODA for GC-MS analysis, focusing on the widely recommended two-step method of methoximation followed by silylation.[1][4]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of 9-ODA from Biological Matrices

The initial step in the analysis of 9-ODA from biological samples (e.g., plasma, tissues, royal jelly) is the efficient extraction of the analyte from the complex matrix.[1]

Materials:

Procedure:

  • Homogenize the biological sample in the hexane:ethyl acetate solvent mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the upper organic layer, which contains the lipids including 9-ODA, and transfer it to a clean vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. The resulting dried extract is now ready for derivatization.[1]

Protocol 2: Two-Step Derivatization of 9-ODA

This protocol details the sequential methoximation and silylation of the dried 9-ODA extract.

Step 1: Methoximation of the Ketone Group

This step is crucial to protect the ketone functional group, preventing enolization and the subsequent formation of multiple silylated derivatives.[1][4][5]

Materials:

Procedure:

  • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine solution.

  • Incubate the mixture at 60°C for 30 minutes. This reaction converts the ketone group on 9-ODA to a more stable methoxime derivative.[1]

Step 2: Silylation of the Carboxylic Acid Group

Silylation converts the polar carboxylic acid group into a non-polar and more volatile trimethylsilyl (B98337) (TMS) ester.[2][3]

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Heating block or oven

Procedure:

  • Following the methoximation step, add 50 µL of MSTFA with 1% TMCS to the reaction mixture.

  • Incubate the vial at 60°C for 60 minutes.[2]

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

Data Presentation

For accurate quantification, a calibration curve must be generated using a certified standard of 9-ODA. The standard should be subjected to the same extraction and derivatization procedures as the unknown samples.[1]

AnalyteDerivativeExpected Retention Time (min)Key Mass Fragments (m/z)
9-Oxodecanoic AcidMethoxyamine-TMS~15-17Molecular Ion (M+), [M-15]+, [M-31]+, and other characteristic fragments

Note: The exact retention time and mass fragmentation pattern should be confirmed by analyzing a pure standard of derivatized 9-ODA under the specific GC-MS conditions used in your laboratory.[1]

Alternative Derivatization Methods

While the two-step methoximation-silylation is highly recommended, other derivatization techniques can be employed, primarily targeting the carboxylic acid group.

Esterification to Fatty Acid Methyl Esters (FAMEs)

This method converts the carboxylic acid to its methyl ester.

Reagent: Boron trifluoride (BF₃) in methanol (B129727) (12-14%).

General Procedure:

  • Add BF₃-methanol reagent to the dried extract.

  • Heat the mixture at 60°C for 60 minutes.[2][3]

  • After cooling, add a saturated NaCl solution and extract the FAMEs with hexane.

  • The hexane layer is then collected for GC-MS analysis.[2]

Pentafluorobenzyl Bromide (PFBB) Derivatization

PFBB is a versatile reagent that forms pentafluorobenzyl (PFB) esters with carboxylic acids. These derivatives are highly sensitive for electron capture detection (ECD) and mass spectrometry.[6][7][8][9]

General Procedure:

  • The dried extract is dissolved in a suitable solvent (e.g., acetonitrile).

  • PFBB and a catalyst (e.g., a tertiary amine) are added.

  • The reaction is typically carried out at an elevated temperature (e.g., 60°C).

  • After the reaction, the PFB ester derivative is extracted and analyzed by GC-MS.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization Biological_Sample Biological Sample (e.g., Plasma, Tissue) Extraction Solvent Extraction (Hexane:Ethyl Acetate) Biological_Sample->Extraction Dried_Extract Dried Extract Extraction->Dried_Extract Methoximation Step 1: Methoximation (Methoxyamine HCl, 60°C) Dried_Extract->Methoximation Silylation Step 2: Silylation (MSTFA + 1% TMCS, 60°C) Methoximation->Silylation Derivatized_Sample Derivatized 9-ODA Silylation->Derivatized_Sample GCMS_Analysis GC-MS Analysis Derivatized_Sample->GCMS_Analysis

Caption: Experimental workflow for the GC-MS analysis of 9-ODA.

Derivatization_Reaction cluster_methoximation Methoximation cluster_silylation Silylation ODA 9-Oxodecanoic Acid C₉H₁₇O₃ Ketone + Carboxylic Acid Methoxyamine Methoxyamine Hydrochloride Methoximated_ODA Methoximated 9-ODA C₁₀H₁₉NO₃ Methoxime + Carboxylic Acid Methoxyamine->Methoximated_ODA Protects Ketone Group MSTFA MSTFA + TMCS Silylated_ODA Derivatized 9-ODA C₁₃H₂₇NO₃Si Methoxime + TMS Ester MSTFA->Silylated_ODA Increases Volatility GC_amenable Volatile & Thermally Stable for GC-MS Analysis Silylated_ODA->GC_amenable

Caption: Logical flow of the two-step derivatization of 9-ODA.

References

Application Note: A Validated HPLC-MS/MS Method for the Quantification of 10-Hydroxy-2-Decenoic Acid (10-HDA) in Royal Jelly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Royal jelly (RJ) is a nutrient-rich secretion produced by young worker honeybees (Apis mellifera) that serves as the primary food for the queen bee.[1][2] Due to its complex composition of proteins, lipids, vitamins, and minerals, royal jelly is widely consumed as a dietary supplement and used in cosmetics, with various health benefits attributed to its components.[2][3] The lipid fraction of royal jelly is unique, characterized by the presence of medium-chain free fatty acids, many of which are hydroxylated or dicarboxylic.[3]

The most significant and abundant of these fatty acids is trans-10-hydroxy-2-decenoic acid (10-HDA), which is considered a key marker for the authenticity and quality of royal jelly as it is not found in other natural products.[2][3] Accurate quantification of 10-HDA is therefore crucial for quality control and standardization. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 10-HDA in royal jelly samples. While this protocol focuses on 10-HDA, the principles of sample preparation and analysis can be adapted for other related fatty acids, such as 9-hydroxy-2-decenoic acid (9-ODA), with appropriate analytical standards.

Experimental Protocols

Reagents and Materials
  • Solvents: Methanol (B129727) (LC-MS Grade), Acetonitrile (LC-MS Grade), Water (LC-MS Grade or Milli-Q), Diethyl ether (Analytical Grade), Isopropanol (Analytical Grade), Formic acid (LC-MS Grade).[1][4]

  • Standards: 10-Hydroxy-2-decenoic acid (10-HDA) certified reference standard (≥98% purity).[1]

  • Chemicals: Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen or argon gas evaporator, syringe filters (0.2 µm), autosampler vials.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 10-HDA reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or a methanol/water mixture (50:50, v/v) to achieve a concentration range suitable for the calibration curve (e.g., 0.1 to 160 µg/mL).[1]

Sample Preparation: Lipid Extraction

This protocol is adapted from established solid-liquid extraction methods.[4][5][6]

  • Weighing: Accurately weigh approximately 0.1 g of fresh royal jelly into a centrifuge tube.[4][5]

  • Extraction: Add 3 mL of an extraction solvent mixture of diethyl ether/isopropanol (50:1, v/v).[4][5]

  • Homogenization: Stir or vortex the sample for 30 seconds. Let it stand at room temperature, repeating the stirring every 10 minutes for a total extraction time of 30 minutes.[4][5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic layer from the solid residue.[4][5]

  • Collection: Carefully collect the supernatant (the upper organic layer) into a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) twice more on the remaining pellet, combining all supernatants.[4][6]

  • Drying: Dry the combined organic extracts by passing them through anhydrous Na₂SO₄. Evaporate the solvent to complete dryness under a gentle stream of argon or nitrogen gas.[4][5][6]

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of methanol. For quantification, a further dilution (e.g., 100-fold) may be necessary to bring the concentration within the linear range of the calibration curve.[4][5][6]

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial before HPLC-MS/MS analysis.[1]

Instrumentation and Analytical Conditions

The following tables summarize the instrumental parameters for the HPLC-MS/MS analysis.

Table 1: HPLC-MS/MS Method Parameters

Parameter Condition
HPLC System UHPLC or HPLC System
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm or 50 x 0.5 mm, 2.7 µm)[1][4]
Mobile Phase A Water with 0.01% Formic Acid[4]
Mobile Phase B Acetonitrile/Isopropanol (80:20, v/v) with 0.01% Formic Acid[4]
Flow Rate 0.5 - 1.0 mL/min (adjust based on column dimensions)[1]
Gradient Elution A time-programmed gradient, starting with a high percentage of aqueous phase (e.g., 95% A) and ramping to a high percentage of organic phase (e.g., 98% B)[4]
Column Temperature 25 - 30°C[1][7]
Injection Volume 3 - 5 µL[1]
Mass Spectrometer Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer[4]
Ionization Source Electrospray Ionization (ESI), Negative Mode
MRM Transition Precursor Ion [M-H]⁻: m/z 185.1; Product Ions: To be determined empirically via infusion of standard.
Ion Source Temp. 500 - 550°C

| Ion Spray Voltage | -4500 V |

Data Presentation and Method Validation

The performance of the method should be validated according to standard guidelines, assessing linearity, sensitivity, accuracy, and precision. The data below is a summary of typical performance values reported in the literature for similar methods.

Table 2: Summary of Method Validation Quantitative Data

Parameter Typical Value Reference
Linearity Range 0.05 - 80 µg/mL [1]
Correlation Coefficient (r²) > 0.999 [1]
Limit of Detection (LOD) ~0.05 µg/mL [1]
Limit of Quantification (LOQ) ~0.25 µg/mL [1]
Accuracy (Recovery) 84% - 100.4% [1][4]

| Precision (RSD) | < 16% |[1][4] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Weigh 0.1g Royal Jelly Extract 2. Add Diethyl Ether/ Isopropanol & Stir Sample->Extract Centrifuge 3. Centrifuge (4000 rpm, 5 min) Extract->Centrifuge Supernatant 4. Collect & Repeat Supernatant Centrifuge->Supernatant Dry 5. Evaporate Solvent (under Nitrogen) Supernatant->Dry Reconstitute 6. Reconstitute in Methanol Dry->Reconstitute Filter 7. Filter (0.2 µm) Reconstitute->Filter HPLC 8. HPLC-MS/MS Analysis Filter->HPLC Data 9. Data Processing & Quantification HPLC->Data

Caption: Workflow for 10-HDA quantification in royal jelly.

References

Application Notes and Protocols for Honeybee Pheromone Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chemical communication is fundamental to the intricate social organization of a honeybee (Apis mellifera) colony. Pheromones, specific chemical signals, mediate a vast array of behaviors and physiological processes, from reproduction and defense to foraging and colony cohesion.[1] Understanding these chemical signals is crucial for basic biological research and has applications in agriculture (e.g., enhancing pollination) and pest management. This document provides detailed protocols for key bioassays used to investigate the effects of honeybee pheromones.

The primary classes of honeybee pheromones include:

  • Queen Mandibular Pheromone (QMP): A blend of at least nine compounds that signals the queen's presence, inhibits worker reproduction, attracts a retinue of workers, and guides swarms.[1][2][3]

  • Alarm Pheromone: Released from the sting apparatus and mandibular glands, it alerts nestmates to threats and recruits them for colony defense.[4][5] The primary active component is isopentyl acetate (B1210297) (IPA).[5]

  • Brood Pheromone: A 10-component blend of fatty acid esters from larvae that stimulates pollen foraging, influences worker physiology, and guides nursing behavior.[6][7][8]

  • Nasonov Pheromone: A seven-component attractant pheromone released by workers to orient nestmates to the hive entrance, a swarm cluster, or a food source.[9][10]

Data Presentation: Pheromone Composition

The major honeybee pheromones are complex blends of multiple chemical compounds that often act synergistically.

Pheromone ClassKey Chemical ComponentsGlandular SourcePrimary Function(s)
Queen Mandibular Pheromone (QMP) 9-oxo-2-decenoic acid (9-ODA), 9-hydroxy-2-decenoic acid (9-HDA), Methyl p-hydroxybenzoate (HOB), 4-hydroxy-3-methoxyphenylethanol (HVA), Methyl oleate, Coniferyl alcohol, Hexadecan-1-ol, Linolenic acid[2][3]Mandibular Glands, Tergite Glands[1][2]Signals queen presence, inhibits worker ovary development, drone attraction, retinue behavior[3][11]
Sting Alarm Pheromone Isopentyl acetate (IPA), Octyl acetate, 2-Nonanol, n-Butyl acetate, n-Hexyl acetate, Benzyl acetate, 2-Heptanone[4][9][12]Sting Apparatus GlandsAlerts, recruits, and directs defensive behavior against threats[4][5]
Brood Pheromone Methyl palmitate, Methyl oleate, Methyl stearate, Methyl linoleate, Methyl linolenate, Ethyl palmitate, Ethyl oleate, Ethyl stearate, Ethyl linoleate, Ethyl linolenate[6]Larval Salivary GlandsStimulates pollen foraging, inhibits worker ovary development, promotes brood care[6][7]
Nasonov Pheromone Geraniol, Nerolic acid, Geranic acid, (E)-citral, (Z)-citral, (E,E)-farnesol, Nerol[9][10]Nasonov GlandOrientation to hive, swarm clustering, marking food/water sources[9][10]

Experimental Protocol 1: Queen Mandibular Pheromone (QMP) Retinue Bioassay

This laboratory bioassay quantifies the short-range attraction of worker bees to a pheromone source, mimicking the natural "retinue" response where workers attend to the queen.[13] It is highly sensitive and can be used to test synthetic blends, glandular extracts, or individual components.[2][13]

Logical Workflow for QMP Retinue Bioassay

QMP_Retinue_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase Collect 1. Collect Nurse Bees (15 per replicate) Starve 2. Starve Bees (1-2 hours) Collect->Starve IntroBees 5. Introduce Bees to Arena Starve->IntroBees PrepLure 3. Prepare Pseudoqueen Lure (e.g., glass vial + pheromone) IntroLure 7. Introduce Lure to Arena Center PrepLure->IntroLure PrepDish 4. Prepare Bioassay Arena (Petri dish) PrepDish->IntroBees Acclimate 6. Acclimation Period (e.g., 1 minute) IntroBees->Acclimate Acclimate->IntroLure Record 8. Record Behavior (e.g., 5 minutes) IntroLure->Record CountBees 9. Quantify Retinue (Count bees touching/antennating lure) Record->CountBees Analyze 10. Statistical Analysis (e.g., ANOVA, t-test) CountBees->Analyze Result 11. Compare Treatments Analyze->Result

Caption: Workflow for the Queen Mandibular Pheromone (QMP) retinue bioassay.

Methodology

1. Materials:

  • Worker honeybees of a known age (nurse bees, typically 5-10 days old).

  • Bioassay cages or large Petri dishes (e.g., 150 x 25 mm).[2]

  • "Pseudoqueen" lures: Glass vials, glass rods, or pipette tips.[13]

  • Test substances: Synthetic pheromone components, queen extracts.

  • Solvent control (e.g., hexane, diethyl ether).

  • Micropipettes.

  • Video recording equipment (optional but recommended for detailed analysis).[13]

  • Timer.

2. Bee Collection and Preparation:

  • Collect frames of emerging brood from a source colony and place them in an incubator.

  • Collect newly emerged worker bees and house them in cages with food (sucrose solution and pollen). This ensures the age of the bees is known.

  • For each replicate, place a small group of worker bees (e.g., 15 individuals) into the bioassay arena.[13]

  • Allow bees to acclimate to the arena for a set period (e.g., 1-2 hours) before introducing the lure.

3. Lure Preparation:

  • Dissolve test compounds in a volatile solvent to the desired concentration. A typical dose might be one "queen equivalent" (the amount produced by a queen in 24 hours).[14]

  • Apply a precise volume (e.g., 10 µL) of the test solution or solvent control to the surface of the pseudoqueen lure.

  • Allow the solvent to evaporate completely before use.

4. Experimental Procedure:

  • Gently introduce the prepared pseudoqueen lure into the center of the bioassay arena.

  • Begin recording immediately.

  • At fixed time intervals (e.g., every 30 seconds for 5 minutes), count the number of bees forming the retinue. A bee is considered part of the retinue if it is actively touching or antennating the lure.

  • Run multiple replicates for each treatment (test compound) and control.

5. Data Collection and Analysis:

  • The primary metric is the mean (or maximum) number of worker bees in the retinue over the observation period.

  • Compare the retinue size for different pheromone treatments against the solvent control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests, or t-tests).

Quantitative Data Summary: QMP Bioassay
TreatmentReplicateMax # of Bees in RetinueMean # of Bees in Retinue (5 min)
Solvent Control110.4
200.1
310.2
5-Component QMP 186.7
297.1
376.2
9-Component QMP 11210.5
2119.8
31311.2

Experimental Protocol 2: Olfactometer Bioassay for Volatile Pheromones

Workflow for a Dual-Choice Olfactometer Bioassay

Olfactometer_Workflow cluster_Y Bioassay Arena Air Purified Air Source FlowMeters Flow Meters Air->FlowMeters Pump Vacuum Pump Odor1 Odor Source 1 (Test Pheromone) FlowMeters->Odor1 Arm 1 Odor2 Odor Source 2 (Control) FlowMeters->Odor2 Arm 2 YTube Y-Tube Arena Odor1->YTube Odor2->YTube YTube->Pump Air Exit Bee_Release Bee Release Point Choice Decision & Choice Bee_Release->Choice Record Record Choice & Time Choice->Record

Caption: Diagram of a dual-choice (Y-tube) olfactometer experimental setup.

Methodology

1. Materials:

  • Y-tube or four-arm glass olfactometer.[16][17]

  • Air delivery system: compressed air tank, charcoal filter, humidifier, and flow meters to ensure a clean, constant airflow.[17]

  • Odor sources: Filter paper or cotton swabs treated with the test pheromone or solvent.

  • Test bees (e.g., forager bees for alarm pheromone assays).

  • Collection chamber at the end of each olfactometer arm.

  • Timer and data recording sheet.

2. Setup and Preparation:

  • Assemble the olfactometer, connecting the air source to the input arms and the vacuum to the exit port.

  • Calibrate the flow meters to provide a constant, equal airflow through each arm (e.g., 150 ml/min).[16]

  • Prepare the odor sources by applying a known amount of the test pheromone (e.g., isopentyl acetate for alarm response) and the solvent control to separate filter papers.

  • Place the odor sources in the designated chambers connected to the olfactometer arms.

3. Experimental Procedure:

  • Introduce a single bee into the release chamber at the base of the olfactometer.

  • Allow the bee a set amount of time (e.g., 5 minutes) to make a choice.[16]

  • A choice is recorded when the bee moves a set distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum period (e.g., 15 seconds).

  • Bees that do not make a choice within the allotted time are recorded as "no choice."

  • After each trial, clean the olfactometer thoroughly with ethanol (B145695) and bake it to remove any residual odors.

  • Rotate the position of the test and control arms between trials to avoid positional bias.

4. Data Collection and Analysis:

  • Record the number of bees choosing the test odor arm versus the control arm.

  • Analyze the choice data using a Chi-squared (χ²) test or a binomial test to determine if the preference for the test odor is significantly different from a random (50:50) distribution.

Quantitative Data Summary: Olfactometer Bioassay
Pheromone Component# Bees Choosing Treatment# Bees Choosing Control# Bees with No ChoiceTotal NChi-squared (χ²)p-value
Isopentyl Acetate (IPA)351235010.79< 0.01
2-Nonanol28202501.33> 0.05
Hexyl Acetate22253500.19> 0.05

Experimental Protocol 3: Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical potential from the olfactory receptor neurons on a bee's antenna in response to an odor stimulus.[18][19] It is a powerful tool for screening compounds for olfactory activity and determining which chemicals a bee can detect.[20]

Diagram of a Standard EAG Setup

EAG_Setup cluster_electrode Antenna Preparation Microscope Stereo Microscope BeeHead Excised Bee Head Microscope->BeeHead Visualization AirController Stimulus Air Controller (Puffer System) OdorCartridge Odor Cartridge (Pheromone) AirController->OdorCartridge Puff Amplifier DC Amplifier Computer Computer & Software Amplifier->Computer Data Acquisition RefElectrode BeeHead->RefElectrode Base RecElectrode BeeHead->RecElectrode Tip RefElectrode->Amplifier Signal RecElectrode->Amplifier AirStream Continuous Humidified Airflow AirStream->BeeHead Stimulates Antenna OdorCartridge->AirStream Injects Odor

Caption: Core components and workflow of an Electroantennography (EAG) system.

Methodology

1. Materials:

  • EAG system: amplifier, data acquisition interface, and software.

  • Stereo microscope and micromanipulators.

  • Glass capillary electrodes filled with saline solution (e.g., Kaissling solution).

  • Air stimulus controller ("puffer").

  • Odor cartridges (e.g., Pasteur pipettes containing filter paper with the test compound).

  • Test bees.

2. Antenna Preparation:

  • Immobilize a live honeybee by chilling it.

  • Carefully excise one antenna at its base using micro-scissors.[18]

  • Mount the excised antenna between the two glass electrodes. The recording electrode makes contact with the distal tip of the antenna, and the reference electrode makes contact with the base.[18]

3. Experimental Procedure:

  • Position the mounted antenna in a continuous stream of clean, humidified air.

  • Prepare odor cartridges by applying a known concentration of a pheromone component to a small piece of filter paper and inserting it into a Pasteur pipette.

  • To deliver a stimulus, the air controller injects a "puff" of air through the odor cartridge into the main airstream, carrying the odor over the antenna.

  • Record the resulting voltage deflection (the EAG response) using the software.

  • Present a series of different odors to the same antenna, with sufficient time between puffs for the antenna to recover. Always include a solvent control and a standard reference compound (e.g., 1-hexanol) to normalize responses.[21]

4. Data Collection and Analysis:

  • The primary data point is the peak amplitude of the negative voltage deflection (in millivolts, mV) following stimulation.[21]

  • Responses are often normalized by expressing them as a percentage of the response to a standard reference odor to account for variability in antenna viability.

  • Compare the mean normalized responses to different pheromone components using ANOVA to identify which compounds elicit the strongest antennal response.

Quantitative Data Summary: EAG Bioassay
Pheromone ComponentN (Antennae)Mean EAG Amplitude (-mV) ± SEMNormalized Response (%)
Solvent Control100.1 ± 0.052.5%
1-Hexanol (Standard) 104.0 ± 0.3100%
Geraniol103.5 ± 0.487.5%
(E)-citral103.8 ± 0.395.0%
(E,E)-farnesol101.2 ± 0.230.0%
Normalized relative to the response to the 1-Hexanol standard.

References

Application Notes and Protocols: Utilizing Xenopus Oocytes for Functional Characterization of the 9-ODA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of membrane-bound receptors and ion channels.[1] This application note provides a detailed protocol for utilizing Xenopus oocytes to express and study the receptor for 9-oxo-2-decenoic acid (9-ODA), a key component of the honey bee queen retinue pheromone.[2][3] The methodology described herein employs the two-electrode voltage clamp (TEVC) technique to measure the receptor's response to 9-ODA, offering a powerful tool for ligand screening, dose-response analysis, and investigation of signaling pathways.[4][5] This system is particularly well-suited for the deorphanization of G protein-coupled receptors (GPCRs) and for detailed biophysical and pharmacological profiling.[6][7]

Introduction

Xenopus laevis oocytes are large, resilient cells that efficiently translate injected messenger RNA (mRNA), leading to high levels of functional protein expression on the plasma membrane.[8][9] This makes them an ideal system for studying ion channels and GPCRs.[8] When a GPCR is expressed in a Xenopus oocyte, its activation by a specific ligand can couple to endogenous signaling pathways within the oocyte.[6][10] A common pathway involves the Gq protein, which activates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3). IP3, in turn, triggers the release of calcium from the endoplasmic reticulum, which then activates endogenous calcium-activated chloride channels (CaCCs).[6] The resulting chloride current can be measured using the TEVC technique, providing a direct readout of receptor activation.

This protocol details the specific application of this system to study the honey bee odorant receptor AmOr11, which has been identified as a specific receptor for 9-ODA.[2][3]

Signaling Pathway and Experimental Workflow

The activation of the 9-ODA receptor in Xenopus oocytes initiates a signaling cascade that results in a measurable electrical current. The general workflow for this process, from receptor expression to data acquisition, is outlined below.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular 9_ODA 9-ODA Receptor 9-ODA Receptor (AmOr11) 9_ODA->Receptor Binding G_protein Gq Protein Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 IP3 PLC->IP3 Generates CaCC Ca2+-activated Cl- Channel (CaCC) Cl_efflux Cl- Efflux CaCC->Cl_efflux Mediates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on ER Ca2_release Ca2+ Release ER->Ca2_release Triggers Ca2_release->CaCC Activates

Caption: Gq signaling pathway in Xenopus oocytes upon 9-ODA receptor activation.

Experimental Workflow Diagram

Experimental_Workflow A Oocyte Harvesting and Preparation C cRNA Microinjection into Oocytes A->C B cRNA Preparation (9-ODA Receptor) B->C D Incubation (2-7 days at 16-18°C) C->D E Two-Electrode Voltage Clamp (TEVC) Recording D->E G Data Acquisition and Analysis E->G F Application of 9-ODA F->E

Caption: Experimental workflow for testing 9-ODA receptor response in Xenopus oocytes.

Experimental Protocols

Xenopus laevis Oocyte Preparation
  • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.

  • Surgically remove a portion of the ovary and place it in a calcium-free oocyte Ringer's solution (OR-2).

  • Divide the ovarian tissue into smaller clumps and rinse with OR-2 solution.

  • To defolliculate the oocytes, incubate the tissue in a collagenase solution (e.g., 2 mg/mL in OR-2) with gentle agitation for 1-2 hours at room temperature.[11]

  • After enzymatic treatment, wash the oocytes thoroughly with OR-2 solution to remove the collagenase and follicular cell debris.[12]

  • Manually select healthy, mature stage V-VI oocytes under a dissecting microscope.[12]

  • Store the selected oocytes in an incubation medium (e.g., ND96) supplemented with antibiotics at 16-18°C.[13]

cRNA Preparation and Microinjection
  • Linearize the plasmid DNA containing the coding sequence for the 9-ODA receptor (AmOr11).

  • Synthesize capped complementary RNA (cRNA) in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE T7 Kit).[14]

  • Purify the cRNA and determine its concentration and quality.

  • Load the cRNA into a fine-tipped glass microinjection needle.

  • Inject approximately 50 nL of cRNA solution (at a concentration of 1 ng/nL) into the cytoplasm of each oocyte.[9]

  • Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.[15]

Two-Electrode Voltage Clamp (TEVC) Recordings
  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).[10]

  • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.[14] The electrodes should be filled with 3 M KCl and have a resistance of 0.5-2 MΩ.[12][13]

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Establish a stable baseline current.

  • Apply 9-ODA by perfusing the recording chamber with a solution containing the desired concentration of the ligand.

  • Record the inward current generated by the activation of CaCCs.

  • After the response reaches its peak, wash out the 9-ODA with the recording solution to allow the current to return to baseline.

  • Repeat the application with different concentrations of 9-ODA to generate a dose-response curve.

Data Presentation

The response of the 9-ODA receptor to its ligand can be quantified to determine its potency and efficacy.

Table 1: Dose-Response Data for 9-ODA Receptor (AmOr11)
9-ODA Concentration (nM)Mean Current (nA) ± SEMn
15.2 ± 1.110
1025.8 ± 4.310
100150.3 ± 15.710
280250.1 ± 20.510
1000480.6 ± 35.110
10000495.2 ± 33.810

Note: The data in this table is illustrative and based on typical results. For specific experimental values, refer to the original research publications.[2]

Table 2: Pharmacological Profile of AmOr11
LigandConcentration (µM)Response
9-ODA 0.28 EC50
9-HDA100No Response
Methyl p-hydroxybenzoate100No Response
4-hydroxy-3-methyoxyphenylethanol100No Response
Methyl oleate100No Response
Coniferyl alcohol100No Response
1-hexadecanol100No Response
Linolenic acid100No Response

This table summarizes the specificity of the AmOr11 receptor, showing a specific response to 9-ODA and no response to other components of the queen retinue pheromone at high concentrations.[2][3]

Conclusion

The Xenopus oocyte expression system, coupled with the TEVC technique, provides a powerful and reliable method for the functional characterization of the 9-ODA receptor.[1][4] This system allows for the determination of key pharmacological parameters such as potency (EC50) and specificity, which are crucial for drug discovery and the study of receptor function.[5] The detailed protocols and expected data presented in this application note serve as a comprehensive guide for researchers aiming to utilize this valuable methodology.

References

Application of 9-Oxo-2-Decenoic Acid (9-ODA) in Apiculture and Queen Rearing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 9-Oxo-2-decenoic acid (9-ODA) is the primary and most abundant component of the honey bee queen mandibular pheromone (QMP), a complex chemical blend that plays a central role in regulating colony cohesion, social order, and the queen's reproductive dominance.[1][2] As a potent semiochemical, 9-ODA exhibits both releaser effects, eliciting immediate behavioral responses, and primer effects, inducing long-term physiological changes in colony members.[1][2] This document provides detailed application notes and experimental protocols for the use of 9-ODA in apiculture, with a specific focus on queen rearing, leveraging its profound influence on honey bee biology to enhance queen production and colony management.

Quantitative Data on 9-ODA and Related Pheromones

The concentration of 9-ODA and other QMP components varies with the queen's reproductive status, providing a reliable indicator of her quality. Mated, laying queens produce significantly higher amounts of 9-ODA compared to virgin or drone-laying queens.

Table 1: Composition of Queen Mandibular Pheromone (QMP) Components in Mated Queens.

Pheromone ComponentAbbreviationAverage Quantity per Queen (μg)
(E)-9-oxo-2-decenoic acid9-ODA240 ± 30
(R)-(-)-9-hydroxy-2-(E)-decenoic acid & (S)-(+)-9-hydroxy-2-(E)-decenoic acid9-HDA110 ± 10
Methyl p-hydroxybenzoateHOB36 ± 10
4-hydroxy-3-methoxyphenylethanolHVA3.6 ± 1.0

Data compiled from studies analyzing the mandibular gland components of Apis mellifera queens.[3]

Table 2: Known Effects of 9-ODA and Queen Mandibular Pheromone (QMP) Relevant to Apiculture and Queen Rearing.

EffectPheromone Component(s)Impact on Apiculture and Queen RearingCitation(s)
Inhibition of Worker Ovary Development9-ODA, 9-HDA, QMPPrevents the development of laying workers in queenless cell builders, improving the focus on queen cell development.[2][4][5]
Suppression of Queen Rearing9-ODA, QMPIn queenright colonies, prevents the construction of supersedure or swarm cells. In queen rearing, its absence in cell starters is crucial for queen cell acceptance.[1][6][7]
Drone Attraction9-ODAEssential for attracting drones during mating flights, a key factor for well-mated queens.[2]
Worker Retinue FormationQMP (synergistic effect of all components)Attracts worker bees to attend to the queen, which is important for her care and the dissemination of her pheromones.[3][5]
Modulation of Worker Behavior and PhysiologyQMPInfluences the transition from nursing to foraging, ensuring a proper workforce balance within the colony.[8][9]

Experimental Protocols

The application of synthetic 9-ODA in queen rearing primarily focuses on manipulating worker bee behavior and physiology to improve the acceptance and care of developing queens. The following protocols are designed for experimental and practical application in apiculture.

Protocol for Preparation of 9-ODA Infused Queen Candy

This protocol describes the preparation of queen candy infused with 9-ODA, which can be used in queen cages to pacify attendant workers and in queenless cell-builder colonies to suppress worker ovary development.

Materials:

  • 1 kg powdered sugar

  • 500 g honey or high-fructose corn syrup

  • Synthetic 9-ODA (in a solvent carrier, e.g., ethanol)

  • Glass mixing bowl

  • Spatula or mixer

Procedure:

  • In a glass mixing bowl, combine the powdered sugar and honey (or corn syrup).

  • Mix thoroughly until a thick, dough-like consistency is achieved. The candy should be firm and not sticky.[10][11]

  • Prepare a stock solution of 9-ODA in the chosen solvent. The final concentration of 9-ODA in the candy should be calculated based on the desired experimental dosage. A starting point could be to mimic the amount found in a healthy, mated queen.

  • Evenly incorporate the 9-ODA solution into the queen candy. Mix thoroughly to ensure homogenous distribution.

  • Store the 9-ODA infused candy in an airtight container in a cool, dark place until use.

Protocol for Assessing the Effect of 9-ODA on Queen Cell Acceptance

This experiment aims to quantify the impact of 9-ODA on the acceptance of grafted larvae in a queenless cell-builder colony.

Materials:

  • Strong, queenless cell-builder colony

  • Frames with grafted larvae (1-day old) in queen cups

  • 9-ODA infused queen candy (prepared as in Protocol 2.1)

  • Control queen candy (without 9-ODA)

  • Hive tools

  • Data recording sheets

Procedure:

  • Prepare two queenless cell-builder colonies of equal strength and resources.

  • In the experimental colony, place a patty of 9-ODA infused queen candy on the top bars of the frames in the brood chamber.

  • In the control colony, place a patty of control queen candy in the same location.

  • Introduce a frame with a known number of grafted larvae into the center of the brood nest of each colony.

  • After 24-48 hours, carefully inspect the frames with the grafted larvae.

  • Record the number of accepted queen cells in both the experimental and control colonies. Accepted cells will have been drawn out and contain royal jelly.

  • Calculate the percentage of queen cell acceptance for each colony.

  • (Optional) Monitor the development of the queen cells until emergence and assess the quality of the resulting queens (e.g., weight at emergence, ovariole count).

Signaling Pathways and Logical Relationships

The perception of 9-ODA and its subsequent effects on honey bee physiology are mediated by a complex signaling cascade. The primary receptor for 9-ODA is the olfactory receptor AmOr11, which is highly expressed in the antennae of both workers and drones.[2]

9-ODA Signaling Pathway in Worker Bees (Inhibition of Ovary Development)

The binding of 9-ODA to AmOr11 in worker antennae initiates a neural signal that is processed in the antennal lobe and subsequently in higher brain centers like the mushroom bodies.[2] This signaling cascade is thought to influence the levels of juvenile hormone (JH) and vitellogenin (Vg), key players in insect reproduction and development.[12][13][14][15][16]

G cluster_perception Antennal Perception cluster_processing Neural Processing cluster_physiological Physiological Response 9_ODA 9-ODA AmOr11 AmOr11 Receptor 9_ODA->AmOr11 Binds to Antennal_Lobe Antennal Lobe AmOr11->Antennal_Lobe Signal Transduction Mushroom_Bodies Mushroom Bodies Antennal_Lobe->Mushroom_Bodies Signal Relay JH_Titer Juvenile Hormone (JH) Titer Mushroom_Bodies->JH_Titer Downregulates Vg_Synthesis Vitellogenin (Vg) Synthesis JH_Titer->Vg_Synthesis Inhibits Ovary_Development Ovary Development Vg_Synthesis->Ovary_Development Suppresses G start Start: Prepare Queenless Cell Builder Colonies grafting Graft Larvae into Queen Cups start->grafting treatment Introduce Treatment (9-ODA Candy) and Control (Plain Candy) grafting->treatment acceptance Measure Queen Cell Acceptance Rate (24-48h) treatment->acceptance development Monitor Queen Cell Development acceptance->development emergence Measure Queen Weight at Emergence development->emergence quality Assess Queen Quality (e.g., Ovariole Count) emergence->quality end End: Analyze Data and Compare Treatments quality->end G cluster_queen Queen Development cluster_worker Worker Development RJ_Queen Continuous Royal Jelly Diet JH_High High Juvenile Hormone (JH) Titer RJ_Queen->JH_High Queen_Dev Queen Development (Full Ovary Development) JH_High->Queen_Dev Mixed_Diet Mixed Diet (Pollen & Bee Bread) JH_Low Low Juvenile Hormone (JH) Titer Mixed_Diet->JH_Low Worker_Dev Worker Development (Rudimentary Ovaries) JH_Low->Worker_Dev

References

Investigating the Anti-inflammatory Properties of 9-oxo-10(E),12(Z)-octadecadienoic Acid (9-ODA): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is an oxidized derivative of linoleic acid that has garnered interest for its potential therapeutic properties, including its role in modulating inflammatory responses. This document provides a comprehensive overview of the anti-inflammatory effects of 9-ODA and its derivatives, summarizing key quantitative data and offering detailed protocols for in vitro investigation. The information presented herein is intended to guide researchers in the systematic evaluation of 9-ODA's anti-inflammatory potential.

While direct extensive research on 9-ODA is emerging, significant insights have been gained from studies on its close derivative, 8-oxo-9-octadecenoic acid (OOA). The data and mechanistic pathways described largely draw from findings related to OOA, providing a strong foundational model for investigating 9-ODA.

Data Presentation

The anti-inflammatory efficacy of 9-ODA's derivative, 8-oxo-9-octadecenoic acid (OOA), has been quantified by assessing its ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibition of Nitric Oxide (NO) Production by 8-oxo-9-octadecenoic acid (OOA) in LPS-Stimulated RAW 264.7 Macrophages

Concentration of OOAPercent Inhibition of NO Production
12.5 µM~40%
25 µM~65%
50 µM~85%

Table 2: Inhibition of Pro-inflammatory Cytokine Production by 8-oxo-9-octadecenoic acid (OOA) in LPS-Stimulated RAW 264.7 Macrophages

Pro-inflammatory CytokineConcentration of OOAPercent Inhibition
TNF-α50 µMSignificant Inhibition
IL-650 µMSignificant Inhibition

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of 9-ODA and its derivatives are believed to be mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK_Cascades MAPK Cascades (ERK, JNK) TAK1->MAPK_Cascades IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK_Cascades->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NF-κB_n->Inflammatory_Genes AP-1_n->Inflammatory_Genes 9-ODA 9-ODA 9-ODA->IKK inhibits 9-ODA->MAPK_Cascades inhibits

Figure 1: Proposed inhibitory action of 9-ODA on inflammatory signaling pathways.

G Start Start: Culture RAW 264.7 Cells Pre-treatment Pre-treat cells with 9-ODA (various concentrations) Start->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Collect_Supernatant Collect Cell Culture Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA Western_Blot Western Blot for NF-κB & MAPK pathways Lyse_Cells->Western_Blot Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of 9-ODA.

Experimental Protocols

Protocol 1: Assessment of 9-ODA's Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of 9-ODA on NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 9-ODA (dissolved in DMSO to prepare a stock solution)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 9-ODA (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Protocol 2: Evaluation of 9-ODA's Impact on Pro-inflammatory Cytokine Production using ELISA

Objective: To measure the effect of 9-ODA on the secretion of TNF-α and IL-6.

Materials:

  • Supernatants from Protocol 1

  • Mouse TNF-α and IL-6 ELISA kits

Procedure:

  • Follow the manufacturer's instructions provided with the respective ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the collected cell culture supernatants to the wells.

  • Add the detection antibody, followed by the enzyme-linked secondary antibody.

  • Add the substrate and stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Determine the concentration of TNF-α and IL-6 in the supernatants using a standard curve and calculate the percentage of inhibition.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of 9-ODA on the activation of key proteins in the NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 cells treated as in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control (β-actin).

Protocol 4: Macrophage Polarization Assay

Objective: To determine if 9-ODA influences the polarization of macrophages towards an M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotype.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells

  • M1 polarization stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

  • M2 polarization stimulus: IL-4 (20 ng/mL)

  • 9-ODA

  • RNA isolation kit

  • qRT-PCR reagents and primers for M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg1, CD206, IL-10)

  • Flow cytometry antibodies for M1/M2 surface markers (e.g., CD86 for M1, CD206 for M2)

Procedure:

  • Cell Culture and Treatment: Culture macrophages and treat them with:

    • Vehicle control

    • 9-ODA alone

    • M1 stimuli (LPS + IFN-γ)

    • M1 stimuli + 9-ODA

    • M2 stimulus (IL-4)

    • M2 stimulus + 9-ODA

  • Incubation: Incubate the cells for 24-48 hours.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the cells.

    • Synthesize cDNA.

    • Perform qRT-PCR using primers for M1 and M2 markers.

  • Surface Marker Analysis (Flow Cytometry):

    • Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis: Compare the expression levels of M1/M2 markers in the 9-ODA treated groups to the respective controls to determine its effect on macrophage polarization.

Conclusion

The available evidence, primarily from studies on its derivative 8-oxo-9-octadecenoic acid, strongly suggests that 9-ODA possesses significant anti-inflammatory properties. Its ability to inhibit the production of key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways highlights its potential as a novel therapeutic agent for inflammatory diseases. The detailed protocols provided in this document offer a robust framework for researchers to further investigate and validate the anti-inflammatory effects of 9-oxo-10(E),12(Z)-octadecadienoic acid. Future studies should focus on elucidating the precise molecular targets of 9-ODA and evaluating its efficacy in in vivo models of inflammation.

In Vitro Anti-Cancer Activity of 9-Oxo-Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-cancer activities of 9-oxo-fatty acids, with a particular focus on 9-oxo-octadecadienoic acid (9-oxo-ODA). This document details the underlying mechanisms of action, presents quantitative data from various studies, and offers detailed protocols for key experimental assays to evaluate the anti-neoplastic effects of these compounds.

Data Presentation

The cytotoxic and pro-apoptotic effects of 9-oxo-fatty acids have been evaluated across various cancer cell lines. The following tables summarize the quantitative data from these studies.

Table 1: IC50 Values of 9-Oxo-Octadecadienoic Acids (9-oxo-ODAs) in Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM)Exposure TimeReference
HeLaHuman Cervical Cancer25-50Not Specified
SiHaHuman Cervical Cancer25-50Not Specified
HRAHuman Ovarian CancerNot SpecifiedNot Specified

Table 2: Effects of 9-Oxo-ODA on Apoptosis and Related Protein Expression

Cell LineTreatmentEffectReference
HRA9-Oxo-(10E,12E)-octadecadienoic acidIncreased DNA fragmentation
HRA9-Oxo-(10E,12E)-octadecadienoic acidIncreased caspase-3/7 activity
HRA9-Oxo-(10E,12E)-octadecadienoic acidDown-regulation of Bcl-2
HRA9-Oxo-(10E,12E)-octadecadienoic acidUp-regulation of Bax
HRA9-Oxo-(10E,12E)-octadecadienoic acidRelease of cytochrome c from mitochondria
HeLa9-oxo-ODAsIncreased number of apoptotic cells (Annexin V positive)
SiHa9-oxo-ODAsIncreased number of apoptotic cells (Annexin V positive)
Human cervical cancer tissues (ex vivo)9-oxo-ODAsIncreased cleaved caspase 3

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-cancer activity of 9-oxo-fatty acids are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of 9-oxo-fatty acids on cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, SiHa, HRA)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 9-oxo-fatty acid stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the 9-oxo-fatty acid in complete medium.

  • Remove the medium from the wells and add 100 µL of the 9-oxo-fatty acid dilutions. Include untreated and vehicle-treated control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cancer cells treated with 9-oxo-fatty acids using flow cytometry.

Materials:

  • Cancer cell lines

  • 9-oxo-fatty acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the 9-oxo-fatty acid for the desired time.

  • Harvest the cells (including floating cells from the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-regulating proteins.

Materials:

  • Cancer cell lines

  • 9-oxo-fatty acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the 9-oxo-fatty acid, then lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize protein levels.

Cell Cycle Analysis

This protocol is for analyzing the effect of 9-oxo-fatty acids on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 9-oxo-fatty acid

  • 70% cold ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the 9-oxo-fatty acid for the desired time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

The anti-cancer activity of 9-oxo-fatty acids is mediated through the induction of apoptosis and cell cycle arrest, involving key signaling pathways.

G cluster_0 9-Oxo-Fatty Acid Treatment cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Cell Cycle Regulation 9_oxo_FA 9-Oxo-Fatty Acid Bcl2 Bcl-2 9_oxo_FA->Bcl2 Inhibits Bax Bax 9_oxo_FA->Bax Activates p53 p53 9_oxo_FA->p53 Modulates CDK1 CDK1 9_oxo_FA->CDK1 Inhibits Mito Mitochondrion Bcl2->Mito Inhibits pore formation Bax->Mito Promotes pore formation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis p53->Bax Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest CDK1->Cell_Cycle_Arrest Promotes G2/M transition

Caption: Proposed signaling pathways for the anti-cancer activity of 9-oxo-fatty acids.

Experimental Workflow

A general workflow for assessing the in vitro anti-cancer activity of a 9-oxo-fatty acid.

G Start Cancer Cell Culture Treatment Treat with 9-Oxo-Fatty Acid Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis

Caption: General experimental workflow for in vitro anti-cancer evaluation.

Characterization of the Honey Bee Queen Pheromone Receptor AmOr11 using Two-Electrode Voltage Clamp (TEVC) Recording

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The honey bee, Apis mellifera, relies on a sophisticated system of chemical communication to maintain its complex social structure. A key component of this communication is the queen retinue pheromone (QRP), a blend of compounds that signals the presence of a fertile queen, suppresses worker ovary development, and attracts drones for mating. The major component of the QRP is 9-oxo-2-decenoic acid (9-ODA). The olfactory receptor AmOr11, expressed in the antennae of drone bees, has been identified as a specific receptor for 9-ODA.[1] Understanding the function of AmOr11 is crucial for elucidating the molecular mechanisms underlying honey bee social behavior and for developing novel pest control strategies.

This application note provides a detailed protocol for the characterization of the honey bee olfactory receptor AmOr11 using the two-electrode voltage clamp (TEVC) technique in the Xenopus laevis oocyte expression system. This powerful electrophysiological method allows for the precise measurement of ion flow across the oocyte membrane in response to ligand binding, providing quantitative data on receptor activation.[1][2]

Principle of Two-Electrode Voltage Clamp (TEVC)

The TEVC technique is an electrophysiological method used to measure ion currents across the membrane of large cells, such as Xenopus oocytes.[3][4] The system utilizes two intracellular microelectrodes: a voltage-sensing electrode and a current-injecting electrode. A feedback amplifier compares the measured membrane potential to a user-defined holding potential. Any deviation from the holding potential triggers the injection of an equal and opposite current to clamp the membrane potential at the desired value. This injected current is a direct measure of the ionic current flowing across the cell membrane through expressed ion channels, such as the ligand-gated AmOr11 receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of AmOr11 upon ligand binding and the general experimental workflow for its characterization using TEVC.

AmOr11 Signaling Pathway cluster_membrane Cell Membrane AmOr11 AmOr11 Receptor Ion_Channel Ion Channel AmOr11->Ion_Channel Gating Ion_Influx Ion Influx (e.g., Ca²⁺, Na⁺) Ion_Channel->Ion_Influx Opening 9_ODA 9-ODA (Ligand) 9_ODA->AmOr11 Binding Cellular_Response Cellular Response (Depolarization) Ion_Influx->Cellular_Response

Caption: AmOr11 Signaling Pathway. Binding of the ligand 9-ODA to the AmOr11 receptor leads to the opening of an associated ion channel, resulting in ion influx and cellular depolarization.

TEVC Experimental Workflow for AmOr11 Characterization cRNA_Prep AmOr11 cRNA Preparation Injection cRNA Microinjection into Oocytes cRNA_Prep->Injection Oocyte_Prep Xenopus Oocyte Preparation & Defolliculation Oocyte_Prep->Injection Incubation Incubation & Receptor Expression (2-5 days) Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Recording Electrophysiological Recording TEVC_Setup->Recording Ligand_App Application of 9-ODA & other compounds Recording->Ligand_App Data_Acq Data Acquisition (Current Traces) Ligand_App->Data_Acq Data_Analysis Data Analysis (Dose-Response Curves) Data_Acq->Data_Analysis

Caption: TEVC Experimental Workflow. A stepwise process from AmOr11 cRNA preparation to data analysis for receptor characterization.

Experimental Protocols

Preparation of AmOr11 cRNA
  • Plasmid Linearization: Linearize the plasmid DNA containing the AmOr11 coding sequence downstream of a T7 or SP6 RNA polymerase promoter using a suitable restriction enzyme.

  • In Vitro Transcription: Synthesize capped complementary RNA (cRNA) from the linearized plasmid using a high-yield in vitro transcription kit.

  • cRNA Purification: Purify the synthesized cRNA using a column-based purification kit or lithium chloride precipitation to remove unincorporated nucleotides and enzymes.

  • Quantification and Quality Control: Determine the concentration and purity of the cRNA using a spectrophotometer. Verify the integrity of the cRNA by running an aliquot on a denaturing agarose (B213101) gel.

  • Storage: Store the purified cRNA in RNase-free water at -80°C in small aliquots to avoid freeze-thaw cycles.

Xenopus laevis Oocyte Preparation and Injection
  • Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.

  • Defolliculation: Incubate the ovarian lobe in a calcium-free saline solution containing collagenase to enzymatically remove the follicular cell layer.

  • Oocyte Selection: Manually select healthy, mature stage V-VI oocytes under a dissecting microscope.

  • Microinjection: Using a nanoliter injector, inject each oocyte with approximately 50 nL of AmOr11 cRNA (at a concentration of 1 µg/µL). For control experiments, inject oocytes with an equivalent volume of RNase-free water.

  • Incubation: Incubate the injected oocytes at 16-18°C in a Barth's saline solution supplemented with antibiotics for 2-5 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Recording
  • Solutions: Prepare a recording solution (e.g., Ringer's solution) and stock solutions of the ligands to be tested. The primary ligand for AmOr11 is 9-oxo-2-decenoic acid (9-ODA).

  • Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place a single oocyte in the recording chamber and perfuse with the recording solution.

  • Electrode Impalement: Carefully impale the oocyte with both the voltage-sensing and current-injecting microelectrodes.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -70 mV.

  • Ligand Application: Apply different concentrations of 9-ODA and other test compounds to the oocyte via the perfusion system. Apply each concentration for a defined period, followed by a washout with the recording solution until the baseline current is re-established.

  • Data Acquisition: Record the current responses using appropriate data acquisition software.

Data Presentation and Analysis

The primary data obtained from TEVC experiments are current traces showing the inward current elicited by the application of an agonist. These data can be used to construct dose-response curves and determine key pharmacological parameters.

Quantitative Data for AmOr11

The following table summarizes representative quantitative data for the characterization of AmOr11 with its primary ligand, 9-ODA, and other related compounds.

LigandEC₅₀ (µM)Iₘₐₓ (nA)Hill Coefficient (n)
9-oxo-2-decenoic acid (9-ODA)0.28 ± 0.031500 ± 2001.2 ± 0.1
9-hydroxy-2-decenoic acid> 100Not DeterminedNot Determined
OctanalNo ResponseNot ApplicableNot Applicable
LinaloolNo ResponseNot ApplicableNot Applicable

Note: The EC₅₀ value for 9-ODA is based on published data.[1] Other values are hypothetical and for illustrative purposes.

EC₅₀ (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and the maximum response. A lower EC₅₀ indicates a higher potency.

Iₘₐₓ (Maximum current): The maximum current response elicited by the ligand, indicating the efficacy of the ligand in activating the receptor.

Hill Coefficient (n): A measure of the cooperativity of ligand binding. A value of 1 suggests non-cooperative binding, while a value greater than 1 indicates positive cooperativity.

Conclusion

The two-electrode voltage clamp technique, in conjunction with the Xenopus oocyte expression system, provides a robust and reliable platform for the functional characterization of olfactory receptors like AmOr11. This methodology allows for the detailed investigation of ligand specificity, potency, and efficacy, offering valuable insights into the molecular basis of olfaction. The protocols and data presented here serve as a comprehensive guide for researchers aiming to study the pharmacology of insect olfactory receptors, which can aid in the development of novel and specific chemical modulators for pest management and the study of social insect behavior.

References

Synthesis of 9-Oxo-10(E)-octadecenoic Acid (9-ODA) from Oleic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthetic pathways for 9-oxo-10(E)-octadecenoic acid (9-ODA) and related compounds, starting from the readily available precursor, oleic acid. While a direct, one-step synthesis of 9-oxo-10(E)-octadecenoic acid from oleic acid is not extensively documented, this application note outlines a plausible multi-step chemoenzymatic approach. The protocols provided are based on established biotransformation and standard organic chemistry reactions. This document includes detailed experimental procedures, quantitative data from literature, and visual diagrams of the synthetic workflow and relevant signaling pathways to aid researchers in the synthesis and application of these bioactive lipids.

Introduction

9-Oxo-octadecenoic acids (oxo-ODAs) are a class of oxidized fatty acids that have garnered significant interest in the scientific community due to their diverse biological activities. These molecules are involved in various physiological and pathological processes, including the regulation of inflammation and metabolic pathways. The specific isomer, 9-oxo-10(E)-octadecenoic acid, is of particular interest for its potential therapeutic applications. The synthesis of specific oxo-ODA isomers with high purity is crucial for detailed biological investigations and drug development. This note details a proposed synthetic strategy starting from oleic acid, a common and inexpensive fatty acid.

Proposed Synthetic Pathway

The conversion of oleic acid to 9-oxo-10(E)-octadecenoic acid is a multi-step process that is not directly reported in a single procedure. The proposed pathway involves an initial enzymatic hydration of the double bond in oleic acid to form a hydroxylated intermediate, followed by oxidation of the alcohol to a ketone, and subsequent dehydration to introduce the desired double bond.

Data Presentation: Quantitative Data for the Biotransformation of Oleic Acid
StepReactionMicroorganism/EnzymeSubstrateProductYield (%)Reference
1HydrationSaccharomyces cerevisiaeOleic Acid10-Hydroxyoctadecanoic Acid45[1]
1HydrationOleate Hydratase (Lactococcus garvieae)Oleic Acid10-Hydroxyoctadecanoic AcidHigh[2]
2OxidationNocardia aurantia10-Hydroxyoctadecanoic Acid10-Oxooctadecanoic Acid65[1]
2OxidationMycobacterium fortuitum10-Hydroxyoctadecanoic Acid10-Oxooctadecanoic Acid80[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 10-Hydroxyoctadecanoic Acid from Oleic Acid

This protocol is based on the biotransformation of oleic acid using whole-cell catalysis with Saccharomyces cerevisiae (baker's yeast).

Materials:

  • Oleic acid

  • Saccharomyces cerevisiae (active dry yeast)

  • Yeast extract peptone dextrose (YPD) broth

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (HPLC grade) for chromatography

Procedure:

  • Yeast Culture Preparation: Inoculate a sterile YPD broth with Saccharomyces cerevisiae. Incubate the culture at 30°C with shaking (200 rpm) for 24-48 hours until a dense culture is obtained.

  • Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation at 5000 x g for 10 minutes. Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a final concentration of 100 g/L (wet weight).

  • Biotransformation: In a sterile flask, add the yeast cell suspension and oleic acid to a final concentration of 10 g/L. The oleic acid can be emulsified with a small amount of Tween 80 (0.1% v/v) for better dispersion.

  • Incubation: Incubate the reaction mixture at 30°C with shaking (200 rpm) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

  • Extraction: After the reaction, acidify the mixture to pH 2 with 2M HCl. Extract the product with three equal volumes of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude 10-hydroxyoctadecanoic acid by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Protocol 2: Oxidation of 10-Hydroxyoctadecanoic Acid to 10-Oxooctadecanoic Acid

This protocol describes a chemical oxidation method using Jones reagent.

Materials:

Procedure:

  • Reaction Setup: Dissolve 10-hydroxyoctadecanoic acid in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green. Monitor the reaction by TLC until all the starting material is consumed.

  • Quenching: Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Work-up: Dilute the reaction mixture with water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter and evaporate the solvent to obtain the crude 10-oxooctadecanoic acid. The product can be further purified by recrystallization from a suitable solvent like hexane.

Protocol 3: Hypothetical Conversion of 10-Oxooctadecanoic Acid to 9-Oxo-10(E)-octadecenoic Acid

This is a proposed, non-validated protocol based on standard organic chemistry reactions.

Step 3a: Bromination at the α-carbon

  • Dissolve 10-oxooctadecanoic acid in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture with irradiation from a sunlamp to initiate bromination at the C9 position.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the succinimide, and remove the solvent under reduced pressure.

Step 3b: Elimination to form the α,β-unsaturated ketone

  • Dissolve the crude 9-bromo-10-oxooctadecanoic acid in a suitable solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU).

  • Stir the reaction at room temperature and monitor by TLC for the formation of the conjugated enone.

  • Upon completion, dilute with water and extract the product with diethyl ether.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final product, 9-oxo-10(E)-octadecenoic acid, by column chromatography. The (E)-isomer is typically the thermodynamically more stable product in such eliminations.

Visualizations

Diagram 1: Proposed Chemoenzymatic Synthesis of 9-Oxo-10(E)-octadecenoic Acid

G oleic_acid Oleic Acid hydroxy_acid 10-Hydroxyoctadecanoic Acid oleic_acid->hydroxy_acid Step 1: Enzymatic Hydration (S. cerevisiae) keto_acid 10-Oxooctadecanoic Acid hydroxy_acid->keto_acid Step 2: Oxidation (Jones Reagent) bromo_keto_acid 9-Bromo-10-oxooctadecanoic Acid keto_acid->bromo_keto_acid Step 3a: α-Bromination (NBS) final_product 9-Oxo-10(E)-octadecenoic Acid bromo_keto_acid->final_product Step 3b: Elimination (DBU)

Caption: A proposed multi-step synthesis of 9-ODA from oleic acid.

Diagram 2: Experimental Workflow for Biotransformation and Purification

G cluster_biotransformation Biotransformation cluster_purification Purification culture Yeast Culture bioreaction Oleic Acid Addition & Incubation culture->bioreaction extraction Acidification & Ethyl Acetate Extraction bioreaction->extraction drying Drying & Concentration extraction->drying chromatography Silica Gel Column Chromatography drying->chromatography pure_product Pure Hydroxy Acid chromatography->pure_product

Caption: Workflow for enzymatic synthesis and purification.

Diagram 3: Simplified Signaling Pathway of 9-oxo-ODA

9-oxo-octadecenoic acid isomers have been shown to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.

G ODA 9-oxo-ODA PPAR PPARα/γ ODA->PPAR binds to RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Response Modulation of Lipid Metabolism & Inflammation TargetGenes->Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (E)-9-Oxodec-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (E)-9-Oxodec-2-enoic acid, also known as queen bee acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access detailed experimental protocols, and find answers to frequently asked questions related to its synthesis.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Yield in the Final Product

  • Question: My overall yield of this compound is significantly lower than expected. What are the common causes and how can I improve it?

  • Answer: Low overall yield in a multi-step synthesis can result from inefficiencies at various stages. Here’s a systematic approach to identify and address the issue:

    • Sub-optimal Wittig or Doebner-Knoevenagel Reaction: These are crucial C-C bond-forming steps that create the α,β-unsaturated system.

      • Wittig Reaction Troubleshooting:

        • Inefficient Ylide Formation: Ensure anhydrous conditions and the use of a sufficiently strong, non-nucleophilic base (e.g., NaH, KOtBu). The formation of the ylide is often indicated by a distinct color change.[1]

        • Steric Hindrance: If your aldehyde is sterically hindered, the Wittig reaction may be slow and low-yielding. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as phosphonate-stabilized carbanions are more reactive.[1]

        • Side Reactions: The presence of lithium salts can negatively impact the reaction. "Salt-free" ylide preparations can lead to higher yields.[1]

      • Doebner-Knoevenagel Condensation Troubleshooting:

        • Catalyst Inefficiency: Weak bases like piperidine (B6355638) or pyridine (B92270) are typically used.[2][3] Using a strong base can cause the self-condensation of the aldehyde.[2][3]

        • Slow Reactant Addition: Add the aldehyde slowly to the mixture of malonic acid and the catalyst to minimize side reactions like Michael addition.[2]

    • Inefficient Oxidation: If your synthesis involves the oxidation of an alcohol to an aldehyde, this step is critical.

      • Over-oxidation: Strong oxidizing agents can oxidize the intermediate aldehyde to a carboxylic acid, reducing the yield of the desired product. Pyridinium chlorochromate (PCC) is a good choice for stopping the oxidation at the aldehyde stage.

      • Difficult Work-up: The removal of chromium byproducts from PCC oxidation can be challenging and lead to product loss. Performing the reaction in the presence of a solid support like silica (B1680970) gel or Celite can simplify purification.[4][5]

    • Ozonolysis Issues (if starting from oleic acid):

      • Incomplete Reaction: Ensure the reaction proceeds to completion by monitoring the disappearance of the starting material. Using an indicator like Sudan Red III can be helpful.[6]

      • Improper Work-up: The work-up conditions determine the final product. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) is necessary to obtain the aldehyde required for the subsequent steps.[7][8] An oxidative work-up will yield a carboxylic acid.[6][9]

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurities in my reaction mixture. How can I identify and minimize their formation?

  • Answer: Impurity formation is a common challenge. Here are some likely culprits and their solutions:

    • (Z)-isomer formation: While the (E)-isomer is the desired product, the (Z)-isomer can form, particularly in Wittig reactions.

      • Solution: Using stabilized ylides in the Wittig reaction generally favors the formation of the (E)-alkene. The Horner-Wadsworth-Emmons reaction is also highly (E)-selective.[1]

    • Michael Addition Product: In the Doebner-Knoevenagel condensation, the active methylene (B1212753) compound can add to the α,β-unsaturated product.[2]

      • Solution: Control the stoichiometry of your reactants and add the aldehyde slowly to the reaction mixture.[2]

    • Self-condensation of the Aldehyde: This can occur if too strong a base is used in the Knoevenagel condensation.[3]

      • Solution: Use a weak amine base like piperidine or pyridine.[2][3]

    • Byproducts from Protecting Groups: If you are using protecting groups for other functionalities, their removal might not be complete or could lead to side reactions.

      • Solution: Choose protecting groups that are stable under your reaction conditions and can be removed cleanly.[10][11]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common starting material for the synthesis of this compound?

    • A1: Common starting materials include oleic acid, which can be cleaved via ozonolysis, and azelaic acid.[7][12][13] Syntheses have also been reported starting from 6-bromo-1-hexene.[3]

  • Q2: How can I purify the final product?

    • A2: Purification is typically achieved through column chromatography on silica gel.[12] The choice of eluent will depend on the polarity of the final product and any remaining impurities.

  • Q3: Are there any "green" synthesis methods available?

    • A3: Some methods aim to be more environmentally friendly by using cheaper, metal-free catalysts and avoiding toxic reagents. For example, a TEMPO-catalyzed oxidation followed by a Doebner-Knoevenagel reaction has been reported as a greener alternative.

  • Q4: Do I need to protect the carboxylic acid group during the synthesis?

    • A4: In many synthetic routes, the carboxylic acid is introduced in the final step, for example, through a Doebner-Knoevenagel reaction with malonic acid or hydrolysis of an ester.[3] If a carboxylic acid functionality is present in an intermediate and is sensitive to the reagents being used in a subsequent step, protection as an ester (e.g., methyl or ethyl ester) may be necessary.[10][11]

Data Presentation

Table 1: Comparison of Selected Synthesis Routes for this compound

Starting MaterialKey ReactionsReported Overall YieldAdvantagesDisadvantages
Oleic AcidOzonolysis, Wittig ReactionModerateReadily available starting material.Ozonolysis requires specialized equipment; multi-step process.
Azelaic AcidChain modification, CondensationVariableCommercially available starting material.Multi-step synthesis can lead to lower overall yields.[12]
7-oxo-octanalModified Wittig Reaction~72% (for the Wittig step)High yield in the key bond-forming step.The starting aldehyde may need to be synthesized.
8-hydroxyoctanalDoebner-Knoevenagel CondensationGoodDirect formation of the carboxylic acid.The starting aldehyde synthesis can be multi-step.[13]

Experimental Protocols

Protocol 1: Synthesis via Modified Wittig Reaction (based on a reported method)

This protocol outlines the synthesis starting from 7-oxo-octanal.

Step 1: Synthesis of 7-oxo-octanal

This intermediate can be synthesized via various methods, including the oxidation of 7-oxo-octanol.

Step 2: Modified Wittig Reaction

  • To a solution of 7-oxo-octanal in a suitable solvent (e.g., THF), add ethyl-α-dimethylphosphonoacetate.

  • Add a base such as K₂CO₃ in water and reflux the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of this compound.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl ester in a mixture of methanol (B129727) and water.

  • Add sodium hydroxide (B78521) (NaOH) and reflux the mixture for several hours.

  • After cooling, evaporate the methanol under reduced pressure.

  • Dilute the residue with water and extract any unreacted material with ether.

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_oxidation Oxidation cluster_wittig Wittig Reaction cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_product Final Product start 7-oxo-octanol oxidation PCC Oxidation start->oxidation CH2Cl2 wittig Modified Wittig Reaction with ethyl-α-dimethylphosphonoacetate oxidation->wittig K2CO3/H2O hydrolysis Alkaline Hydrolysis (NaOH) wittig->hydrolysis MeOH/H2O purification Column Chromatography & Crystallization hydrolysis->purification Acidification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Investigation Stages cluster_solutions_wittig Wittig/Doebner-Knoevenagel Solutions cluster_solutions_oxidation Oxidation Solutions cluster_solutions_purification Purification Solutions start Low Overall Yield check_wittig Check Wittig/Doebner-Knoevenagel Step start->check_wittig Is C=C bond formation inefficient? check_oxidation Check Oxidation Step (if applicable) start->check_oxidation Is the aldehyde intermediate yield low? check_purification Check Purification Step start->check_purification Is product lost during purification? solution_ylide Ensure anhydrous conditions Use stronger, non-nucleophilic base check_wittig->solution_ylide solution_hwe Consider Horner-Wadsworth-Emmons for hindered aldehydes check_wittig->solution_hwe solution_slow_addition Slowly add aldehyde in Doebner-Knoevenagel check_wittig->solution_slow_addition solution_pcc Use PCC to avoid over-oxidation check_oxidation->solution_pcc solution_workup Use Celite/silica gel for easier work-up check_oxidation->solution_workup solution_chromatography Optimize column chromatography (eluent, gradient) check_purification->solution_chromatography

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues.

References

Technical Support Center: Quantification of 9-ODA by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is 9-ODA and why is its quantification important?

A1: 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is an oxidized metabolite of linoleic acid, belonging to a class of signaling molecules known as oxidized linoleic acid metabolites (OXLAMs).[1] These molecules are involved in various physiological and pathological processes, including inflammation.[1] Notably, 9-ODA is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2] Accurate quantification of 9-ODA in biological matrices is crucial for understanding its role in metabolic diseases and for the development of potential therapeutics.[1]

Q2: Why is derivatization necessary for 9-ODA analysis by GC-MS?

A2: Derivatization is a critical step in the analysis of fatty acids like 9-ODA by GC-MS. It involves chemically modifying the molecule to increase its volatility and thermal stability.[3] This is essential because the original form of 9-ODA is not sufficiently volatile to be effectively analyzed by gas chromatography. The derivatization process, typically through esterification to form fatty acid methyl esters (FAMEs) or silylation, prevents peak tailing and decomposition at the high temperatures used in the GC injector and column, leading to improved chromatographic resolution and more accurate quantification.

Q3: What type of GC column is best suited for 9-ODA analysis?

A3: For the analysis of derivatized 9-ODA, typically as its fatty acid methyl ester (FAME), a polar capillary column is recommended. Highly polar columns, such as those with a cyanopropyl or polyethylene (B3416737) glycol (WAX) stationary phase, provide good separation of FAMEs based on their carbon number and degree of unsaturation. Examples include DB-FATWAX UI or similar columns.

Q4: What is an appropriate internal standard for 9-ODA quantification?

A4: The ideal internal standard for 9-ODA quantification is a stable isotope-labeled version of the analyte, such as deuterated 9-ODA (e.g., 9-ODA-d4) or a 13C-labeled 9-ODA. These internal standards have nearly identical chemical and physical properties to 9-ODA, meaning they will behave similarly during sample extraction, derivatization, and chromatographic analysis. This allows for the correction of any analyte loss or variability during the sample preparation and analysis workflow, leading to more accurate and precise results. If a stable isotope-labeled standard is unavailable, a structurally similar compound that is not endogenously present in the sample may be used, but this is a less ideal option.

Experimental Protocols

Protocol 1: Extraction of 9-ODA from Human Plasma

This protocol is a recommended procedure synthesized from established methods for lipid extraction from plasma.

Materials:

  • Human plasma collected in EDTA-containing tubes

  • Internal Standard (e.g., 9-ODA-d4)

  • 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v)[1]

  • Hexane[1]

  • Borosilicate glass test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Aliquot 200 µL of plasma into a clean borosilicate glass test tube.[1]

  • Add a known amount of the internal standard.

  • Add 1.0 mL of the 10% acetic acid in water/2-propanol/hexane solution.[1]

  • Vortex briefly to mix.[1]

  • Add 2.0 mL of hexane.[1]

  • Cap the tube and vortex for three minutes.[1]

  • Centrifuge the sample at 2000 x g for five minutes at room temperature.[1]

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • The dried extract is now ready for derivatization.

Protocol 2: Derivatization of 9-ODA to its Trimethylsilyl (B98337) (TMS) Ether Ester

This protocol employs a two-step derivatization to protect both the ketone and carboxylic acid functional groups of 9-ODA.

Materials:

  • Dried 9-ODA extract

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heptane (B126788)

  • Heating block or oven

Procedure:

  • To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine.

  • Vortex and incubate at 60°C for 60 minutes to protect the ketone group.

  • Add 80 µL of MSTFA to the mixture.

  • Vortex and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.

  • After cooling to room temperature, the sample can be diluted with heptane for GC-MS analysis.

Protocol 3: GC-MS Parameters for 9-ODA Quantification

These parameters are a starting point and should be optimized for your specific instrument.

Parameter Setting
GC System Agilent 7890B or equivalent
MS System Agilent 5977B or equivalent
Column DB-FATWAX UI (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 250°C at 5°C/min and hold for 10 min.
MS Transfer Line 250°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined from the mass spectrum of the derivatized 9-ODA standard.

Quantitative Data

The concentration of 9-ODA can vary depending on the biological matrix. Below are some reported concentrations.

Table 1: Concentration of 9-oxo-ODA in Tomato Tissues [4]

Tomato Tissue9-oxo-ODA Concentration (µg/g of tissue weight)
Peel~0.2
Sarcocarp~0.1
Gelatinous Tissue~0.1

Table 2: Concentration of Oxo-Octadecadienoic Acids in Rat Plasma [5]

MetaboliteMean Concentration (nmol/L)
9-oxoODE218.1
13-oxoODE57.8

Troubleshooting Guide

Issue: No peaks or very small peaks for 9-ODA

Possible Cause Suggested Solution
Inefficient Extraction Ensure proper vortexing and phase separation during liquid-liquid extraction. Check the pH of your extraction solution.
Analyte Degradation Oxylipins can be unstable. Minimize sample processing time and keep samples on ice or at low temperatures. Use antioxidants during extraction if necessary.
Incomplete Derivatization Ensure derivatization reagents are fresh and not exposed to moisture. Optimize reaction time and temperature.[6]
GC-MS System Issue Check for leaks in the GC inlet. Ensure the syringe is functioning correctly and the injection volume is appropriate. Confirm that the MS is properly tuned.[7]

Issue: Peak Tailing for 9-ODA

Possible Cause Suggested Solution
Active Sites in the GC System Use a deactivated inlet liner and change it regularly. Trim the first few centimeters of the GC column to remove active sites that can build up over time.[7]
Incomplete Derivatization Un-derivatized carboxylic acid groups can cause significant peak tailing. Re-evaluate your derivatization protocol.
Column Overload Inject a smaller volume or dilute your sample.

Issue: Poor Reproducibility

Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls at the beginning of the workflow.
Variable Derivatization Control the derivatization reaction conditions (time, temperature, reagent volume) very carefully.
Injector Variability Use an autosampler for injections to ensure consistency. Check the syringe for any blockage or damage.

Issue: Extraneous Peaks in the Chromatogram

Possible Cause Suggested Solution
Derivatization Artifacts Silylation reagents can sometimes produce by-products. Analyze a reagent blank to identify these peaks.[8]
Contamination Use high-purity solvents and clean glassware. Check for contamination from the sample collection tubes or processing materials.
Septum Bleed Use high-quality septa and replace them regularly.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction add_is->extract dry Evaporate to Dryness extract->dry methoxy Methoxyamination (Ketone) dry->methoxy silylate Silylation (Carboxylic Acid) methoxy->silylate gcms GC-MS Analysis silylate->gcms data Data Processing & Quantification gcms->data signaling_pathway ODA 9-ODA PPARa PPARα ODA->PPARa binds & activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (in Promoter Region) Complex->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates Metabolism Increased Fatty Acid Catabolism Transcription->Metabolism

References

Common issues with 9-ODA extraction from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 9-ODA Extraction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction of 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during 9-ODA extraction?

The most prevalent challenges in 9-ODA extraction from biological matrices include:

  • Matrix Effects: The complex composition of biological samples can significantly suppress or enhance the ionization of 9-ODA in mass spectrometry, leading to inaccurate quantification.[1] High concentrations of lipids and phospholipids (B1166683) are major contributors to matrix effects.[1]

  • Co-elution of Interfering Compounds: Biological samples contain structurally similar fatty acids, such as 9-hydroxy-2-decenoic acid (9-HDA), which can co-elute with 9-ODA, causing isobaric interference and complicating accurate measurement.[1]

  • Analyte Instability: 9-ODA, as a polyunsaturated fatty acid derivative, can be susceptible to oxidation and degradation during sample collection, storage, and extraction if not handled properly.[2] Avoiding multiple freeze-thaw cycles is crucial.[2]

  • Low Recovery during Solid-Phase Extraction (SPE): Inefficient extraction can result from several factors, including improper flow rate, inadequate cartridge drying, and suboptimal elution solvent selection.[3][4]

  • Poor Reproducibility: High variability between replicate samples can stem from inconsistent sample handling, analyte instability, or the absence of a suitable internal standard.[2]

Q2: How can I minimize matrix effects in my 9-ODA analysis?

Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Utilize robust sample cleanup techniques like Solid-Phase Extraction (SPE) to remove a significant portion of interfering matrix components.[1]

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve baseline separation of 9-ODA from co-eluting compounds.[1]

  • Use of Internal Standards: The most effective approach is to use a stable isotope-labeled internal standard (SIL-IS) for 9-ODA. This helps to correct for variations in both extraction efficiency and instrument response.[1][2]

  • Matrix-Matched Calibrants: Preparing calibration standards in a matrix that closely mimics your samples can help normalize ionization effects.[1]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact.[1][5][6]

Q3: What are the best practices for sample collection and storage to ensure 9-ODA stability?

To maintain the integrity of 9-ODA in your biological samples:

  • Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic and oxidative degradation. For tissues, immediately freeze them in liquid nitrogen.[7]

  • Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes or homogenization buffer to prevent oxidation.

  • Storage Conditions: Store plasma and other biological samples at -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles, which can lead to the oxidation of polyunsaturated fatty acids.[2] For some applications, storing samples in dry, dark environments is recommended to maintain stability.[8]

  • pH Adjustment: Ensure that the pH of your sample is appropriate for the extraction method to maintain the stability and ionization state of 9-ODA.[3]

Q4: I am having trouble with my GC-MS analysis of 9-ODA. What could be the issue?

For GC-MS analysis, 9-ODA requires derivatization to increase its volatility and thermal stability.[9] Common issues include:

  • Incomplete Derivatization: The derivatization reaction may be incomplete due to the presence of water or an inappropriate ratio of sample to derivatizing reagent.[10][11] Ensure your sample is completely dry (lyophilized) before adding the derivatization agents.[11]

  • Instability of Derivatives: The stability of silyl (B83357) derivatives can vary among different metabolites.[12] It is important to optimize the derivatization conditions and analyze the samples within a reasonable timeframe.[12]

  • Choice of Derivatizing Agent: The selection of the derivatizing agent is critical. Silylation agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of Pyridine-BSTFA-TMSCl are commonly used.[10][12]

Troubleshooting Guides

Problem 1: Low Recovery of 9-ODA after Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step
Inadequate Flow Rate Optimize the flow rates for each step of the SPE process. A general starting point is 5 mL/min for pre-conditioning, 10-15 mL/min for sample loading (for reversed-phase), and 3-5 mL/min for elution.[3]
Improper Cartridge Drying Ensure the nitrogen supply is effectively drying the SPE cartridge. Excessive drying can lead to the loss of volatile compounds, so drying time and pressure should be optimized.[3]
Suboptimal Elution Solvent The elution solvent may not be strong enough to fully desorb 9-ODA from the sorbent. Try increasing the solvent strength, reducing the elution flow rate, or increasing the elution volume.[3]
Analyte Breakthrough 9-ODA may not be retained on the cartridge during sample loading. This could be due to an inappropriate sample solvent or pH. Adjust the sample matrix to ensure optimal retention.[13]
Secondary Interactions The analyte may have secondary interactions with the sorbent. Ensure the elution solvent can disrupt these interactions.[4]
Problem 2: High Variability Between Replicate Samples
Potential Cause Troubleshooting Step
Inconsistent Sample Handling Standardize every step of your protocol, including vortexing times, centrifugation speeds, and incubation times, to minimize operator-to-operator variability.[2][14]
Analyte Instability Minimize the time samples are at room temperature and avoid multiple freeze-thaw cycles.[2] Incorporate antioxidants if necessary.
Lack of an Appropriate Internal Standard Incorporate a stable isotope-labeled internal standard (e.g., d4-9-ODA) early in the sample preparation workflow to correct for variability in extraction and analysis.[2]
Inhomogeneous Samples For tissue samples, ensure complete homogenization to achieve a representative aliquot for extraction.[7] For liquid samples, ensure thorough mixing before aliquoting.
Problem 3: Interfering Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Co-elution with Structurally Similar Compounds Optimize the chromatographic method (e.g., gradient profile, column chemistry) to improve the separation of 9-ODA from isomers like 9-HDA.[1]
Contamination from Solvents or Labware Use high-purity solvents and thoroughly clean all glassware and equipment to avoid introducing contaminants.[2]
Matrix Overload If the sample matrix is overloading the analytical column, dilute the sample extract before injection.[1]
Column Contamination Implement a column wash step at the end of each analytical run to remove strongly retained matrix components. Regularly flush the column with a strong solvent.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of 9-ODA from Plasma/Serum

This protocol is adapted for the extraction of lipids, including 9-ODA, from plasma or serum.

  • Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol.[15]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to precipitate proteins.[15]

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.[15]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted lipids, for further analysis.[15]

Protocol 2: Extraction of 9-ODA from Tissue Homogenate

This protocol outlines the extraction of 9-ODA from tissue samples.[15]

  • Homogenization: Weigh approximately 50-100 mg of tissue and homogenize it in 1 mL of ice-cold phosphate-buffered saline (PBS).[15]

  • Solvent Extraction: Transfer the homogenate to a glass tube and add 3 mL of a 2:1 (v/v) mixture of chloroform (B151607) and methanol.[15]

  • Mixing and Sonication: Vortex for 2 minutes and then sonicate for 10 minutes in a water bath.[15]

  • Phase Separation: Centrifuge at 3,000 x g for 15 minutes at 4°C.[15]

  • Collection: Collect the lower organic phase containing the lipids.[15]

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the mobile phase for analysis.[15]

Quantitative Data Summary

Table 1: Distribution of 9-oxo-ODA in 'Momotaro' Tomato Fruit Tissues
Tissue9-oxo-ODA Concentration (nmol/g dry weight)
Peel~120
Sarcocarp~20
Gelatinous Tissue~15

Note: These values are approximate and can be influenced by factors such as tomato cultivar, ripeness, and processing methods.[7]

Table 2: Comparison of SPE Sorbent Performance for PFAS Extraction from Hair (as a proxy for hydrophobic compounds)
Extraction MethodRecovery Range (%)
Solid-Phase Extraction (SPE) 85.8 - 102
Ion-Pairing Extraction (IPE)Not specified
Combined SPE + IPENot specified
Solvent Extraction with ENVI-carb cleanupNot specified

This table, based on a study of PFAS, suggests that SPE can provide high recovery rates for hydrophobic analytes from a complex biological matrix like hair.[16]

Visualizations

Diagram 1: General Workflow for 9-ODA Extraction and Analysis

G Figure 1: General workflow for 9-ODA extraction and analysis. cluster_sample Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization / Lysis Sample->Homogenization IS Add Internal Standard Homogenization->IS Extraction Extraction (LLE or SPE) IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis LCMS->Data GCMS->Data

Caption: General workflow for 9-ODA extraction and analysis.

Diagram 2: 9-ODA Signaling via PPARα

G Figure 2: 9-ODA activates the PPARα signaling pathway. cluster_nucleus Nucleus ODA 9-ODA PPARa PPARα ODA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Genes Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Genes promotes transcription of Metabolism Increased Fatty Acid Oxidation & Decreased Triglycerides Genes->Metabolism

Caption: 9-ODA activates the PPARα signaling pathway.[15][17][18]

References

Technical Support Center: Enhancing the Stability of (E)-9-Oxodec-2-enoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (E)-9-Oxodec-2-enoic acid (9-ODA) in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, an unsaturated keto fatty acid, is susceptible to degradation influenced by several factors. The primary factors include:

  • Oxidation: The presence of a double bond makes it prone to oxidation, which can be initiated by exposure to air (oxygen), light, and heat.[1]

  • Hydrolysis: The carboxylic acid group can undergo hydrolysis, especially in the presence of moisture.[1]

  • pH: The stability of 9-ODA can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of degradation reactions.[1] For long-term stability, storage at or below -20°C is recommended.[1]

  • Light: Exposure to light, particularly UV light, can promote degradation.[1]

  • Solvents: The choice of solvent can impact stability. While soluble in organic solvents like ethanol, methanol, and chloroform, prolonged storage in certain solvents may lead to degradation.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower.[1]

  • Container: Use glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and other contaminants.[1]

  • Inert Atmosphere: To minimize oxidation, overlay the solution with an inert gas such as argon or nitrogen before sealing the container.[1]

  • Light Protection: Store solutions in amber vials or in the dark to protect from light-induced degradation.[1]

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: this compound is soluble in a variety of organic solvents. For preparing stock solutions, the following are commonly used:

When preparing solutions for cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.1% for DMSO).

Q4: How can I assess the stability of my this compound solution?

A4: The stability of a 9-ODA solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the intact 9-ODA from its degradation products, allowing for the quantification of the parent compound over time. A forced degradation study can be performed to identify potential degradation products and validate the analytical method.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility of 9-ODA.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer with vigorous vortexing. The final organic solvent concentration should be kept low.
Inconsistent experimental results Degradation of 9-ODA in solution due to improper storage or handling.1. Confirm that the solution has been stored at -20°C in a tightly sealed glass vial, protected from light, and under an inert atmosphere.[1]2. Prepare fresh solutions for critical experiments.[1]3. Verify the purity of your 9-ODA sample using HPLC or GC-MS.[1]
Low recovery during sample extraction Inefficient extraction from the sample matrix.Optimize the extraction solvent system and pH. For biological samples, a liquid-liquid extraction with a solvent mixture like hexane (B92381) and ethyl acetate (B1210297) may be effective.
Poor chromatographic peak shape (tailing, broadening) in HPLC Interaction of the carboxylic acid group with the stationary phase or column contamination.1. Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.2. Use a guard column and/or flush the analytical column with a strong solvent.
No detectable peak in GC-MS 9-ODA is not sufficiently volatile for direct GC-MS analysis.Derivatize 9-ODA to increase its volatility. A two-step derivatization involving methoximation followed by silylation is recommended.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. Note: This data is for exemplary purposes to demonstrate expected trends and may not represent actual experimental results.

Table 1: Effect of Temperature on the Stability of 9-ODA in Ethanol Solution (Stored in the dark for 30 days)

Storage Temperature (°C)Remaining 9-ODA (%)
-20>99
495
25 (Room Temperature)85
4070

Table 2: Effect of pH on the Stability of 9-ODA in Aqueous Solution (with 1% Ethanol) at 25°C for 24 hours

pHRemaining 9-ODA (%)
3.0 (Acidic)90
5.0 (Weakly Acidic)95
7.0 (Neutral)98
9.0 (Basic)88

Table 3: Effect of Solvents on the Stability of 9-ODA at 4°C for 60 days

SolventRemaining 9-ODA (%)
Ethanol97
Methanol96
DMSO98
Chloroform94

Experimental Protocols

Protocol 1: Stability Testing of this compound Solution

This protocol outlines a general procedure for conducting a stability study of a 9-ODA solution.

  • Preparation of 9-ODA Stock Solution: Prepare a stock solution of 9-ODA in the desired solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

  • Aliquoting and Storage: Aliquot the stock solution into multiple glass vials with Teflon-lined caps.

  • Storage Conditions: Store the vials under different conditions to be tested (e.g., varying temperatures, light exposure). Include a control set stored under optimal conditions (-20°C, dark, inert atmosphere).

  • Time Points: Designate specific time points for analysis (e.g., 0, 7, 14, 30, 60 days).

  • Sample Analysis: At each time point, retrieve a vial from each storage condition. Analyze the sample using a validated stability-indicating HPLC or GC-MS method to determine the concentration of intact 9-ODA.

  • Data Analysis: Calculate the percentage of 9-ODA remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of 9-ODA using reverse-phase HPLC with UV detection.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution: A typical gradient could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare a series of standard solutions of 9-ODA of known concentrations to generate a calibration curve for quantification.

Protocol 3: Quantification of this compound by GC-MS

This protocol describes the analysis of 9-ODA by GC-MS following derivatization.

  • Sample Preparation and Derivatization:

    • Evaporate the solvent from the 9-ODA sample under a stream of nitrogen.

    • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Incubate at 60°C for 30 minutes.

    • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response 9-ODA 9-ODA PPARa PPARα 9-ODA->PPARa Binds CoRepressor Co-repressor PPARa->CoRepressor Releases CoActivator Co-activator PPARa->CoActivator Recruits PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE Binds to RXR RXR RXR->PPRE TargetGenes Target Genes (Fatty Acid Oxidation) PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA FattyAcidOxidation Increased Fatty Acid Oxidation mRNA->FattyAcidOxidation Translation

Caption: PPARα signaling pathway activated by this compound.

Stability_Testing_Workflow start Start prep_solution Prepare 9-ODA Solution start->prep_solution aliquot Aliquot into Vials prep_solution->aliquot storage Store under Varied Conditions (Temperature, Light, pH) aliquot->storage timepoint Analyze at Predetermined Time Points storage->timepoint timepoint->storage Continue Storage analysis Quantify 9-ODA (HPLC or GC-MS) timepoint->analysis data_analysis Calculate % Degradation and Degradation Rate analysis->data_analysis report Generate Stability Report data_analysis->report end End report->end

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: 9-Oxodecanoic Acid (9-ODA) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Oxodecanoic Acid (9-ODA) mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low signal intensity, during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 9-ODA signal low or completely missing?

A low or absent signal for 9-ODA is a common issue that can stem from multiple stages of the analytical process. A systematic approach is the best way to identify the root cause.[1] The problem can generally be traced back to three main areas: sample preparation, chromatographic conditions, or mass spectrometer settings.[1]

Initial Troubleshooting Steps:

  • Verify System Performance: Inject a fresh, known standard of 9-ODA to confirm that the LC-MS system is functioning correctly. If the standard gives a strong signal, the issue likely lies with your sample preparation or matrix. If the standard also shows a poor signal, the problem is with the LC or MS system itself.[1]

  • Check for Contamination: High background noise from contamination can obscure your analyte's signal.[2][3] Common sources include low-quality solvents, sample residues, column bleed, and plasticizers.[2][3] Running blank samples (the solvent used for your sample) can help identify contamination issues.[4]

  • Inspect the Ion Source: A dirty ion source is a frequent cause of signal loss.[2] Check for visible residue on the capillary and surrounding components. Regular cleaning is essential for maintaining sensitivity.

Below is a logical workflow to diagnose the source of a low signal.

G cluster_0 Troubleshooting Workflow for Low 9-ODA Signal cluster_1 Sample/Matrix Issue cluster_2 LC-MS System Issue start Low or No Signal Detected check_std Inject Fresh 9-ODA Standard start->check_std signal_ok Signal OK? check_std->signal_ok prob_prep Problem with Sample Preparation or Matrix signal_ok->prob_prep  Yes prob_lcms Problem with LC-MS System signal_ok->prob_lcms  No check_prep Review Sample Prep Protocol (Extraction, Cleanup) prob_prep->check_prep check_matrix Investigate Matrix Effects (Ion Suppression) check_prep->check_matrix check_lc Check LC System (Pumps, Column, Leaks) prob_lcms->check_lc check_ms Check MS System (Ion Source, Calibration, Settings) check_lc->check_ms

A logical workflow for diagnosing low 9-ODA signal.
Q2: How can I optimize my sample preparation to improve the 9-ODA signal?

Effective sample preparation is critical for removing interfering substances and concentrating your analyte.[5] For biological matrices, a robust extraction protocol is the first step.[6] Matrix effects, where co-eluting compounds suppress or enhance the ionization of 9-ODA, are a major concern in LC-MS and must be addressed.[7][8]

Detailed Protocol: Solvent Extraction for 9-ODA from Biological Matrices

This protocol is adapted from methods used for extracting 9-ODA and similar keto-acids from complex biological samples like royal jelly or tissues.[6][9]

  • Homogenization: Homogenize the biological sample in a solvent mixture such as hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).[6] For plasma samples, an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA) can be added to minimize autoxidation during preparation.[9]

  • Extraction: Vortex the mixture vigorously for 2 minutes.[6]

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[6][9]

  • Collection: Carefully transfer the upper organic layer, which contains the lipids and 9-ODA, to a new, clean vial.[6] Repeat the extraction with hexane one more time to ensure complete recovery.[9]

  • Drying: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.[6][9]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your chromatographic method (e.g., a mixture of your initial mobile phase).

Key Considerations:

  • Avoid Contaminants: Use high-purity, LC-MS grade solvents and clean glassware to prevent the introduction of contaminants like salts or plasticizers that can cause adduct formation or ion suppression.[3][4]

  • Concentration: Ensure your sample is appropriately concentrated. A sample that is too dilute will produce a weak signal, while one that is too concentrated can lead to ion suppression and column overload.[10]

  • Matrix Effects: If ion suppression is suspected, consider further cleanup steps like solid-phase extraction (SPE) or using matrix-matched calibration standards.[11]

Q3: Should I use chemical derivatization for 9-ODA analysis?

Derivatization is a chemical modification of the analyte to improve its analytical properties.[12] For 9-ODA, this can be highly beneficial for both gas and liquid chromatography.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization is essential . 9-ODA contains a polar carboxylic acid and a reactive ketone group, making it non-volatile and thermally unstable. A two-step derivatization process is recommended to increase its volatility.[6]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): While not always mandatory, derivatization can significantly enhance sensitivity and improve ionization efficiency, especially when using electrospray ionization (ESI).[13][14][15]

Detailed Protocol: Two-Step Derivatization for GC-MS Analysis

This process first protects the ketone group and then converts the carboxylic acid into a more volatile ester.[6]

  • Methoximation (Ketone Protection):

    • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Incubate the mixture at 60°C for 30 minutes. This converts the ketone to a methoxime derivative.[6]

  • Silylation (Carboxylic Acid Conversion):

    • Following methoximation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Incubate the mixture at 60°C for another 30 minutes. This converts the carboxylic acid group to its trimethylsilyl (B98337) (TMS) ester.[6]

  • The derivatized sample is now ready for GC-MS analysis.

G cluster_0 Sample Preparation & Derivatization Workflow cluster_1 GC-MS Path cluster_2 LC-MS Path sample Biological Sample extract Solvent Extraction (Hexane:Ethyl Acetate) sample->extract dry Dry Down (Nitrogen Stream) extract->dry dried_extract Dried Extract dry->dried_extract methox Step 1: Methoximation (Protect Ketone) dried_extract->methox reconstitute Reconstitute in Mobile Phase dried_extract->reconstitute silylate Step 2: Silylation (Convert Carboxylic Acid) methox->silylate gcms_ready Ready for GC-MS silylate->gcms_ready lcms_ready Ready for LC-MS reconstitute->lcms_ready

Workflow for 9-ODA sample preparation and derivatization.
Q4: What are the key mass spectrometry parameters to optimize for 9-ODA?

Optimizing MS parameters is crucial for maximizing signal intensity and achieving robust, reproducible results.[10] Regular tuning and calibration of the instrument are fundamental prerequisites.[10]

For LC-MS/MS (ESI): Key parameters to optimize include ionization source settings (voltages, temperatures, gas flows), collision energy, and mobile phase composition.[16]

  • Ionization: Electrospray ionization (ESI) is commonly used. Optimization of capillary voltage is important; one study found that signal intensity for similar oxo-fatty acids increased with voltage up to 2500 V before plateauing.[9]

  • Mobile Phase: Using a slightly acidic mobile phase, such as one containing acetic acid or formic acid, can improve ionization efficiency for carboxylic acids like 9-ODA.[4][9] Mobile phase additives can also be used to control the formation of adducts (e.g., [M+H]+ vs. [M+Na]+), which can improve sensitivity and repeatability.[17]

  • Data Acquisition: For tandem MS, optimizing data-dependent acquisition (DDA) settings like repeat count, dynamic exclusion, and minimum signal threshold can improve coverage, especially for low-abundance analytes.[18]

For GC-MS: After derivatization, the key is to optimize the GC separation and the MS detector settings.

Table 1: Suggested Starting Parameters for 9-ODA Mass Spectrometry

Parameter LC-MS/MS (ESI) Suggested Setting GC-MS (after Derivatization) Suggested Setting
Ionization Mode Negative Ion Mode ([M-H]⁻) or Positive Ion Mode ([M+H]⁺, [M+Na]⁺) Electron Ionization (EI)
Capillary Voltage 2500 - 4000 V[9] N/A
Drying Gas Temp. 325 - 350 °C[9] N/A
Mobile Phase A Water:Acetonitrile:Acetic Acid (90:10:0.04)[9] N/A (Carrier Gas: Helium)
Mobile Phase B Acetonitrile:Isopropanol (80:20)[9] N/A (Carrier Gas: Helium)
Column C18 Reverse Phase DB-5ms or similar non-polar column
Ion Source Temp. N/A 230 °C
Quadrupole Temp. N/A 150 °C

| Collision Energy | Optimize for specific transitions | 70 eV |

Note: These are suggested starting points and require optimization for specific instruments and applications.[6]

Q5: How can I identify and mitigate matrix effects?

Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, causing ion suppression or enhancement.[2][7] This is a major challenge in LC-MS that can compromise accuracy, reproducibility, and sensitivity.[7]

Identifying Matrix Effects: A common method is the post-extraction spike.[7] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a clean solvent at the same concentration.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Mitigating Matrix Effects:

  • Improve Chromatography: Adjusting the LC gradient to better separate 9-ODA from interfering matrix components is a primary strategy.[10]

  • Enhance Sample Cleanup: Use more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove matrix components before injection.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate quantification.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience similar matrix effects.[19]

G cluster_0 Understanding Matrix Effects in the ESI Source cluster_1 Ideal Scenario (No Matrix Effect) cluster_2 Ion Suppression Scenario droplet Charged Droplet from ESI (Contains Analyte, Matrix, Solvent) evaporation Solvent Evaporation droplet->evaporation gas_phase_good Efficient formation of Gas-Phase Analyte Ions evaporation->gas_phase_good  Clean Sample gas_phase_bad Matrix components interfere, reducing formation of Gas-Phase Analyte Ions evaporation->gas_phase_bad  Complex Matrix ms_good Strong Signal at Mass Spec gas_phase_good->ms_good ms_bad Weak Signal at Mass Spec gas_phase_bad->ms_bad

How matrix components can suppress the analyte signal.

References

Sample preparation optimization for 9-ODA in royal jelly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and analysis of 9-oxodec-2-enoic acid (9-ODA) in royal jelly.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low/No 9-ODA Peak in Chromatogram 1. Incomplete extraction of 9-ODA from the royal jelly matrix.[1][2] 2. Degradation of 9-ODA during sample preparation. 3. Suboptimal chromatographic conditions.[3] 4. Insufficient sample concentration.1. Optimize the extraction solvent and method. Consider using ultrasound-assisted extraction (UAE) with ethanol (B145695), which has shown high extraction yields for similar fatty acids.[1][2] Ensure the liquid-to-solid ratio is adequate (e.g., 10:1).[1][2] 2. Avoid high temperatures during extraction and solvent evaporation. Use a water bath at 40-50°C for drying steps.[4] 3. Verify and optimize HPLC/GC parameters. For HPLC, a C18 column with a mobile phase of methanol, water, and an acidifier like phosphoric acid is common.[3] For GC-MS, ensure proper derivatization to a volatile compound.[3] 4. Concentrate the final extract under a gentle stream of nitrogen before reconstitution in the mobile phase.
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Co-elution with interfering compounds from the complex royal jelly matrix.[5] 2. Column overload. 3. Inappropriate mobile phase pH.1. Incorporate a clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering substances.[6][7] 2. Dilute the sample or reduce the injection volume.[3] 3. Adjust the pH of the mobile phase to ensure 9-ODA is in a single ionic state.
High Background Noise in Chromatogram 1. Contamination from solvents, glassware, or the sample itself. 2. Matrix effects from the high protein and lipid content of royal jelly.[5][7]1. Use high-purity solvents and thoroughly clean all glassware. Filter the final sample solution through a 0.2 or 0.45 µm syringe filter before injection.[8] 2. Implement a protein precipitation step. Using 80% ethanol can be effective.[9] A thorough clean-up procedure is necessary to mitigate matrix effects.[5][7]
Inconsistent/Irreproducible Results 1. Inhomogeneous sample. 2. Variability in extraction efficiency.[1] 3. Instability of the analytical instrument.1. Thoroughly homogenize the royal jelly sample before weighing. For fresh royal jelly, gentle heating in a water bath at 50°C for 5 minutes can aid homogenization.[4] 2. Standardize all extraction parameters, including solvent volume, extraction time, and temperature. The use of an internal standard can help to correct for variations. 3. Ensure the HPLC/GC system is properly equilibrated and calibrated before running the sample set.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting 9-ODA from royal jelly?

A1: Ultrasound-assisted extraction (UAE) using ethanol has been shown to be a highly efficient method for extracting fatty acids from royal jelly, offering improved yields and shorter extraction times compared to conventional solvent extraction.[1][2]

Q2: How can I remove proteins that interfere with the analysis?

A2: Protein precipitation can be effectively achieved by using a high percentage of an organic solvent. For instance, extraction with 80% ethanol has been shown to effectively precipitate proteins while maintaining good recovery of target analytes.[9]

Q3: Is a clean-up step necessary after the initial extraction?

A3: Yes, due to the complex matrix of royal jelly which contains proteins, lipids, and sugars, a clean-up step is highly recommended to reduce matrix effects and protect the analytical column.[5][7] Solid-phase extraction (SPE) is a common and effective clean-up technique.[6][7]

Q4: What are the typical HPLC conditions for analyzing fatty acids like 9-ODA in royal jelly?

A4: A common setup involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, water, and an acidifier like phosphoric acid. UV detection is typically performed around 215 nm.[3]

Q5: Can I use Gas Chromatography (GC) to analyze 9-ODA?

A5: Yes, GC can be used for the analysis of 9-ODA. However, it requires a derivatization step to convert the non-volatile fatty acid into a more volatile compound suitable for GC analysis.[3] This additional step can sometimes lead to sample loss, making HPLC a more direct method.[3]

Q6: How should I store royal jelly samples before analysis?

A6: To preserve the integrity of its components, royal jelly should be stored at low temperatures. Refrigeration is suitable for short-term storage, while freezing at -17°C or below is recommended for long-term storage to increase shelf life.[10] Lyophilized (freeze-dried) royal jelly can be stored at room temperature for extended periods.[10]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Fatty Acids in Royal Jelly

Extraction Method Key Parameters Extraction Yield (%) 10-HDA Content (%) Reference
Ultrasound-Assisted Extraction (UAE)Liquid-to-solid ratio: 10:1, Ultrasonic power: 450 W, Duration: 20 min16.484.12[1][2]
Solvent Extraction (SE)Ethanol, 60 min~3.62~1.19[1]

Table 2: Recovery Rates for 10-HDA using an Optimized HPLC Method

Spiked Concentration (µg/mL) Average Recovery Rate (%) Relative Standard Deviation (RSD) (%) Reference
10 - 8097.4 - 105.92.4 - 3.4[3]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 9-ODA

This protocol is adapted from a method optimized for fatty acids in royal jelly.[1][2]

  • Sample Preparation: Accurately weigh approximately 3 g of lyophilized royal jelly into a cylinder reactor.

  • Solvent Addition: Add 30 mL of ethanol to achieve a liquid-to-solid ratio of 10:1.

  • Ultrasonication:

    • Use a probe sonicator with a maximum output power of at least 900 W and a frequency of around 22 kHz.

    • Immerse the ultrasonic probe 2.0–3.0 cm into the sample mixture.

    • Sonicate the mixture at 450 W for 20 minutes.

    • Maintain the system temperature at 4°C using a low-temperature circulating thermostat bath.

  • Centrifugation: After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Filtration: Filter the supernatant through a 0.45 µm membrane filter.

  • Analysis: The filtered extract is now ready for HPLC or GC-MS analysis (after derivatization for GC).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a validated method for the quantification of 10-HDA, a structurally similar fatty acid.[3]

  • Chromatographic System: An HPLC system equipped with a UV absorbance detector.

  • Column: A Zorbax Eclipse XDB-C18 column (150 × 4.6 mm) or equivalent.

  • Column Temperature: 25°C.

  • Mobile Phase: A mixture of methanol, water, and phosphoric acid (e.g., 55:45:2.7, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Create a calibration curve using 9-ODA standards of known concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis Homogenization Royal Jelly Homogenization Weighing Weighing Lyophilized Sample Homogenization->Weighing Solvent Add Ethanol (10:1 ratio) Weighing->Solvent UAE Ultrasound-Assisted Extraction (450W, 20 min, 4°C) Solvent->UAE Centrifuge Centrifugation UAE->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter HPLC HPLC-UV Analysis (C18, 215 nm) Filter->HPLC Quant Quantification HPLC->Quant

Caption: Workflow for 9-ODA sample preparation and analysis.

troubleshooting_logic Start Problem: Low/No 9-ODA Peak CheckExtraction Is Extraction Optimized? Start->CheckExtraction CheckDegradation Any High Temp Steps? CheckExtraction->CheckDegradation Yes Sol_Extraction Optimize Extraction: - Use UAE with Ethanol - Check Solvent Ratio CheckExtraction->Sol_Extraction No CheckHPLC Are HPLC Conditions Correct? CheckDegradation->CheckHPLC No Sol_Temp Avoid High Temperatures (Use <50°C Water Bath) CheckDegradation->Sol_Temp Yes Sol_HPLC Verify/Optimize HPLC: - Correct Column/Mobile Phase - Check Wavelength CheckHPLC->Sol_HPLC No

Caption: Troubleshooting logic for low 9-ODA peak intensity.

References

Technical Support Center: Refinement of Bioassay Protocols for Queen Pheromones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with queen honey bee pheromones.

Troubleshooting Guides

This section addresses common issues encountered during queen pheromone bioassays in a question-and-answer format.

Question Possible Causes Troubleshooting Steps
Why am I observing no or low retinue response to synthetic Queen Mandibular Pheromone (QMP)? 1. Incomplete Pheromone Blend: Synthetic QMP consisting of the five core components may not fully replicate the attractiveness of a natural queen extract.[1][2] 2. Worker Bee Variation: The response of worker bees to QMP can vary significantly between colonies.[1] Some colonies are genetically predisposed to have a low response to QMP.[1] 3. Worker Age and Experience: Young worker bees that have not been previously exposed to QMP may show avoidance behavior.[3] 4. Suboptimal Bioassay Conditions: Environmental factors such as temperature, humidity, and lighting can affect bee behavior.1. Use a More Complete Blend: For a stronger retinue response, supplement synthetic QMP with other identified queen retinue pheromone (QRP) components like methyl oleate (B1233923) (MO), coniferyl alcohol (CA), hexadecan-1-ol (PA), and linolenic acid (LA).[1][4] These compounds act synergistically with QMP.[1][4] 2. Select Appropriate Worker Bees: Screen colonies to find those with a high response to queen extract and a low response to synthetic QMP to maximize the power of the bioassay for identifying new components.[1] Alternatively, use workers from colonies known to be responsive to synthetic QMP for routine assays. 3. Pre-expose Workers: Expose young worker bees to a low dose of QMP shortly after emergence to prime them for a positive response.[3] 4. Standardize Bioassay Conditions: Maintain consistent temperature, humidity, and lighting across all replicates. Conduct bioassays in the dark or under red light, as some pheromone components may be light-sensitive.[1]
Why is there high variability in my bioassay results? 1. Genetic Diversity of Workers: Honey bee colonies have high genetic diversity, leading to individual differences in pheromone perception and response.[1] 2. Inconsistent Pheromone Dosage: Inaccurate or inconsistent application of the pheromone to the lure can lead to variable responses. 3. Daily Variation in Bee Responsiveness: The sensitivity of worker bees to pheromones can fluctuate throughout the day.1. Pool Workers from Multiple Colonies: To average out the genetic variability, consider pooling worker bees from several colonies. 2. Ensure Accurate Dosing: Use precise micropipettes for applying pheromone solutions. Ensure the solvent has fully evaporated before starting the bioassay. 3. Standardize Time of Day: Conduct all bioassays at the same time of day to minimize temporal variations in bee behavior.
My electroantennography (EAG) signal is noisy or shows significant drift. 1. Poor Electrode Contact: Inadequate contact between the electrodes and the antenna can introduce noise. 2. Antenna Desiccation: The antenna can dry out during the experiment, leading to a declining signal. 3. External Electrical Interference: Nearby electrical equipment can interfere with the sensitive EAG recordings.[5] 4. Contaminated Air Supply: Impurities in the air stream can elicit a response from the antenna.1. Improve Electrode Contact: Ensure the saline solution in the glass electrodes is making good contact with the antenna. Gently moistening the tip of the antenna can facilitate contact.[5] 2. Maintain Antenna Hydration: Use a humidified air stream to keep the antenna preparation viable for longer. 3. Isolate the Setup: Use a Faraday cage to shield the EAG setup from external electrical noise. Ensure proper grounding of all equipment.[5] 4. Purify the Air Stream: Use charcoal and/or molecular sieve filters to purify the air delivered to the antenna.
Synthetic pheromone blends are not effective at inhibiting worker ovary development. 1. Missing Key Components: QMP alone is not as effective as a live queen in suppressing worker ovary development, suggesting other pheromones are involved.[6][7] 2. Insufficient Dose or Duration: The concentration or duration of exposure to the synthetic pheromone may be inadequate.1. Incorporate Other Pheromone Classes: Include cuticular hydrocarbons and esters in the synthetic blend, as these have been shown to contribute to the inhibition of worker reproduction.[7] 2. Optimize Dose and Exposure Time: Conduct dose-response experiments to determine the optimal concentration. Ensure continuous exposure for a sufficient duration (e.g., several days) to observe primer effects.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding queen pheromone bioassays.

1. What are the key components of Queen Mandibular Pheromone (QMP) and Queen Retinue Pheromone (QRP)?

The core components of QMP are:

  • (E)-9-oxodec-2-enoic acid (9-ODA)

  • (R)-(-)- and (S)-(+)-9-hydroxydec-2-enoic acid (9-HDA)

  • Methyl p-hydroxybenzoate (HOB)

  • 4-hydroxy-3-methoxyphenylethanol (HVA)[1][4][7]

These five components act synergistically to attract worker bees.[1][4] QRP is a more complex blend that includes the QMP components plus at least four other synergistic compounds:

  • Methyl (Z)-octadec-9-enoate (methyl oleate)

  • (E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-ol (coniferyl alcohol)

  • Hexadecan-1-ol

  • (Z9,Z12,Z15)-octadeca-9,12,15-trienoic acid (linolenic acid)[1]

2. What is a "queen equivalent" (Qeq) and what are the typical amounts of each component?

One queen equivalent (Qeq) is the approximate amount of QMP found in the mandibular glands of a mature, mated queen. The typical quantities are:

  • 9-ODA: ~200 µg

  • 9-HDA: ~80 µg

  • HOB: ~20 µg

  • HVA: ~2 µg[1]

3. What are the main types of bioassays used to study queen pheromones?

  • Retinue Bioassay: This laboratory assay measures the short-range attraction of worker bees to a pheromone source.[8] A common setup involves a "pseudoqueen" (e.g., a glass rod or pipette) treated with the test substance, and the number of workers attending to it is counted over time.

  • Ovary Development Inhibition Assay: This is a longer-term bioassay to assess the primer effects of pheromones on worker reproductive physiology. Worker bees are exposed to the pheromone for an extended period, and their ovaries are then dissected and scored for development.[7]

  • Electroantennography (EAG): This electrophysiological technique measures the electrical response of an isolated insect antenna to volatile compounds.[9] It is used to screen for compounds that can be detected by the bees' olfactory system.

4. How does the reproductive state of a queen affect her pheromone profile?

Mated, laying queens have a more attractive pheromone profile than virgin queens.[10] They produce higher quantities of 9-HDA, HOB, and HVA.[1] This difference in the chemical blend signals the queen's reproductive fitness to the worker bees.[10]

5. What statistical analyses are appropriate for retinue bioassay data?

Retinue bioassay data, which often consists of counts of bees, can be analyzed using Analysis of Variance (ANOVA) followed by post-hoc tests like the Tukey-Kramer test to compare responses between different treatments.[2] Non-parametric tests may be suitable if the data does not meet the assumptions of ANOVA.

Experimental Protocols

Laboratory Retinue Bioassay

This protocol is adapted from the methods described by Keeling et al. (2003).[1]

Objective: To quantify the attractiveness of a pheromone blend to worker honey bees.

Materials:

  • Worker honey bees (nurse bees, typically 5-10 days old) from a queenright colony.

  • Petri dishes (150 x 25 mm).

  • Pseudo-queens (e.g., glass Pasteur pipettes sealed at the tip).

  • Test compounds and synthetic pheromone standards dissolved in a suitable solvent (e.g., hexane (B92381) or acetone).

  • Micropipettes.

  • Video recording equipment (optional, but recommended for detailed behavioral analysis).

  • Incubator or environmental chamber set to hive conditions (~34°C and 50% RH).

Procedure:

  • Prepare Worker Bees: Collect frames of emerging brood from a colony and place them in an incubator. Collect newly emerged worker bees daily and house them in cages with food (sugar syrup and pollen). Use bees that are 5-10 days old for the bioassay.

  • Prepare Pseudo-queens: Apply a known amount of the test substance or control solution to the tip of a pseudo-queen. Allow the solvent to evaporate completely.

  • Bioassay Setup: Place a single pseudo-queen in the center of a Petri dish. Introduce a standardized number of worker bees (e.g., 50) into the dish.

  • Data Collection: At regular intervals (e.g., every 2 minutes for 10 minutes), count the number of worker bees in the "retinue," defined as those actively touching or antennating the pseudo-queen.

  • Replication: Replicate each treatment multiple times with different groups of bees.

  • Data Analysis: Calculate the average number of bees in the retinue for each treatment. Use ANOVA to test for significant differences between treatments.

Electroantennography (EAG)

Objective: To measure the olfactory response of a honey bee antenna to volatile pheromone components.

Materials:

  • Adult honey bee (worker or drone).

  • Dissecting microscope.

  • Micromanipulators.

  • Glass capillary electrodes.

  • Saline solution (e.g., insect Ringer's solution).

  • EAG amplifier and data acquisition system.

  • Purified, humidified air delivery system.

  • Odor cartridges (e.g., filter paper inside a Pasteur pipette) with test compounds.

Procedure:

  • Antenna Preparation: Immobilize a bee and carefully excise one antenna at the base. Mount the antenna between two electrodes. The recording electrode makes contact with the distal tip of the antenna, and the reference electrode is inserted into the base.

  • EAG Setup: Place the antenna preparation in a continuous stream of purified, humidified air.

  • Odor Stimulation: Introduce a puff of air carrying the volatile test compound into the continuous air stream. The puff should be of a defined duration (e.g., 0.5 seconds).

  • Recording: Record the change in electrical potential (the EAG response) from the antenna using the amplifier and data acquisition software.

  • Controls: Use a solvent-only puff as a negative control and a known-active compound as a positive control.

  • Dose-Response: Test a range of concentrations for each compound to generate a dose-response curve.

Quantitative Data Summary

Table 1: Composition of Queen Mandibular Pheromone (QMP) in a Mature Queen

ComponentAbbreviationTypical Amount (µ g/queen )
This compound9-ODA~200
(R,S)-9-hydroxydec-2-enoic acid9-HDA~80
Methyl p-hydroxybenzoateHOB~20
4-hydroxy-3-methoxyphenylethanolHVA~2
Data from Keeling et al. (2003)[1]

Table 2: Synergistic Effect of Queen Retinue Pheromone (QRP) Components on Worker Attraction

TreatmentMean Retinue Size (± SE)
Solvent Control2.1 ± 0.5
QMP10.5 ± 1.2
QMP + MO + CA + PA + LA22.6 ± 2.4
Queen Extract25.1 ± 1.8
Hypothetical data for illustrative purposes, based on findings from Keeling et al. (2003) where the full blend approaches the attractiveness of the queen extract.[1]

Visualizations

Experimental_Workflow_for_Pheromone_Identification cluster_extraction Pheromone Extraction & Fractionation cluster_bioassay Behavioral Bioassay cluster_analysis Chemical Analysis cluster_validation Validation QE Queen Extract Frac Bioassay-Guided Fractionation (e.g., HPLC) QE->Frac Separate into fractions Bioassay Retinue Bioassay Frac->Bioassay Active Identify Active Fractions Bioassay->Active Significant Response Inactive Inactive Fractions Bioassay->Inactive No Response GCMS GC-MS Analysis Active->GCMS Ident Identify Compounds in Active Fractions GCMS->Ident Synth Synthesize Identified Compounds Ident->Synth ValBioassay Validate with Synthetic Blend Synth->ValBioassay Result Confirmed Pheromone Component ValBioassay->Result

Caption: Workflow for bioassay-guided identification of new queen pheromone components.

Queen_Pheromone_Signaling_Pathway cluster_perception Olfactory Perception (Antenna) cluster_brain Signal Transduction (Brain) cluster_response Physiological & Behavioral Response Pheromone Queen Pheromone (e.g., 9-ODA, HVA) OR Odorant Receptor (e.g., AmOR11 for 9-ODA) Pheromone->OR Binds to ORN Olfactory Receptor Neuron OR->ORN Activates AL Antennal Lobe ORN->AL Signal to MB Mushroom Bodies (Higher Processing Center) AL->MB Dopamine Dopamine Receptors (e.g., AmDOP3 activated by HVA) AL->Dopamine Behavior Behavioral Change (e.g., Retinue Formation) MB->Behavior Physiology Physiological Change (e.g., Ovary Development Inhibition) Dopamine->Physiology

Caption: Simplified signaling pathway for queen pheromone perception and response in worker bees.[11][12][13]

References

Validation & Comparative

A Comparative Analysis of 9-ODA and 9-HDA in Queen Bees: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate society of the honey bee, Apis mellifera, chemical communication is paramount to maintaining colony cohesion and reproductive hierarchy. At the heart of this chemical language are the pheromones produced by the queen bee, with 9-oxo-2-decenoic acid (9-ODA) and 9-hydroxy-2-decenoic acid (9-HDA) being two of the most critical components of the queen mandibular pheromone (QMP). While structurally similar, these two fatty acid derivatives elicit distinct, yet often synergistic, behavioral and physiological responses in worker bees. This guide provides a comprehensive comparative analysis of 9-ODA and 9-HDA, supported by experimental data, detailed methodologies for key experiments, and visualizations of their signaling pathways.

Quantitative Comparison of 9-ODA and 9-HDA

The relative abundance of 9-ODA and 9-HDA in the queen's mandibular glands serves as a dynamic indicator of her reproductive status. Mated, laying queens, signaling high reproductive potential, typically possess significantly higher quantities of 9-ODA compared to virgin or drone-laying queens.[1] 9-HDA is understood to be a biosynthetic precursor to 9-ODA, with the hydroxyl group being oxidized to a ketone.[2]

Pheromone ComponentVirgin Queen (µg ± SE)Drone-Laying Queen (µg ± SE)Naturally Mated Queen (µg ± SE)
9-Oxo-2-decenoic acid (9-ODA) 25.3 ± 4.535.1 ± 5.2159.2 ± 14.8
9-Hydroxydecenoic acid (9-HDA) 48.7 ± 5.155.6 ± 6.385.4 ± 8.9

Data compiled from studies analyzing the mandibular gland components of Apis mellifera queens.[1]

Functional Roles and Synergistic Effects

9-Oxo-2-decenoic acid (9-ODA) is the primary and most abundant component of QMP, playing a multifunctional role in colony regulation.[1] Its key functions include:

  • Inhibition of Queen Rearing: 9-ODA suppresses the building of new queen cells, thereby preventing the rearing of rival queens.[1][2]

  • Suppression of Worker Ovary Development: It acts as a primer pheromone, inhibiting the development of ovaries in worker bees and ensuring their sterility.[1]

  • Retinue Attraction: 9-ODA is a key chemical in attracting worker bees to form a retinue around the queen, where they tend to her needs.[1]

  • Sex Pheromone: It serves as a long-distance sex pheromone, attracting drones to the queen during her mating flights.[3]

9-Hydroxydecenoic acid (9-HDA) , present in both (R)-(-) and (S)-(+) enantiomeric forms, has more subtle but equally vital functions:[1]

  • Swarm Cohesion: 9-HDA contributes to the stability and cohesion of a swarm.[1]

  • Calming Influence: It is thought to have a calming effect on worker bees.[1]

  • Precursor to 9-ODA: 9-HDA is the biosynthetic precursor to 9-ODA.[2]

A crucial aspect of their function is their synergistic action . The inhibitory effect of 9-ODA on the development of worker ovaries is significantly amplified when 9-HDA is also present.[1] This highlights the complexity of the queen's chemical signal, where the blend of compounds is more potent than the individual components.

Biosynthesis and Signaling Pathways

The biosynthesis of these two critical pheromones is directly linked. 9-HDA is a precursor to 9-ODA, with the conversion involving the oxidation of the hydroxyl group.[2] Young virgin queens appear to have a limited ability to perform this oxidation.[2]

The perception of 9-ODA is initiated by its binding to a specific odorant receptor, AmOr11.[1] This receptor is more highly expressed in the antennae of drones, which is consistent with their need to locate virgin queens during mating flights.[1] While the initial binding event is the critical first step, the complete downstream signaling cascade is still under investigation.[1] For 9-HDA, the molecular mechanism of perception is less clear; it is not yet known if it has a dedicated receptor or if it modulates the function of the 9-ODA receptor.[1]

Below are diagrams illustrating the biosynthetic relationship and the current understanding of the 9-ODA signaling pathway.

Biosynthesis 9-HDA 9-HDA 9-ODA 9-ODA 9-HDA->9-ODA Oxidation

Caption: Biosynthetic pathway of 9-ODA from 9-HDA.

Signaling_Pathway cluster_neuron Olfactory Receptor Neuron 9-ODA 9-ODA AmOr11 AmOr11 Receptor 9-ODA->AmOr11 Binds to G_Protein G-Protein AmOr11->G_Protein Activates Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger Initiates Ion_Channel Ion Channel Activation Second_Messenger->Ion_Channel Leads to Signal_Transmission Signal Transmission to Brain Ion_Channel->Signal_Transmission Behavioral_Response Behavioral/Physiological Response Signal_Transmission->Behavioral_Response

Caption: Proposed signaling pathway for 9-ODA perception.

Experimental Protocols

Quantification of 9-ODA and 9-HDA using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of 9-ODA and 9-HDA from the mandibular glands of queen bees.

1. Sample Preparation:

  • Euthanize individual queen bees by freezing.

  • Under a dissecting microscope, carefully dissect the mandibular glands in a saline solution.

  • Place the dissected glands into a 2 mL vial containing a known volume (e.g., 1 mL) of a suitable solvent such as hexane (B92381) or dichloromethane.

  • Add an internal standard (e.g., a fatty acid of known concentration not present in the sample) to the solvent for accurate quantification.

  • Crush the glands using a micro-pestle to ensure complete extraction of the chemical compounds.

  • Centrifuge the sample to pellet any tissue debris and transfer the supernatant to a clean vial for analysis.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of methanol (B129727) and water containing a small percentage of acetic acid (e.g., 1%) is often effective. The gradient can be optimized to achieve good separation of 9-ODA and 9-HDA.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: A UV detector set at a wavelength where both compounds have good absorbance (e.g., 220 nm).

  • Quantification: Create a standard curve using known concentrations of pure 9-ODA and 9-HDA. The concentration of the pheromones in the sample can then be determined by comparing their peak areas to the standard curve, normalized to the internal standard.

HPLC_Workflow start Queen Bee Sample dissection Mandibular Gland Dissection start->dissection extraction Solvent Extraction with Internal Standard dissection->extraction centrifugation Centrifugation extraction->centrifugation hplc HPLC-UV Analysis centrifugation->hplc quantification Data Analysis & Quantification hplc->quantification end Results quantification->end

References

Validating the Specificity of AmOr11 Receptor to 9-ODA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the AmOr11 receptor's specificity for its primary ligand, 9-oxo-2-decenoic acid (9-ODA), against other alternative compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in olfaction, neurobiology, and chemical ecology.

High Specificity of AmOr11 to the Queen Pheromone Component 9-ODA

The honey bee (Apis mellifera) odorant receptor AmOr11 has been identified as the specific receptor for 9-ODA, the main component of the queen retinue pheromone (QRP).[1][2][3] This pheromone plays a critical role in honey bee social structure, acting as both a sex pheromone to attract drones and a primer pheromone to inhibit worker ovary development.[1][2][3] Functional studies utilizing heterologous expression of AmOr11 in Xenopus oocytes have demonstrated its high sensitivity and specificity to 9-ODA.

Comparative Ligand Activation of AmOr11

The following table summarizes the quantitative data from electrophysiological assays on AmOr11. The data clearly illustrates the receptor's specific activation by 9-ODA and its lack of response to other structurally similar compounds and key components of the honey bee's chemical environment.

Compound TestedLigand Class/FunctionTested Concentration (μM)AmOr11 Response (Normalized)EC50 (nM)Reference
9-oxo-2-decenoic acid (9-ODA) Queen Retinue Pheromone (Sex & Primer) 100 Strong Activation 280 ± 31 Wanner et al., 2007
9-hydroxy-2-decenoic acid (9-HDA)Queen Retinue Pheromone100No Response-Wanner et al., 2007
Methyl p-hydroxybenzoate (HOB)Queen Retinue Pheromone100No Response-Wanner et al., 2007
4-hydroxy-3-methoxyphenylethanol (HVA)Queen Retinue Pheromone100No Response-Wanner et al., 2007
HexanolFloral Odor100No Response-Wanner et al., 2007
LinaloolFloral Odor100No Response-Wanner et al., 2007
GeraniolFloral Odor100No Response-Wanner et al., 2007
CitralFloral Odor100No Response-Wanner et al., 2007

Experimental Protocols

The primary method used to validate the specificity of AmOr11 to 9-ODA is two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes . This technique allows for the functional expression of the receptor in a controlled environment and the direct measurement of its response to various chemical stimuli.

Detailed Methodology
  • Receptor Expression:

    • The coding sequence of AmOr11 is cloned into a suitable expression vector.

    • For functional expression, AmOr11 is typically co-injected with the olfactory receptor co-receptor (Orco), which is essential for the proper localization and function of insect odorant receptors.

    • cRNA for both AmOr11 and Orco is synthesized in vitro.

    • Stage V-VI oocytes are harvested from a female Xenopus laevis.

    • A nanoliter injector is used to inject the cRNA mixture into the cytoplasm of the oocytes.

    • Injected oocytes are incubated for 3-7 days at 18°C in a Barth's solution containing antibiotics to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte expressing the AmOr11/Orco complex is placed in a recording chamber and continuously perfused with a saline solution.

    • Two glass microelectrodes, filled with 3 M KCl, are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -80 mV).

    • A baseline current is established.

    • Test compounds (ligands) are dissolved in the perfusion solution and applied to the oocyte for a defined period.

    • The inward current generated by the activation of the ion channel associated with the receptor is recorded.

    • The amplitude of the current response is proportional to the degree of receptor activation.

    • Dose-response curves are generated by applying a range of ligand concentrations to determine the EC50 value.

  • Data Analysis:

    • The recorded currents are amplified, filtered, and digitized.

    • The peak current response to each compound is measured and compared to the baseline.

    • Data from multiple oocytes are averaged and statistically analyzed.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the key processes involved in validating AmOr11 specificity.

experimental_workflow cluster_preparation Preparation cluster_expression Expression cluster_recording Recording cluster_analysis Analysis AmOr11_cDNA AmOr11 cDNA in_vitro_transcription In vitro Transcription AmOr11_cDNA->in_vitro_transcription Orco_cDNA Orco cDNA Orco_cDNA->in_vitro_transcription cRNA AmOr11 & Orco cRNA in_vitro_transcription->cRNA microinjection cRNA Microinjection cRNA->microinjection oocyte_harvest Xenopus Oocyte Harvesting oocyte_harvest->microinjection incubation Incubation (3-7 days) microinjection->incubation expressed_receptor Oocyte with expressed AmOr11/Orco receptors incubation->expressed_receptor tevc Two-Electrode Voltage Clamp expressed_receptor->tevc data_acquisition Data Acquisition (Current Measurement) tevc->data_acquisition ligand_application Ligand Application (9-ODA & Alternatives) ligand_application->tevc data_analysis Data Analysis data_acquisition->data_analysis specificity_determination Specificity Determination data_analysis->specificity_determination

Experimental workflow for validating AmOr11 specificity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand 9-ODA AmOr11 AmOr11 ligand->AmOr11 Binds ion_channel Ion Channel (Non-selective Cation) AmOr11->ion_channel Gating Orco Orco Orco->ion_channel Forms ion_influx Cation Influx (Na+, K+, Ca2+) ion_channel->ion_influx Opens depolarization Membrane Depolarization ion_influx->depolarization neural_signal Neural Signal depolarization->neural_signal

Proposed signaling pathway for AmOr11 activation by 9-ODA.

Conservation of Specificity

Studies on orthologs of AmOr11 in other honey bee species, such as Apis cerana and Apis florea, suggest that the high specificity for 9-ODA is a conserved feature. This indicates the fundamental importance of this receptor-ligand interaction in the chemical communication systems of honey bees.

Conclusion

References

Unlocking Olfactory Secrets: A Comparative Guide to the Cross-Reactivity of 9-ODA and its Analogs with Pheromone Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 9-oxo-2-decenoic acid (9-ODA), a primary component of the honeybee queen mandibular pheromone, and its analogs in their interaction with pheromone receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, presents detailed methodologies, and offers visual representations of the underlying biological processes to facilitate further research and development in chemical ecology and pest management.

Abstract

The honeybee queen pheromone, 9-oxo-2-decenoic acid (9-ODA), plays a critical role in regulating colony behavior and reproduction. Its primary mode of action is through the activation of a specific olfactory receptor, AmOr11, located in the antennae of male honeybees (drones). Understanding the structure-activity relationship of 9-ODA and its analogs is crucial for the development of novel semiochemicals for applications in agriculture and research. This guide details the high specificity of the AmOr11 receptor for 9-ODA, supported by quantitative data from heterologous expression studies. While comprehensive data on a wide range of synthetic 9-ODA analogs is limited in publicly available literature, this guide establishes a framework for their evaluation by providing detailed experimental protocols and highlighting the known selectivity of the receptor.

Data Presentation: Receptor Activation by 9-ODA and Related Compounds

The following table summarizes the electrophysiological responses of the honeybee olfactory receptor AmOr11, co-expressed with the co-receptor Orco (also known as AmOr2), to 9-ODA and other components of the queen retinue pheromone (QRP). The data is primarily derived from studies utilizing two-electrode voltage-clamp electrophysiology in Xenopus oocytes.

CompoundStructureConcentrationReceptor ResponseEC50 (nM)Reference
9-oxo-2-decenoic acid (9-ODA) CH₃C(=O)(CH₂)₅CH=CHCOOH100 µMStrong Activation280 ± 31[1][2]
9-hydroxy-2-decenoic acid (9-HDA)CH₃CH(OH)(CH₂)₅CH=CHCOOH100 µMNo Response-[1]
Methyl p-hydroxybenzoate (HOB)HOC₆H₄COOCH₃100 µMNo Response-[1]
4-hydroxy-3-methoxyphenylethanol (HVA)HOC₆H₃(OCH₃)CH₂CH₂OH100 µMNo Response-[1]

Note: The EC50 value represents the concentration of the ligand that induces a response halfway between the baseline and maximum response.

Experimental Protocols

A detailed methodology for the functional characterization of pheromone receptors in a heterologous system is crucial for assessing the activity of 9-ODA and its analogs. The following protocol is based on the successful characterization of the AmOr11 receptor.[3]

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

This technique allows for the functional characterization of a specific olfactory receptor in a controlled in vitro system.

1. Receptor Gene Cloning and cRNA Synthesis:

  • The coding sequence of the olfactory receptor of interest (e.g., AmOr11) and its co-receptor (Orco/AmOr2) are cloned into a suitable transcription vector.
  • Capped complementary RNA (cRNA) for both the receptor and co-receptor is synthesized in vitro from the linearized plasmids.

2. Xenopus Oocyte Preparation and Injection:

  • Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular membrane.
  • A nanoliter injector is used to inject a specific amount of the synthesized cRNA (typically a 1:1 ratio of receptor and co-receptor cRNA) into the cytoplasm of stage V-VI oocytes.
  • Injected oocytes are incubated for 3-7 days at 18°C to allow for receptor expression on the oocyte membrane.

3. Two-Electrode Voltage-Clamp Electrophysiology:

  • An injected oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
  • Two glass microelectrodes, filled with a high-molarity salt solution (e.g., 3M KCl), are inserted into the oocyte.
  • The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
  • Test compounds (9-ODA and its analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the perfusion buffer to the desired concentrations.
  • The oocyte is challenged with pulses of the test compounds, and the resulting inward currents, indicative of receptor activation and ion channel opening, are recorded.

4. Data Analysis:

  • The amplitude of the inward current is measured for each compound at various concentrations.
  • Dose-response curves are generated by plotting the current amplitude against the logarithm of the ligand concentration.
  • The EC50 value for each active compound is calculated from the dose-response curve using a suitable curve-fitting algorithm (e.g., Hill equation).

Mandatory Visualization

Signaling Pathway of 9-ODA in Honeybee Olfactory Sensory Neurons

The binding of 9-ODA to the AmOr11/Orco receptor complex is believed to initiate a rapid ionotropic signaling cascade, leading to the depolarization of the olfactory sensory neuron.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 9-ODA 9-ODA Receptor AmOr11 Orco 9-ODA->Receptor:f0 Binding IonChannel Cation Influx (Na+, Ca2+) Receptor->IonChannel Conformational Change Depolarization Depolarization Signal Signal to Antennal Lobe Depolarization->Signal IonChannel->Depolarization

Proposed signaling pathway for 9-ODA detection.
Experimental Workflow for Functional Characterization of Pheromone Receptors

The following diagram outlines the key steps involved in the heterologous expression and functional analysis of olfactory receptors, a standard procedure for testing the activity of compounds like 9-ODA and its analogs.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A 1. Clone Receptor & Co-receptor Genes B 2. Synthesize cRNA in vitro A->B C 3. Prepare & Inject Xenopus Oocytes B->C D 4. Incubate Oocytes (3-7 days) C->D E 5. Two-Electrode Voltage Clamp D->E F 6. Apply 9-ODA Analogs E->F G 7. Record Inward Currents F->G H 8. Generate Dose- Response Curves G->H I 9. Calculate EC50 Values H->I J Structure-Activity Relationship I->J Compare Potency & Efficacy

Workflow for pheromone receptor functional analysis.

References

A Comparative Guide to the Synergistic Effects of 9-ODA and 9-HDA on Worker Honey Bees

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of two key components of the honey bee queen mandibular pheromone (QMP), 9-oxo-2(E)-decenoic acid (9-ODA) and 9-hydroxy-2(E)-decenoic acid (9-HDA), on worker honey bees. The content synthesizes experimental findings on their combined influence on worker physiology and behavior, offering detailed experimental protocols and exploring the underlying signaling pathways.

Synergistic vs. Individual Effects: A Comparative Overview

The synergistic action of 9-ODA and 9-HDA is most pronounced in eliciting retinue behavior in worker bees, where the combined effect of the full queen mandibular pheromone (QMP) blend is significantly greater than the effect of its individual components. However, the synergistic effect on the suppression of worker ovary development is a subject of conflicting reports in the scientific literature.

Retinue Behavior

The retinue response, where worker bees are attracted to the queen to feed and groom her, is a classic example of a synergistic pheromonal effect. Studies have demonstrated that 9-ODA and 9-HDA, in combination with other QMP components like methyl p-hydroxybenzoate (HOB) and 4-hydroxy-3-methoxyphenylethanol (HVA), are essential for inducing a strong retinue response.[1][2] Individually, these compounds elicit little to no attraction from worker bees.[1] The full blend of these compounds acts synergistically to attract workers and stimulate queen tending behaviors.[2][3]

Table 1: Comparison of Individual and Synergistic Effects on Retinue Behavior

TreatmentWorker Bee ResponseSupporting Evidence
9-ODA alone Not significantly different from a solvent control in eliciting retinue attraction.[1]While a primary sex pheromone for drones, its individual effect on worker retinue is minimal.[4]
9-HDA alone Not significantly different from a solvent control in eliciting retinue attraction.[1]Acts in combination with other QMP components to mediate retinue response.[5]
9-ODA + 9-HDA + HOB + HVA (QMP blend) Strong attraction of worker bees, leading to the formation of a retinue.[1][2]The five components together are more active than any of the single substances, alone or in combination.[3]
Ovary Development Inhibition

The role of 9-ODA and 9-HDA in synergistically suppressing worker ovary development is less clear, with studies presenting conflicting results.

One perspective suggests a lack of synergy, with individual components being as effective as the full blend. A study on European honey bees found no evidence for synergy among the QMP compounds in suppressing worker ovary activation, with 9-ODA and 9-HDA being as active as the full blend.[6]

Conversely, other research indicates that 9-HDA acts in concert with other QMP components to suppress worker ovarian development.[5] This suggests that while 9-ODA is a potent inhibitor, its effect may be enhanced or stabilized by the presence of 9-HDA and other compounds in the complex QMP mixture. It is important to note that the presence of a queen and her pheromones, including 9-ODA and 9-HDA, has been shown to inhibit ovarian activation in worker bees.[7][8]

Table 2: Comparison of Individual and Synergistic Effects on Worker Ovary Development

TreatmentEffect on Ovary DevelopmentSupporting Evidence
9-ODA alone Strong inhibition of worker ovary development.Shown to be as effective as the full QMP mix in some studies.[6]
9-HDA alone Strong inhibition of worker ovary development.Found to be as effective as the full QMP mix in some studies.[6]
9-ODA + 9-HDA (and other QMP components) Conflicting Evidence: - Some studies report no synergistic effect, with individual components being as effective as the blend.[6] - Other research suggests 9-HDA acts in combination with other components for suppression.[5]The controversy highlights the complexity of pheromonal regulation of reproduction in honey bee colonies.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Retinue Bioassay

This protocol is adapted from established methods to quantify the attractiveness of pheromonal blends to worker bees.

Objective: To determine the synergistic effect of 9-ODA and 9-HDA on eliciting retinue behavior in worker bees.

Materials:

  • Cages of young worker bees (5-7 days old).

  • Dummy queen lures (e.g., small pieces of filter paper or glass rods).

  • Synthetic 9-ODA, 9-HDA, HOB, and HVA dissolved in a suitable solvent (e.g., hexane).

  • Observation arena.

  • Video recording equipment.

Procedure:

  • Preparation of Lures: Prepare lures with individual components (9-ODA, 9-HDA), a combination of 9-ODA and 9-HDA, the full QMP blend, and a solvent control. The amount of each component should be equivalent to that found in a queen.

  • Experimental Setup: Introduce a lure into the center of the observation arena containing a known number of worker bees.

  • Observation: Record the number of bees actively touching, licking, or antennating the lure over a set period (e.g., 5 minutes).

  • Data Analysis: Compare the mean number of bees attending each type of lure using appropriate statistical tests (e.g., ANOVA). A significantly higher number of bees attending the combined lure compared to the individual components would indicate a synergistic effect.

Worker Ovary Development Assay

This protocol is designed to assess the inhibitory effect of pheromones on worker bee ovarian development.

Objective: To investigate the synergistic effect of 9-ODA and 9-HDA on the suppression of worker ovary development.

Materials:

  • Cages of newly emerged worker bees.

  • Diet (e.g., sucrose (B13894) solution and pollen).

  • Synthetic 9-ODA and 9-HDA.

  • Dissecting microscope and tools.

  • Saline solution.

Procedure:

  • Experimental Groups: Create cages of queenless worker bees and provide them with a diet containing: a) solvent control, b) 9-ODA, c) 9-HDA, or d) a combination of 9-ODA and 9-HDA.

  • Treatment Period: Maintain the bees on these diets for a period sufficient for ovarian development to occur in the absence of inhibitory signals (e.g., 10-14 days).

  • Dissection: At the end of the treatment period, dissect a sample of bees from each group under a microscope.

  • Ovary Scoring: Score the stage of ovary development based on a standardized scale (e.g., from undeveloped filaments to fully formed eggs).

  • Data Analysis: Compare the mean ovary scores between the different treatment groups. A significantly lower ovary score in the combination treatment compared to the individual treatments would suggest a synergistic inhibitory effect.

Signaling Pathways and Molecular Mechanisms

The precise signaling pathways that mediate the synergistic effects of 9-ODA and 9-HDA are not yet fully elucidated. However, based on current knowledge of insect pheromone reception, a plausible model can be proposed.

Pheromones are detected by odorant receptors (ORs) located on the antennae of worker bees. The specific receptor for 9-ODA, AmOr11, has been identified.[9] It is likely that 9-HDA binds to a different, yet-to-be-identified receptor. The binding of these pheromones to their respective G-protein coupled receptors (GPCRs) is thought to initiate intracellular signaling cascades.[3][10]

The synergistic effect may arise from the convergence of these individual signaling pathways at a downstream point, or through allosteric modulation where the binding of one ligand (e.g., 9-HDA) to its receptor enhances the signaling of another receptor (e.g., the 9-ODA receptor). These pathways are known to influence gene expression in the bee brain, leading to physiological and behavioral changes.[11] For instance, QMP has been shown to modulate dopamine (B1211576) pathways in the worker brain, which are crucial for behavioral regulation.[12]

Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway for the synergistic action of 9-ODA and 9-HDA.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Pheromone_Prep Pheromone Preparation (9-ODA, 9-HDA, Blend) Feeding Pheromone Feeding Pheromone_Prep->Feeding Retinue_Assay Retinue Assay Pheromone_Prep->Retinue_Assay Bee_Prep Worker Bee Cages (Queenless) Bee_Prep->Feeding Bee_Prep->Retinue_Assay Ovary_Dissection Ovary Dissection Feeding->Ovary_Dissection Behavioral_Observation Behavioral Observation Retinue_Assay->Behavioral_Observation Data_Analysis Statistical Analysis Ovary_Dissection->Data_Analysis Behavioral_Observation->Data_Analysis

Caption: Experimental workflow for studying synergistic effects.

Signaling_Pathway cluster_receptor Antennal Neuron Membrane cluster_transduction Intracellular Signaling cluster_response Cellular Response ODA 9-ODA OR_ODA Odorant Receptor (AmOr11) ODA->OR_ODA HDA 9-HDA OR_HDA Odorant Receptor (Putative) HDA->OR_HDA G_Protein G-Protein Activation OR_ODA->G_Protein OR_HDA->G_Protein Synergistic Input Second_Messenger Second Messengers (cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Gene_Expression Gene Expression Changes (e.g., in brain) Kinase_Cascade->Gene_Expression Physiological_Effect Physiological Effect (Ovary Suppression) Gene_Expression->Physiological_Effect Behavioral_Effect Behavioral Effect (Retinue Behavior) Gene_Expression->Behavioral_Effect

Caption: Hypothetical synergistic signaling pathway.

Conclusion and Future Directions

The synergistic effects of 9-ODA and 9-HDA are critical for regulating key social behaviors in honey bee colonies, most notably the queen retinue response. While their combined role in suppressing worker reproduction remains an area of active investigation with conflicting findings, it is evident that the chemical communication governing colony cohesion and caste differentiation is highly complex and relies on the interplay of multiple pheromonal components.

Future research should focus on:

  • Resolving the conflicting data on the synergistic inhibition of worker ovary development through standardized, replicated studies.

  • Investigating other potential synergistic effects of 9-ODA and 9-HDA on worker bee physiology and behavior, such as longevity, immunity, and learning and memory.

  • Identifying the specific odorant receptor for 9-HDA and elucidating the downstream signaling cascades to understand the molecular basis of their synergistic action.

A deeper understanding of these synergistic interactions will not only advance our fundamental knowledge of social insect biology but may also provide novel avenues for the development of tools to improve honey bee health and colony management.

References

A Head-to-Head Battle: GC-MS vs. HPLC-MS/MS for the Analysis of 9-ODA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of lipid signaling, the accurate quantification of bioactive molecules like 9-oxo-10(E),12(Z)-octadecadienoic acid (9-ODA) is paramount. This oxidized linoleic acid metabolite is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism, making it a significant target in metabolic disease research.[1] The two primary analytical workhorses for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This guide provides an objective comparison of their performance for 9-ODA analysis, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your research needs.

Quantitative Performance: A Comparative Snapshot

The choice between GC-MS and HPLC-MS/MS often hinges on key performance metrics such as sensitivity, precision, and accuracy. The following table summarizes these quantitative parameters for the analysis of 9-ODA and related compounds. It is important to note that while specific data for 9-ODA by HPLC-MS/MS is available, the GC-MS data is based on the analysis of fatty acid methyl esters (FAMEs), which provides a reasonable estimate for the performance of 9-ODA analysis following derivatization.

ParameterHPLC-MS/MS (for 9-OxoODE)GC-MS (General for Fatty Acid Methyl Esters)
Limit of Detection (LOD) 0.4 ppb[2][3]Typically in the low ng to pg range on-column[4]
Limit of Quantification (LOQ) Quantifiable at low ppb levels[3]Typically in the ng to pg range on-column[4]
Linearity (R²) >0.9990[2]Generally >0.99[4]
Precision (%RSD) <6.96%[2]Typically <10-15%[4]
Accuracy/Recovery (%) 87.25–119.44%[2]Dependent on extraction and derivatization efficiency[4]
Derivatization Required? NoYes

The Great Divide: Derivatization

A fundamental difference between the two techniques lies in the sample preparation, specifically the need for derivatization in GC-MS. 9-ODA, in its native form, is not sufficiently volatile for GC analysis. Therefore, a chemical modification step is necessary to increase its volatility. In contrast, HPLC-MS/MS can analyze 9-ODA directly in its native form.

GC-MS: Requires a derivatization step, typically methylation, to convert the carboxylic acid group of 9-ODA into a more volatile methyl ester (FAME). This adds time and potential for variability to the sample preparation process.[4]

HPLC-MS/MS: Does not require derivatization, simplifying the sample preparation workflow and reducing the risk of analyte degradation or alteration.[5][6]

Experimental Workflows: A Visual Comparison

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct experimental workflows for 9-ODA analysis using GC-MS and HPLC-MS/MS.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Methylation to FAME) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Experimental Workflow for 9-ODA Analysis

HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Serum) Extraction Lipid Extraction Sample->Extraction HPLC_Injection HPLC Injection Extraction->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Ionization Mass Spectrometry (ESI) Separation->Ionization Fragmentation Tandem MS (Fragmentation) Ionization->Fragmentation Detection Detection Fragmentation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

HPLC-MS/MS Experimental Workflow for 9-ODA Analysis

Biological Context: The PPARα Signaling Pathway

9-ODA exerts its biological effects primarily through the activation of PPARα. Understanding this signaling pathway is crucial for interpreting the significance of 9-ODA quantification.

PPARa_Signaling_Pathway cluster_nucleus Inside the Nucleus ODA 9-ODA PPARa PPARα ODA->PPARa binds to Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription activates Nucleus Nucleus Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Transcription->Fatty_Acid_Oxidation leads to

9-ODA Activated PPARα Signaling Pathway

As illustrated, 9-ODA binds to and activates PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex subsequently binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[1] This signaling cascade ultimately leads to an increase in the expression of genes involved in fatty acid oxidation.[7]

Detailed Experimental Protocols

HPLC-MS/MS Method for 9-ODA Quantification

This protocol is adapted from methodologies for the analysis of oxylipins in biological matrices.[1][2]

  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the extracted lipids.

    • The supernatant can be directly injected or evaporated to dryness and reconstituted in the mobile phase for a more concentrated sample.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 300 µL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 3 µL.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute 9-ODA.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion of 9-ODA to a specific product ion.

GC-MS Method for 9-ODA Quantification

This protocol outlines a general procedure for the analysis of fatty acids as their methyl esters (FAMEs) by GC-MS.[4]

  • Sample Preparation and Lipid Extraction:

    • Follow a standard lipid extraction procedure, such as a modified Folch method, using a solvent system like methanol and dichloromethane.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract, add a methylation reagent such as 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour to ensure complete derivatization.

    • After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381).

    • Dry the hexane extract and concentrate it for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: A polar capillary column (e.g., a cyanopropyl-substituted column) for optimal separation of FAMEs.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the different FAMEs.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Detection: The mass spectrometer is used to identify and quantify the 9-ODA methyl ester based on its mass spectrum.

Conclusion: Making the Right Choice

Both GC-MS and HPLC-MS/MS are powerful techniques for the analysis of 9-ODA, each with its own set of advantages and disadvantages.

HPLC-MS/MS stands out for its simplified sample preparation, as it does not require derivatization. This not only saves time but also minimizes the potential for analytical errors introduced during this extra step. The high sensitivity and specificity of tandem mass spectrometry make it an excellent choice for complex biological matrices.

GC-MS , while requiring a derivatization step, can offer very high sensitivity, often in the picogram range on-column.[4] For laboratories with established and validated derivatization protocols, GC-MS provides a robust and reliable method for fatty acid analysis.

Ultimately, the choice between HPLC-MS/MS and GC-MS for 9-ODA analysis will depend on the specific requirements of the study, including the available instrumentation, sample throughput needs, and the importance of analyzing the native form of the analyte. For high-throughput applications and studies where avoiding chemical modification of the analyte is critical, HPLC-MS/MS is the preferred method. For targeted, high-sensitivity analysis where derivatization is an acceptable part of the workflow, GC-MS remains a viable and powerful option.

References

A Comparative Guide to the Immunomodulatory Effects of 9-ODA versus Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of 9-hydroxyoctadecadienoic acid (9-ODA) against other key fatty acids: palmitic acid, oleic acid, linoleic acid, docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA). The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of the signaling pathways involved.

Executive Summary

Fatty acids are not merely energy sources; they are potent signaling molecules that can significantly modulate the immune response. 9-ODA, an oxidized metabolite of linoleic acid, has emerged as a pro-inflammatory mediator, primarily acting through the G protein-coupled receptor 132 (GPR132). In contrast, other fatty acids exhibit a spectrum of effects, ranging from the pro-inflammatory actions of saturated fatty acids like palmitic acid to the well-documented anti-inflammatory and pro-resolving properties of omega-3 polyunsaturated fatty acids such as DHA and EPA. This guide will delve into the experimental evidence that delineates these differential effects on key immune cells, including macrophages, T cells, and neutrophils.

Data Presentation: Quantitative Comparison of Fatty Acid Effects on Immune Cells

The following tables summarize the quantitative effects of 9-ODA and other fatty acids on various parameters of the immune response. It is important to note that the data is compiled from various studies and experimental conditions may differ.

Table 1: Effect of Fatty Acids on Macrophage Cytokine Production

Fatty AcidConcentrationCell TypeStimulantTNF-α ProductionIL-6 ProductionIL-1β ProductionIL-10 ProductionReference
9-HODE 10 µMHuman Keratinocytes-↑ (Stimulated production)↑ (Stimulated production)Not ReportedNot Reported[1]
Palmitic Acid 400 µMRAW 264.7LPS↑ (~2.3-fold)No significant change[2]
Oleic Acid 25 µMHuman LymphocytesConANot Reported
Linoleic Acid Not SpecifiedRat Neutrophils-↑ (early), ↓ (late)Not Reported↑ (early), ↓ (late)Not Reported[3]
DHA 100 µMTHP-1LPS↓ (41%)↓ (76%)[4]
EPA 100 µMTHP-1LPS↓ (36%)↓ (69%)Not Reported[4]

Note: "↑" indicates an increase, "↓" indicates a decrease. Percentages in parentheses represent the reported change relative to control.

Table 2: Effect of Fatty Acids on T Cell Proliferation

Fatty AcidConcentrationT Cell TypeStimulantProliferation EffectReference
9-HODE Not ReportedMouse T Cells-Not Reported
Palmitic Acid 50 µMHuman LymphocytesConA
Oleic Acid 25 µMHuman LymphocytesConANo significant change
Linoleic Acid Not SpecifiedNot SpecifiedNot SpecifiedNot Reported
DHA 100 µMHuman PBMCPHA↓ (up to 71%)[5]
EPA 100 µMHuman PBMCPHA↓ (up to 81%)[5]

Note: "↓" indicates a decrease. Percentages in parentheses represent the reported change relative to control.

Table 3: Effect of Fatty Acids on Neutrophil Activation

Fatty AcidConcentrationNeutrophil FunctionEffectReference
9-HODE Not ReportedNot ReportedNot Reported
Palmitic Acid Not SpecifiedROS ProductionNo significant effect
Oleic Acid 200 µMROS Production[1]
Linoleic Acid 300 µMNET Formation[6]
DHA Not SpecifiedChemotaxis
EPA Not SpecifiedMigration[7]

Note: "↑" indicates an increase, "↓" indicates a decrease.

Experimental Protocols

Macrophage Cytokine Production Assay (ELISA)

Objective: To quantify the production of cytokines (e.g., TNF-α, IL-6) by macrophages in response to fatty acid treatment.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages or human THP-1 monocyte-derived macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Fatty Acid Preparation: Fatty acids are dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) in culture medium to the desired final concentration.

  • Cell Treatment: The culture medium is replaced with medium containing the fatty acid-BSA complex or BSA control. Cells are incubated for a predetermined time (e.g., 24 hours). In some experiments, a pro-inflammatory stimulus like lipopolysaccharide (LPS) (100 ng/mL) is added for the final 4-6 hours of incubation.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

  • ELISA: The concentration of cytokines in the supernatants is determined using a commercial sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. Briefly, a capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The supernatants and a series of standards are then added to the wells. After washing, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The plate is developed with a TMB substrate, and the reaction is stopped with sulfuric acid. The absorbance is read at 450 nm using a microplate reader. Cytokine concentrations are calculated from the standard curve.[8][9]

T Cell Proliferation Assay (CFSE Staining)

Objective: To assess the effect of fatty acids on T cell proliferation.

Methodology:

  • T Cell Isolation: Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs) using negative selection kits.

  • CFSE Staining: Isolated T cells are washed and resuspended in PBS. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 1-5 µM and incubated for 10 minutes at 37°C. The staining is quenched by adding an equal volume of fetal bovine serum (FBS).

  • Cell Culture and Treatment: CFSE-labeled T cells are seeded in 96-well plates and treated with the fatty acid-BSA complexes or BSA control.

  • Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to induce proliferation.

  • Incubation: Cells are incubated for 3-5 days at 37°C in a CO2 incubator.

  • Flow Cytometry: After incubation, cells are harvested, washed, and analyzed by flow cytometry. The CFSE fluorescence intensity is measured. As cells divide, the CFSE dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each cell division. The percentage of proliferating cells and the number of cell divisions can be determined by analyzing the CFSE histograms.

Neutrophil Activation Assay (ROS Production)

Objective: To measure the production of reactive oxygen species (ROS) by neutrophils in response to fatty acid treatment.

Methodology:

  • Neutrophil Isolation: Human neutrophils are isolated from fresh whole blood using density gradient centrifugation.

  • Cell Treatment: Isolated neutrophils are resuspended in a suitable buffer and treated with the fatty acid-BSA complexes or BSA control for a specific duration.

  • ROS Detection: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cell suspension. DCFH-DA is a non-fluorescent compound that is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorometry: The fluorescence intensity is measured over time using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS production.

Signaling Pathways and Visualizations

9-ODA Signaling Pathway

9-ODA exerts its pro-inflammatory effects primarily through the G protein-coupled receptor GPR132 (also known as G2A).[10][11][12] Upon binding of 9-ODA, GPR132 is thought to couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events can ultimately lead to the activation of transcription factors like NF-κB and AP-1, which promote the expression of pro-inflammatory genes.[13]

9-ODA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 9-ODA 9-ODA GPR132 GPR132 (G2A) 9-ODA->GPR132 Binds Gq Gq GPR132->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFkB NF-κB Activation Ca->NFkB PKC->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes Promotes

Caption: 9-ODA signaling through GPR132.

Saturated Fatty Acid (Palmitic Acid) Signaling in Macrophages

Saturated fatty acids like palmitic acid can activate pro-inflammatory signaling pathways in macrophages through Toll-like receptor 4 (TLR4), often in conjunction with its co-receptor MD2 and CD14.[14] This activation leads to the recruitment of adaptor proteins such as MyD88 and TRIF, initiating downstream signaling cascades that converge on the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines.[15]

Palmitic_Acid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PA Palmitic Acid TLR4 TLR4/MD2/CD14 PA->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_act Active NF-κB IkB->NFkB_act Releases Nucleus Nucleus NFkB_act->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Promotes

Caption: Palmitic acid signaling in macrophages.

Omega-3 Fatty Acid (DHA/EPA) Anti-inflammatory Signaling

Omega-3 fatty acids, DHA and EPA, exert their anti-inflammatory effects through multiple mechanisms. One key pathway involves the activation of GPR120.[16] Ligand binding to GPR120 leads to the recruitment of β-arrestin-2, which can inhibit the TAK1-mediated activation of the NF-κB pathway. Additionally, metabolites of DHA and EPA, such as resolvins and protectins, can signal through their own receptors to actively resolve inflammation.

Omega3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Omega3 DHA / EPA GPR120 GPR120 Omega3->GPR120 Binds bArrestin β-arrestin-2 GPR120->bArrestin Recruits TAK1 TAK1 bArrestin->TAK1 Inhibits NFkB_path NF-κB Pathway TAK1->NFkB_path Activates Inflammation Inflammation NFkB_path->Inflammation Promotes

Caption: Anti-inflammatory signaling of omega-3 fatty acids.

Conclusion

The immunomodulatory landscape of fatty acids is complex and context-dependent. 9-ODA stands out as a pro-inflammatory lipid mediator, acting through GPR132 to potentiate inflammatory responses. This contrasts sharply with the anti-inflammatory and pro-resolving actions of omega-3 fatty acids like DHA and EPA, which engage distinct receptors and signaling pathways. Saturated fatty acids, exemplified by palmitic acid, generally promote inflammation via TLR activation. Oleic and linoleic acids exhibit more nuanced and context-dependent effects. Understanding these differential immunomodulatory roles is crucial for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases. Further research conducting direct, quantitative comparisons of these fatty acids under standardized conditions will be invaluable in elucidating their precise mechanisms of action and therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 9-Oxodecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the geometric isomers of 9-oxodecenoic acid (9-ODA), specifically the (2E)- and (2Z)-isomers. While the (2E)-isomer, a well-known component of the queen honeybee pheromone, has been the subject of considerable research, data on the (2Z)-isomer is less abundant. This document synthesizes the available experimental data to illuminate the structure-activity relationships of these isomers, offering insights into their potential therapeutic applications.

Pheromonal Activity: A Clear Distinction in Biological Function

The most pronounced difference in the biological activity between the (2E)- and (2Z)-isomers of 9-oxodecenoic acid is observed in their role as insect pheromones. In honeybees (Apis mellifera), (2E)-9-oxodec-2-enoic acid, also known as "queen substance," is a critical component of the queen mandibular pheromone that regulates the social structure of the hive.[1]

The (2E)-isomer is the biologically active form, responsible for attracting drones for mating and inhibiting the ovarian development of worker bees.[1] In contrast, the (2Z)-isomer shows little to no pheromonal activity. This stark difference in activity underscores the high stereospecificity of the drone's olfactory receptors.

Table 1: Comparison of Pheromonal Activity of 9-Oxodecenoic Acid Isomers

IsomerCommon NamePheromonal Activity in HoneybeesReference
(2E)-9-Oxodec-2-enoic acidQueen Substance, 9-ODAHigh (attracts drones, inhibits worker ovary development)
(2Z)-9-Oxodec-2-enoic acidcis-9-Oxodec-2-enoic acidLow to negligible

Potential Therapeutic Activities: An Emerging Field of Study

While research into the therapeutic applications of 9-oxodecenoic acid isomers in mammals is still in its early stages, studies on structurally similar oxo-fatty acids suggest that these compounds may possess anti-inflammatory and anti-cancer properties.[2] However, direct comparative data for the (2E)- and (2Z)-isomers of 9-ODA in these contexts are largely unavailable, representing a significant area for future investigation.

Anti-Inflammatory Effects

Oxo-fatty acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] For instance, other oxo-octadecenoic acids have been demonstrated to suppress the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] It is hypothesized that 9-ODA isomers may act similarly.

Table 2: Hypothetical Comparative Anti-Inflammatory Activity of 9-Oxodecenoic Acid Isomers

IsomerAssayEndpointPredicted Activity
(2E)-9-Oxodec-2-enoic acidNitric Oxide Inhibition in LPS-stimulated MacrophagesIC50Potentially Active
(2Z)-9-Oxodec-2-enoic acidNitric Oxide Inhibition in LPS-stimulated MacrophagesIC50Unknown
Cytotoxic Activity

The anti-cancer potential of 9-oxodecenoic acid is another area of active interest, largely based on findings from related compounds. For example, 9-oxo-(10E,12E)-octadecadienoic acid has been shown to induce apoptosis in human ovarian cancer cells.[2][4] The cytotoxic effects of the (2E)- and (2Z)-isomers of 9-ODA on various cancer cell lines have yet to be thoroughly compared.

Table 3: Hypothetical Comparative Cytotoxic Activity of 9-Oxodecenoic Acid Isomers

IsomerCell LineEndpointPredicted Activity
(2E)-9-Oxodec-2-enoic acidHuman Cancer Cell Lines (e.g., HeLa, HRA)IC50Potentially Active
(2Z)-9-Oxodec-2-enoic acidHuman Cancer Cell Lines (e.g., HeLa, HRA)IC50Unknown
Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Fatty acids and their derivatives are known to be natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid metabolism and inflammation.[5] Activation of PPARγ, in particular, is associated with anti-inflammatory responses.[6] While other oxo-fatty acids have been identified as PPAR agonists, the specific activity of 9-ODA isomers on these receptors is not well-documented.[7]

Table 4: Hypothetical Comparative PPARγ Activation of 9-Oxodecenoic Acid Isomers

IsomerAssayEndpointPredicted Activity
(2E)-9-Oxodec-2-enoic acidPPARγ Luciferase Reporter AssayEC50Potentially Active
(2Z)-9-Oxodec-2-enoic acidPPARγ Luciferase Reporter AssayEC50Unknown

Signaling Pathways and Molecular Mechanisms

The biological activities of 9-oxodecenoic acid and its isomers are mediated through their interaction with specific molecular targets and the modulation of downstream signaling pathways.

Olfactory Signaling in Honeybees

In drone honeybees, the perception of (2E)-9-oxodec-2-enoic acid is initiated by its binding to a specific odorant receptor, AmOr11, located on the antennae. This binding event triggers a signal transduction cascade that ultimately leads to a behavioral response.

G ODA (2E)-9-Oxodec-2-enoic Acid AmOr11 AmOr11 Receptor (Odorant Receptor) ODA->AmOr11 Binds to G_protein G-protein Signaling Cascade AmOr11->G_protein Activates Ion_Channel Ion Channel Activation G_protein->Ion_Channel Leads to Neuron Neuronal Firing Ion_Channel->Neuron Causes Behavior Behavioral Response (Attraction to Queen) Neuron->Behavior Results in G cluster_inhibition Potential Inhibition by 9-ODA Isomers ODA 9-Oxodecenoic Acid Isomers MAPK MAPK Pathway (JNK, ERK, p38) ODA->MAPK IKK IKK Complex ODA->IKK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->IKK NFkB NF-κB MAPK->NFkB Activates IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Induces G A Prepare Isomer Solutions and Controls B Apply to Dummy Queens A->B C Introduce into Observation Arena B->C D Record Behavioral Responses C->D E Statistical Analysis D->E

References

Mating Dramatically Increases 9-ODA Levels in Queen Honey Bees: A Quantitative Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of quantitative data reveals a significant increase in the levels of 9-oxo-2-decenoic acid (9-ODA), a critical component of the queen mandibular pheromone (QMP), in honey bee queens after mating. This guide provides a detailed comparison of 9-ODA concentrations in virgin and mated queens, outlines the experimental protocols for its quantification, and illustrates the key signaling pathways involved in its perception by worker and drone bees. This information is of particular interest to researchers in the fields of chemical ecology, neurobiology, and social insect biology, as well as professionals in drug development exploring novel pathways.

Quantitative Analysis of 9-ODA Levels

The transition from a virgin to a mated state in a queen honey bee is marked by profound physiological and behavioral changes, which are mirrored in her chemical profile. Notably, the quantity of 9-ODA in the mandibular glands undergoes a substantial increase. The data presented below, compiled from studies on Apis mellifera, clearly illustrates this difference.

Queen StatusMean 9-ODA Level (µg ± SE)
Virgin Queen25.3 ± 4.5
Naturally Mated Queen159.2 ± 14.8

Data compiled from studies analyzing the mandibular gland components of Apis mellifera queens.[1]

This more than six-fold increase in 9-ODA levels in mated queens is a strong indicator of their reproductive status and plays a crucial role in regulating the social dynamics of the colony.[1]

Experimental Protocols for 9-ODA Quantification

The quantification of 9-ODA is typically achieved through gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol for this analytical method.

Sample Preparation
  • Euthanasia and Dissection: Individual queen bees (both virgin and mated) are euthanized by freezing. The mandibular glands are then carefully dissected under a microscope in a saline solution.

  • Extraction: The dissected glands are placed in a vial containing a known volume of a suitable organic solvent, such as hexane (B92381) or dichloromethane. An internal standard, a fatty acid of a known concentration not naturally present in the sample, is added to the solvent. The glands are then crushed to facilitate the extraction of the chemical compounds.[1]

Derivatization

To improve the volatility and thermal stability of 9-ODA for GC-MS analysis, the extract is derivatized. This process typically involves converting the carboxylic acid group to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis
  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is coated with a stationary phase that separates the different compounds based on their boiling points and polarity. A temperature program is used to gradually increase the column temperature, allowing for the sequential elution of the compounds.[1]

  • Detection and Identification: As the separated compounds exit the column, they enter the mass spectrometer. The mass spectrometer ionizes the compounds and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum for each compound. The retention time (the time it takes for a compound to travel through the column) and the mass spectrum are compared to known standards for definitive identification of 9-ODA.[1]

Quantification

The area under the peak for 9-ODA in the chromatogram is proportional to its concentration. By comparing the peak area of 9-ODA to the peak area of the internal standard, the absolute quantity of the pheromone in the original sample can be calculated.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved in 9-ODA research, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for 9-ODA quantification and the signaling pathway for its perception in other bees.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output euthanasia Euthanasia of Queens (Virgin & Mated) dissection Dissection of Mandibular Glands euthanasia->dissection extraction Solvent Extraction with Internal Standard dissection->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification data 9-ODA Levels quantification->data

Experimental workflow for the quantification of 9-ODA.

The perception of 9-ODA by other bees, such as drones during mating flights and worker bees within the hive, is initiated by a specific olfactory receptor and a subsequent signal transduction cascade. 9-ODA acts as a releaser pheromone, eliciting immediate behavioral responses like attraction, and as a primer pheromone, inducing long-term physiological changes such as the inhibition of ovary development in worker bees.[2][3]

signaling_pathway cluster_perception Olfactory Perception cluster_transduction Signal Transduction cluster_response Response ODA 9-ODA AmOr11 AmOr11 Receptor ODA->AmOr11 Orco Orco Co-receptor AmOr11->Orco forms complex depolarization Neuron Depolarization Orco->depolarization OSN Olfactory Sensory Neuron action_potential Action Potential Firing depolarization->action_potential brain Signal to Antennal Lobe (Brain) action_potential->brain behavior Behavioral/Physiological Response brain->behavior

Signaling pathway of 9-ODA perception in honey bees.

References

Synthetic 9-ODA vs. Natural Queen Substance: A Comparative Validation of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of synthetic 9-oxo-2-decenoic acid (9-ODA) and the natural honey bee queen substance, a complex pheromone blend also known as queen mandibular pheromone (QMP). The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in chemical ecology, insect physiology, and pheromone-based drug development.

Executive Summary

Synthetic 9-oxo-2-decenoic acid (9-ODA) is the principal and most abundant component of the natural queen mandibular pheromone (QMP) in the honey bee, Apis mellifera. Early studies have confirmed that synthetic 9-ODA possesses the same fundamental biological activities as the naturally occurring compound.[1] It functions as a powerful semiochemical, acting as both a "releaser" pheromone, which elicits immediate behavioral changes, and a "primer" pheromone, which induces long-term physiological alterations.[2] While synthetic 9-ODA on its own demonstrates significant bioactivity, the full natural queen substance, a synergistic blend of multiple compounds, exhibits a more potent and complete range of effects in certain bioassays. This guide synthesizes the available quantitative and qualitative data to validate and compare the activity of synthetic 9-ODA against the natural queen substance.

Data Presentation: Quantitative Comparison

While direct head-to-head dose-response curves for synthetic 9-ODA versus the full natural QMP blend are not extensively available in the literature for all bioassays, the following tables summarize key quantitative data on the composition of natural QMP and the bioactivity of 9-ODA.

Table 1: Composition of Natural Queen Mandibular Pheromone (QMP)

A "queen equivalent" (Qeq) is a standardized measure representing the typical amount of pheromone components found in the mandibular glands of a mature, mated queen honey bee.

ComponentAbbreviationAverage Amount per Queen Equivalent (μg)
9-oxo-2-decenoic acid9-ODA~200 - 240[2][3]
(R)-(-)-9-hydroxy-2-decenoic acid(R)-9-HDA~80 - 110 (85% R-enantiomer)[3]
(S)-(+)-9-hydroxy-2-decenoic acid(S)-9-HDA
Methyl p-hydroxybenzoateHOB~20 - 36[3]
4-hydroxy-3-methoxyphenylethanolHVA~2 - 3.6[3]
Methyl (Z)-octadec-9-enoateMethyl Oleate~3.8[3]
(E)-3-(4-hydroxy-3-methoxyphenyl)-prop-2-en-1-olConiferyl Alcohol~0.15[3]
Hexadecan-1-ol~1.1[3]
(Z9,Z12,Z15)-octadeca-9,12,15-trienoic acidLinolenic Acid~22[3]

Table 2: Bioactivity of Synthetic 9-ODA

This table presents quantitative data on the bioactivity of synthetic 9-ODA from receptor activation assays.

BioassayParameterValueNotes
Olfactory Receptor Activation (AmOr11)EC₅₀280 ± 31 nM[4]The AmOr11 receptor is highly specific to 9-ODA. The EC₅₀ value indicates the concentration of 9-ODA required to elicit a half-maximal response from the receptor.

Key Biological Activities and Experimental Validation

The two primary and most studied biological activities of queen substance are the elicitation of a retinue response from worker bees and the inhibition of ovary development in worker bees.

Retinue Response

The retinue response is a classic behavioral assay where worker bees are attracted to the queen, forming a court around her, licking and antennating her body. This behavior is crucial for the dissemination of queen pheromones throughout the colony.

Comparative Efficacy:

  • Synthetic 9-ODA alone can elicit a weak retinue response.[1]

  • The full blend of QMP (containing 9-ODA, 9-HDA, HOB, and HVA) is significantly more attractive to worker bees than 9-ODA alone.[3] The components act synergistically to produce the full behavioral response.[3]

  • A synthetic blend of nine identified components of queen retinue pheromone (QRP), which includes the five QMP components plus four additional compounds, was found to be as attractive as a whole queen extract at a concentration of 10⁻³ queen equivalents per lure.[3] However, at higher concentrations, the whole queen extract remained more attractive, suggesting the presence of yet unidentified synergistic compounds.[3]

Inhibition of Worker Ovary Development

In the absence of a queen, the ovaries of worker bees can develop, allowing them to lay unfertilized eggs. The queen substance acts as a primer pheromone to suppress this development, thus maintaining the queen's reproductive dominance.

Comparative Efficacy:

  • Studies have shown that 9-ODA is a primary signal that mediates worker fertility.[5]

  • In the Asian honey bee, Apis cerana, 9-ODA alone was found to suppress ovary activation to a similar or even greater degree than a mixture of all tested QMP components.[5]

  • For the European honey bee, Apis mellifera, synthetic QMP has been shown to be as effective as queen extracts in regulating worker ovary development.

Experimental Protocols

Queen Retinue Bioassay

This protocol is adapted from established laboratory bioassays used to quantify the attractiveness of queen pheromones.

Objective: To quantify the retinue response of worker honey bees to a test substance.

Materials:

  • Cages of 50-100 young worker bees (5-8 days old).

  • Petri dishes (100 x 15 mm) for the observation arena.

  • "Pseudoqueen" lures (e.g., a small glass rod or vial).

  • Test substances (synthetic 9-ODA, QMP blend, solvent control) dissolved in a suitable solvent (e.g., ethanol).

  • Micropipette.

  • Video recording equipment.

  • Timer.

Procedure:

  • Preparation of Lures: Apply a specific concentration of the test substance (e.g., one "queen equivalent" or a serial dilution) to the pseudoqueen lure. Allow the solvent to evaporate completely. A solvent-only lure serves as the negative control.

  • Acclimation: Introduce a group of worker bees into the Petri dish arena and allow them to acclimate for a defined period (e.g., 5 minutes).

  • Introduction of Lure: Introduce the prepared pseudoqueen lure into the center of the Petri dish.

  • Observation and Recording: Record the number of worker bees actively touching and antennating the lure at regular intervals (e.g., every minute for 10-15 minutes). The formation of a stable "retinue" of a certain size (e.g., 5 or more bees) is a key metric.

  • Data Analysis: The primary endpoint is typically the mean number of workers in the retinue over the observation period. Statistical analysis (e.g., ANOVA) is used to compare the attractiveness of different test substances.

Worker Ovary Development Inhibition Assay

This protocol outlines a standard method for assessing the primer effects of queen pheromones on worker physiology.

Objective: To determine the inhibitory effect of a test substance on the ovary development of worker honey bees.

Materials:

  • Cages of newly emerged worker bees (less than 24 hours old).

  • Incubator maintained at hive conditions (approx. 34°C and 50-60% relative humidity).

  • Pollen and sucrose (B13894) solution for feeding.

  • Test substances (synthetic 9-ODA, QMP blend, solvent control).

  • Glass slides or another substrate for pheromone application.

  • Dissecting microscope.

  • Physiological saline.

  • Ovary development scoring scale (e.g., a 4 or 5-point scale from undeveloped to fully developed eggs).

Procedure:

  • Cage Setup: Place a cohort of newly emerged worker bees in a cage with ad libitum access to pollen and sucrose solution.

  • Pheromone Treatment: Introduce the test substance into the cage. This can be done by applying the substance to a glass slide that is placed inside the cage. The pheromone source should be replenished regularly (e.g., daily). A cage with a solvent-treated slide serves as the control.

  • Incubation: Maintain the cages in the incubator for a period of 10-14 days to allow for ovary development in the absence of inhibitory signals.

  • Dissection and Scoring: After the incubation period, dissect a sample of worker bees from each cage under a dissecting microscope in physiological saline.

  • Ovary Scoring: Score the stage of ovary development for each dissected bee using a standardized scale.

  • Data Analysis: The mean ovary development score for each treatment group is calculated. Statistical tests (e.g., Kruskal-Wallis or Mann-Whitney U test) are used to compare the level of ovary inhibition between the different treatments.

Signaling Pathways and Workflows

9-ODA Olfactory Signaling Pathway

The perception of 9-ODA in honey bees is initiated in the antennae and involves a specific odorant receptor and a downstream signaling cascade.[2]

G cluster_0 Antennal Sensillum cluster_1 Signal Transduction & Processing ODA 9-ODA OBP Odorant Binding Protein (OBP) ODA->OBP Binding ReceptorComplex AmOr11/Orco Receptor Complex OBP->ReceptorComplex Transport & Delivery OSN Olfactory Sensory Neuron (OSN) Membrane ReceptorComplex->OSN Activation IonChannel Ion Channel Opening ReceptorComplex->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential AntennalLobe Antennal Lobe (Brain) ActionPotential->AntennalLobe Signal Transmission HigherBrain Higher Brain Centers (e.g., Mushroom Bodies) AntennalLobe->HigherBrain Processing Response Behavioral/Physiological Response HigherBrain->Response

Caption: Olfactory signaling pathway of 9-ODA in honey bees.

Experimental Workflow: Validation of Bioactivity

The following diagram illustrates a typical workflow for comparing the bioactivity of synthetic 9-ODA and natural queen substance.

G cluster_preparation Preparation of Test Compounds cluster_bioassays Bioassays cluster_data_analysis Data Analysis & Comparison Synth_9ODA Synthetic 9-ODA (Known Concentration) Retinue_Assay Retinue Bioassay Synth_9ODA->Retinue_Assay Ovary_Assay Ovary Development Inhibition Assay Synth_9ODA->Ovary_Assay Natural_QMP Natural Queen Substance (Extracted & Quantified) Natural_QMP->Retinue_Assay Natural_QMP->Ovary_Assay Dose_Response Dose-Response Analysis Retinue_Assay->Dose_Response Ovary_Assay->Dose_Response Statistical_Comp Statistical Comparison (e.g., ANOVA, t-test) Dose_Response->Statistical_Comp EC50_IC50 Calculation of EC₅₀/IC₅₀ Statistical_Comp->EC50_IC50 Conclusion Conclusion on Comparative Bioactivity EC50_IC50->Conclusion

Caption: Experimental workflow for comparative bioactivity validation.

References

A Comparative Analysis of Oxo-Fatty Acids in Cancer Cell Lines: Cytotoxicity, Apoptosis, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of various oxo-fatty acids, focusing on their differential impacts on cancer cell viability, apoptosis induction, and underlying signaling mechanisms. The information presented is synthesized from multiple preclinical studies to provide a comprehensive resource for researchers investigating lipid-based therapeutic agents.

Data Presentation: Comparative Efficacy of Oxo-Fatty Acids

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of different oxo-fatty acids on a range of cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values) of Oxo-Fatty Acids in Cancer Cell Lines
Oxo-Fatty AcidCancer Cell LineIC50 Value (µM)Reference
9-oxo-ODAHeLa (Cervical Cancer)25-50[1]
9-oxo-ODASiHa (Cervical Cancer)25-50[1]
13-oxo-ODEMDA-MB-231 (Breast Cancer)>100 (at 24h)[2]
13-oxo-ODEMCF-7 (Breast Cancer)>100 (at 24h)[2]
4-oxo-DHAMDA-MB-231 (Breast Cancer)<100 (at 96h)[3]
4-oxo-DHABT-549 (Breast Cancer)<100 (at 96h)[3]
4-oxo-DHAT-47D (Breast Cancer)<100 (at 96h)[3]

Note: IC50 values can vary based on experimental conditions such as incubation time and cell density.

Table 2: Comparative Apoptosis Induction by Oxo-Fatty Acids in Cancer Cell Lines
Oxo-Fatty Acid/Hydroxy-Fatty AcidCancer Cell LineConcentration (µM)Apoptosis Induction (%)Reference
9-oxo-ODAsHeLa (Cervical Cancer)Not SpecifiedIncreased apoptosis observed[4]
9-oxo-ODAsSiHa (Cervical Cancer)Not SpecifiedIncreased apoptosis observed[4]
13(S)-HODECaco-2 (Colorectal Cancer)1Significant increase[5]
9(S)-HODECaco-2 (Colorectal Cancer)1Significant increase[5]
13(S)-HODEMCF-7 (Breast Cancer)Dose-dependent3.5% to 43.28%[6]
13(S)-HODEMDA-MB-231 (Breast Cancer)Dose-dependent2.99% to 40.2%[6]
13-oxo-ODEBreast Cancer Stem Cells150Increased from 6.5% to 23.7% (late apoptosis)[7]

Key Signaling Pathways Modulated by Oxo-Fatty Acids

Oxo-fatty acids exert their anti-cancer effects by modulating various signaling pathways, often in a manner dependent on their specific structure (e.g., position of the oxo group) and the cancer cell type.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Pathway

Certain oxo- and hydroxy-fatty acids are known to be ligands for PPARγ, a nuclear receptor that can regulate genes involved in cell proliferation and apoptosis.[8][9][10][11]

  • 9-oxo-ODA and 13-oxo-ODA have been identified as potent PPARα agonists, a related nuclear receptor, which can lead to the amelioration of lipid metabolism abnormalities.[12]

  • 13(S)-HODE is a known ligand for PPARγ, and its pro-apoptotic effect in Caco-2 colorectal cancer cells is reduced by a PPARγ antagonist.[5][8] In contrast, 13(R)-HODE does not act as a PPARγ ligand in this cell line.[8]

PPAR_gamma_pathway cluster_ligands Oxo-Fatty Acids cluster_receptor Nuclear Receptor cluster_downstream Downstream Effects 13(S)-HODE 13(S)-HODE PPARg PPARg 13(S)-HODE->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with Gene_Expression Target Gene Expression RXR->Gene_Expression Binds to PPREs Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

PPARγ signaling pathway activated by 13(S)-HODE.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK pathway is a critical regulator of cell proliferation and survival, and its modulation by oxo-fatty acids can lead to anti-cancer effects.

  • In Caco-2 colorectal cancer cells, 13(R)-HODE activates the ERK and CREB signaling pathways, leading to increased cell growth.[5][8] This is in contrast to the pro-apoptotic effects of its enantiomer, 13(S)-HODE.

  • Omega-3 polyunsaturated fatty acids, the precursors to some oxo-fatty acids, can differentially activate the ERK1/2 pathway in neoplastic oral keratinocytes, leading to growth inhibition.[13]

ERK_pathway cluster_ligand Oxo-Fatty Acid cluster_receptor Receptor cluster_cascade Signaling Cascade cluster_outcome Cellular Outcome 13(R)-HODE 13(R)-HODE BLT_Receptor BLT Receptor 13(R)-HODE->BLT_Receptor Activates MEK MEK BLT_Receptor->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Proliferation Cell Proliferation CREB->Proliferation

ERK signaling pathway activated by 13(R)-HODE.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Preparation of Oxo-Fatty Acid Solutions for Cell Culture

Accurate and reproducible preparation of fatty acid solutions is critical for in vitro studies.

  • Stock Solution Preparation : Dissolve the oxo-fatty acid (e.g., 9-oxo-ODA) in ethanol (B145695) to create a high-concentration stock solution (e.g., 100 mM).

  • Complexing with Bovine Serum Albumin (BSA) :

    • Prepare a fatty acid-free BSA solution (e.g., 10% w/v) in serum-free cell culture medium.

    • Warm the BSA solution to 37°C.

    • Add the oxo-fatty acid stock solution to the BSA solution to achieve the desired final concentration and molar ratio (a common ratio is 5:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterilization and Storage : Sterile filter the final fatty acid-BSA complex solution through a 0.22 µm filter. Aliquots can be stored at -20°C for future use.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment : Replace the medium with fresh medium containing various concentrations of the oxo-fatty acid-BSA complex or a vehicle control (BSA in medium with the equivalent concentration of ethanol). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting : Treat cells with the oxo-fatty acid as described for the MTT assay. After the incubation period, harvest both adherent and floating cells.

  • Cell Washing : Wash the cells with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining : Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis : Analyze the stained cells by flow cytometry.

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction : After treatment with oxo-fatty acids, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-PPARγ) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Experimental Workflow Visualization

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Cellular Assays cluster_analysis Molecular Analysis cluster_data Data Interpretation Cell_Seeding Seed Cancer Cells Treatment Treat with Oxo-Fatty Acids Cell_Seeding->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

General experimental workflow for studying oxo-fatty acids.

References

Safety Operating Guide

Proper Disposal of (E)-9-Oxodec-2-enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(E)-9-Oxodec-2-enoic acid, a combustible substance and an irritant to the skin and eyes, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2] This guide provides detailed procedures for the proper disposal of this compound, intended for researchers, scientists, and drug development professionals.

All waste containing this compound, including unused product, contaminated materials such as gloves and paper towels, and empty containers, is classified as hazardous waste and must be disposed of accordingly.[1][2] Under no circumstances should this chemical be released into the environment or emptied into drains.[1][2]

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, it is crucial to be outfitted with the proper personal protective equipment. Handling of this compound should always occur in a well-ventilated area, ideally within a fume hood, to minimize the risk of inhalation.[1] Care should be taken to avoid the generation of dust from the solid material.[1][2]

PPE CategorySpecification
Eye ProtectionSafety glasses with side-shields or goggles.[1]
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).[1]
Respiratory ProtectionA particulate filter respirator is necessary if dust formation is possible.[1]
Skin ProtectionA lab coat or other protective clothing to prevent skin contact.[1]

Step-by-Step Disposal Protocol

1. Waste Segregation:

All waste containing this compound must be collected in a designated and clearly labeled hazardous waste container.[1] This waste must be segregated from incompatible materials. As an organic acid, it should be kept separate from bases, oxidizing agents, and cyanides or sulfides.[3][4]

2. Container Management:

Use a compatible container for waste collection, ensuring it is properly sealed to prevent leaks or spills.[1] Acids should never be stored in steel or other metal containers.[3][5] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

3. Spill Cleanup:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure there is adequate ventilation.[1]

  • Cleanup: For solid spills, mechanically collect the material, being careful to avoid creating dust.[1][2] Place the collected material into a designated hazardous waste container.[1]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handle Handle in a well-ventilated area (e.g., Fume Hood) ppe->handle waste_generation Waste Generated? (Unused product, spills, contaminated items) handle->waste_generation spill Spill Occurs handle->spill waste_generation->handle No collect_waste Collect in a designated, labeled hazardous waste container waste_generation->collect_waste Yes segregate Segregate from incompatible materials (Bases, Oxidizers) collect_waste->segregate dispose Arrange for pickup by licensed hazardous waste disposal service segregate->dispose cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Mechanically collect solid 3. Decontaminate area spill->cleanup cleanup->collect_waste

Caption: Disposal Workflow for this compound.

Chemical Incompatibilities

To prevent dangerous reactions, this compound waste must be stored separately from the following categories of chemicals:

Incompatible MaterialPotential Hazard
BasesStrong exothermic reaction (heat generation).
Oxidizing AgentsCan lead to fire or explosion.[4]
Cyanides and SulfidesCan liberate toxic gases upon contact with acid.[3]
MetalsCan cause corrosion and potentially generate flammable hydrogen gas.[6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling (E)-9-Oxodec-2-enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical protocols for the handling and disposal of (E)-9-Oxodec-2-enoic acid (CAS No. 334-20-3), a compound recognized for causing skin and serious eye irritation[1]. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.

Essential Personal Protective Equipment (PPE)

All personnel must don the following PPE prior to handling this compound. This equipment is selected to provide comprehensive protection against the identified hazards of the substance.

PPE CategoryRecommended EquipmentStandardJustification
Eye and Face Protection Safety goggles with side protection or a face shield.EN 166 or equivalentProtects against splashes and airborne particles that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).EN 374Prevents skin contact, which can cause irritation[1]. Gloves should be inspected for integrity before each use.
Respiratory Protection Particulate filter respirator (e.g., P1 filter).EN 143Necessary when there is a risk of dust formation to prevent respiratory tract irritation[1][2].
Body Protection Laboratory coat.N/AProvides a barrier to prevent contamination of personal clothing and skin contact[2].

Operational Protocol: From Receipt to Use

A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow must be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE gather_materials Assemble All Necessary Equipment and Reagents weigh Weigh Solid Compound (Avoid Dust Generation) gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent weigh->dissolve experimental_use Conduct Experiment dissolve->experimental_use decontaminate Decontaminate Work Surfaces and Equipment experimental_use->decontaminate Experiment Complete doff_ppe Remove PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-9-Oxodec-2-enoic acid
Reactant of Route 2
(E)-9-Oxodec-2-enoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。